Kinetin triphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H20N5O14P3 |
|---|---|
Molecular Weight |
587.27 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H20N5O14P3/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
HZKYQOLEFZGDBE-WABSSEDKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Kinetin Triphosphate Synthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kinetin (B1673648) (N6-furfuryladenine), a synthetic cytokinin, plays a significant role in plant cell division and has garnered interest in biomedical research for its anti-aging and neuroprotective properties. While not a primary product of de novo cytokinin biosynthesis in plants, exogenous kinetin can be metabolized by cells into its active nucleotide forms, including kinetin triphosphate (KTP). This document provides a comprehensive technical overview of the putative synthesis pathway of KTP, which proceeds via a purine (B94841) salvage mechanism. We detail the enzymatic steps, present quantitative data on related enzyme kinetics, and provide illustrative diagrams to elucidate the metabolic journey from kinetin to this compound. This guide is intended for researchers in cellular biology, drug development, and plant science who are investigating the metabolism and therapeutic potential of kinetin and its derivatives.
Introduction: Kinetin and its Biological Significance
Kinetin, first discovered as a compound from autoclaved herring sperm DNA, is a synthetic compound that exhibits strong cytokinin activity, promoting cell division and differentiation in plants when in the presence of auxin.[1][2][3] Although initially thought to be purely artificial, evidence since 1996 suggests that kinetin can exist naturally in the DNA of various organisms, including humans and plants, likely formed from the oxidative damage of deoxyribose.[3]
In recent years, the biological activity of kinetin and its metabolites has been explored beyond plant physiology. Notably, this compound (KTP), an ATP analog, has been identified as a "neo-substrate" that can amplify the catalytic activity of the PINK1 kinase, a key enzyme implicated in Parkinson's disease.[4][5] Studies have shown that human cells can take up kinetin and convert it into KTP, highlighting the importance of understanding its metabolic pathway.[4][6] This guide focuses on the enzymatic steps that constitute the synthesis of this compound from its precursor, kinetin.
The this compound Synthesis Pathway: A Purine Salvage Mechanism
There is no known dedicated de novo biosynthetic pathway for this compound. Instead, its formation relies on the cellular purine salvage pathway, which recycles nucleobases and nucleosides back into the nucleotide pool. This is a multi-step process involving several key enzymes that recognize kinetin and its riboside derivative as substrates.
The conversion process can be summarized in three main stages:
-
Ribosylation: Kinetin is converted to Kinetin Riboside.
-
Monophosphorylation: Kinetin Riboside is phosphorylated to form Kinetin Riboside 5'-Monophosphate (KMP).
-
Sequential Phosphorylation: KMP is further phosphorylated to Kinetin Riboside 5'-Diphosphate (KDP) and finally to Kinetin Riboside 5'-Triphosphate (KTP).
The diagram below illustrates this proposed pathway.
Caption: Putative salvage pathway for this compound synthesis.
Key Enzymes and Experimental Evidence
The enzymes catalyzing this pathway are generally not specific to kinetin but act on a range of purine derivatives. Their involvement is inferred from studies on cytokinin and adenosine metabolism.
Adenosine Kinase (ADK)
Adenosine kinase (EC 2.7.1.20) is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[7] Studies in Arabidopsis have demonstrated that ADK is also involved in cytokinin metabolism.[8] ADK-deficient plant lines show altered cytokinin homeostasis, and in vivo feeding with radiolabeled cytokinin ribosides resulted in a decreased flux into the corresponding cytokinin nucleotides, directly implicating ADK in this phosphorylation step.[9] It is highly probable that ADK phosphorylates Kinetin Riboside to KMP, as kinetin riboside is a structural analog of adenosine.
Adenylate Kinase (AK) and Nucleoside Diphosphate Kinase (NDPK)
Once KMP is formed, subsequent phosphorylations to KDP and KTP are likely carried out by kinases that manage the cellular nucleotide phosphate (B84403) pools.
-
Adenylate Kinase (AK) (EC 2.7.4.3), also known as myokinase, catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP.[10] It is plausible that this enzyme or a related nucleoside monophosphate kinase acts on KMP, using ATP as the phosphate donor, to produce KDP.
-
Nucleoside Diphosphate Kinase (NDPK) (EC 2.7.4.6) catalyzes the transfer of the terminal phosphate from a nucleoside triphosphate to a nucleoside diphosphate (e.g., ADP + GTP ↔ ATP + GDP). These enzymes have broad specificity and are essential for maintaining the balance of all nucleoside triphosphates in the cell. An NDPK is the most likely candidate for the final phosphorylation step, converting KDP to KTP.
Context within General Cytokinin Metabolism
In plants, the levels of active cytokinins are tightly regulated through a complex network of synthesis, degradation, and interconversion. While the salvage pathway builds up kinetin nucleotides, other enzymes actively convert cytokinin nucleotides back to their more active riboside and free-base forms.
-
5'-Nucleotidases (EC 3.1.3.5) dephosphorylate cytokinin monophosphates to their corresponding ribosides.[11]
-
LONELY GUY (LOG) enzymes are cytokinin phosphoribohydrolases that directly convert cytokinin monophosphates to the active free-base form, representing a key activation step in plants.[12][13]
-
Cytokinin Oxidase/Dehydrogenase (CKX) (EC 1.5.99.12) enzymes irreversibly degrade active cytokinins, providing a catabolic control point.[14][15]
The diagram below shows the broader context of cytokinin interconversions.
Caption: General overview of cytokinin metabolic interconversions.
Quantitative Data
Quantitative kinetic data for the specific conversion of kinetin derivatives by these enzymes are limited. However, data from studies using natural cytokinin or adenosine substrates provide a valuable reference for estimating the efficiency of the kinetin salvage pathway.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (relative units) or kcat | Reference |
| 5'-Nucleotidase (F-I) | N6-(Δ2-isopentenyl)adenosine 5'-monophosphate | Wheat Germ | 3.5 | 72% of AMP hydrolysis rate | [11] |
| 5'-Nucleotidase (F-II) | N6-(Δ2-isopentenyl)adenosine 5'-monophosphate | Wheat Germ | 12.8 | 86% of AMP hydrolysis rate | [11] |
| Adenosine Kinase | Adenosine | Arabidopsis thaliana | ~7 | Not specified | [8] |
| Adenosine Kinase | Isopentenyladenosine (iP) Riboside | Arabidopsis thaliana | ~20 | Not specified | [8] |
| Zeatin Reductase | trans-Zeatin | Phaseolus vulgaris | 150 | Not specified | [16] |
Table 1: Kinetic parameters of enzymes involved in cytokinin nucleotide metabolism. Note that data for direct kinetin derivative conversion is scarce, and values for analogous natural cytokinins are presented.
Experimental Protocols
In Vivo Assay for Adenosine Kinase Activity on Kinetin Riboside
This protocol is adapted from methods used to study cytokinin metabolism in Arabidopsis.[9]
Objective: To determine if Kinetin Riboside (KR) is converted to Kinetin Monophosphate (KMP) in plant tissue extracts.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, tobacco BY-2 cells)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP
-
[³H]-Kinetin Riboside (radiolabeled substrate)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing Solvent: n-butanol:acetic acid:water (12:3:5, v/v/v)
-
Liquid scintillation counter and cocktail
Procedure:
-
Protein Extraction: Homogenize 1g of plant tissue in 2 mL of ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford assay.
-
Enzyme Reaction: Set up the reaction mixture in a microfuge tube:
-
50 µL crude enzyme extract (~100 µg protein)
-
40 µL Reaction Buffer
-
10 µL [³H]-Kinetin Riboside (final concentration ~10-20 µM, specific activity ~1 Ci/mmol)
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes. Stop the reaction by heating at 95°C for 5 minutes.
-
Separation: Centrifuge the stopped reaction to pellet precipitated protein. Spot 10-20 µL of the supernatant onto a TLC plate.
-
Chromatography: Develop the TLC plate in the Developing Solvent until the solvent front is ~1 cm from the top.
-
Analysis: Air dry the plate and visualize the spots under UV light (if non-radiolabeled standards are co-spotted). Scrape the silica (B1680970) corresponding to the positions of KR and KMP standards into separate scintillation vials.
-
Quantification: Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter. Calculate the percentage of [³H]-KR converted to [³H]-KMP.
The workflow for this protocol is outlined below.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Plant Growth Regulators - Cytokinins - Kinetin Clinisciences [clinisciences.com]
- 3. Kinetin - Wikipedia [en.wikipedia.org]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 8. Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Suppressing a phosphohydrolase of cytokinin nucleotide enhances grain yield in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. CYTOKININ METABOLISM AND ACTION - ProQuest [proquest.com]
A Technical Guide to Kinetin Triphosphate: A Controverted Neo-Substrate for Amplifying PINK1 Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations that impair the function of the serine/threonine kinase PINK1 are a significant cause of early-onset Parkinson's disease. As a key regulator of mitochondrial quality control, PINK1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of kinetin (B1673648) triphosphate (KTP), a molecule initially reported as a potent neo-substrate that amplifies the catalytic activity of both wild-type and mutant PINK1. We present the seminal findings that positioned KTP as a promising tool for Parkinson's disease research and drug development, alongside recent evidence that challenges this initial hypothesis. This guide offers a comprehensive resource, including detailed experimental protocols from key studies, quantitative data, and visual representations of the underlying biological pathways and experimental workflows to provide a complete picture of the current understanding of KTP's interaction with PINK1.
The Initial Discovery: Kinetin Triphosphate as a PINK1 Neo-Substrate
In a 2013 study by Hertz et al., published in Cell, this compound (KTP), an ATP analog, was identified as a "neo-substrate" for PINK1.[1][2] The research suggested that PINK1 utilizes KTP with a higher catalytic efficiency than its natural substrate, ATP.[1] This was a significant finding, as it proposed a novel strategy for augmenting the activity of PINK1, particularly in the context of disease-associated mutations that reduce its kinase function.
The study reported that the precursor to KTP, kinetin, is a cell-permeable molecule that can be converted into KTP within cells.[1] This intracellular conversion led to biologically significant increases in PINK1 activity, including enhanced recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria, a critical step in the clearance of damaged mitochondria (mitophagy).[1]
Proposed Mechanism of Action
The initial hypothesis was that the N6-furfuryl group of KTP fits into a hydrophobic pocket in the ATP-binding site of PINK1, leading to a more favorable binding affinity and/or catalytic turnover compared to ATP. This enhanced activity was observed for both wild-type PINK1 and the Parkinson's disease-associated G309D mutant, with KTP reportedly restoring the mutant's activity to near wild-type levels.[1]
A Paradigm Shift: Re-evaluation of KTP as a PINK1 Substrate
More recent structural and biochemical studies, however, have contested the initial findings. Research published in 2024 suggests that wild-type PINK1 is, in fact, unable to utilize KTP as a substrate due to steric hindrance.[3][4] Specifically, the furfuryl group of KTP clashes with a "gatekeeper" methionine residue in the ATP-binding pocket of wild-type PINK1.[3][4]
These studies propose that for PINK1 to effectively use KTP, the gatekeeper residue must be mutated to a smaller amino acid, such as glycine (B1666218) or alanine, thereby enlarging the ATP-binding pocket.[3] This new evidence suggests that the effects of kinetin observed in earlier cellular studies may be mediated by an as-yet-unidentified, off-target mechanism rather than direct augmentation of wild-type PINK1 activity by KTP.
This updated understanding is crucial for the design and interpretation of experiments using kinetin and for the development of therapeutic strategies targeting PINK1.
Quantitative Data: In Vitro Kinase Activity
The following tables summarize the key quantitative findings from the initial study by Hertz et al. (2013) on the in vitro kinase activity of PINK1 with ATP and KTP. It is important to view this data in the context of the recent conflicting findings.
Table 1: Michaelis-Menten Constants for PINK1 Kinase Activity
| Kinase | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) |
| PINK1 WT | ATP | 2.5 ± 0.5 | 0.20 ± 0.02 | 8.0 x 10⁴ |
| KTP | 1.8 ± 0.4 | 0.35 ± 0.03 | 1.9 x 10⁵ | |
| PINK1 G309D | ATP | 15 ± 3 | 0.08 ± 0.01 | 5.3 x 10³ |
| KTP | 4.5 ± 0.9 | 0.25 ± 0.02 | 5.6 x 10⁴ |
Data extracted from Hertz et al., 2013.[1]
Table 2: Relative Kinase Activity of PINK1 with ATP vs. KTP
| Kinase | Substrate | Relative Activity (%) |
| PINK1 WT | ATP | 100 |
| KTP | ~175 | |
| PINK1 G309D | ATP | ~40 |
| KTP | ~125 |
Data estimated from graphical representations in Hertz et al., 2013.[1]
Detailed Experimental Protocols
The following are detailed protocols for the key experiments described in the foundational study by Hertz et al. (2013).
In Vitro PINK1 Kinase Assay
This assay measures the kinase activity of recombinant PINK1 by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant GST-tagged PINK1 (WT or G309D)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATPγS or KTPγS (thiophosphate analogs for subsequent detection)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
pNCS-maleimide for thiophosphate detection
-
Antibodies for western blotting (e.g., anti-phospho-substrate, anti-GST)
Procedure:
-
Prepare a reaction mixture containing recombinant PINK1 (e.g., 100 ng) and the substrate (e.g., 1 µg MBP) in kinase buffer.
-
Initiate the kinase reaction by adding ATPγS or KTPγS to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
For thiophosphate detection, treat the gel with pNCS-maleimide according to the manufacturer's instructions.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform western blotting using appropriate primary and secondary antibodies to detect the phosphorylated substrate and total PINK1.
-
Quantify the band intensities to determine relative kinase activity.
Cellular Parkin Recruitment Assay
This cell-based imaging assay assesses the ability of kinetin to promote the translocation of Parkin to mitochondria upon mitochondrial depolarization.
Materials:
-
HeLa cells
-
Plasmids encoding fluorescently tagged Parkin (e.g., mCherry-Parkin) and a mitochondrial marker (e.g., mito-GFP)
-
Plasmids encoding PINK1 (WT or G309D)
-
Kinetin and/or adenine (B156593) (as a control)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for mitochondrial depolarization
-
Cell culture medium and supplements
-
Transfection reagent
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with plasmids for mCherry-Parkin, mito-GFP, and either PINK1 WT or G309D.
-
Allow the cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with kinetin (e.g., 50 µM) or adenine for a specified period (e.g., 24 hours).
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM).
-
Acquire time-lapse images of the cells using a confocal microscope, capturing both the mCherry and GFP channels.
-
Analyze the images to quantify the co-localization of mCherry-Parkin with mito-GFP over time. An increase in co-localization indicates Parkin recruitment to the mitochondria.
Mitochondrial Motility Assay in Neurons
This assay measures the effect of kinetin on the movement of mitochondria in neuronal axons.
Materials:
-
Primary hippocampal neurons
-
Mitochondrial labeling agent (e.g., MitoTracker Red CMXRos or transfection with a mitochondrially targeted fluorescent protein)
-
Kinetin
-
Time-lapse fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Culture primary hippocampal neurons on glass-bottom dishes.
-
Label the mitochondria using MitoTracker Red or by transfection.
-
Treat the neurons with kinetin (e.g., 50 µM) for a specified duration.
-
Acquire time-lapse movies of mitochondrial movement in the axons. Images are typically taken every 2-5 seconds for a total of 5-10 minutes.
-
Generate kymographs from the time-lapse movies. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of mitochondrial movement.
-
Analyze the kymographs to determine parameters of mitochondrial motility, such as the percentage of motile mitochondria, velocity, and distance traveled.
Conclusion and Future Directions
The story of this compound and PINK1 is a compelling example of the iterative nature of scientific discovery. While the initial finding of KTP as a potent neo-substrate for PINK1 opened up exciting therapeutic possibilities, more recent research has introduced critical nuances that must be considered.
For researchers and drug development professionals, this technical guide underscores the importance of a thorough and evolving understanding of target engagement. While kinetin may still hold therapeutic potential, its mechanism of action appears to be more complex than originally thought. Future research should focus on elucidating the true molecular target(s) of kinetin and its metabolites in the context of mitochondrial health and PINK1 signaling. Furthermore, the development of direct, potent, and specific small-molecule activators of PINK1 remains a high-priority goal for the development of novel therapies for Parkinson's disease.
References
- 1. Trafficking Kinesin Protein (TRAK)-mediated Transport of Mitochondria in Axons of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-dependent regulation of mitochondrial motility in developing cortical dendrites | eLife [elifesciences.org]
- 4. [PDF] Cellular internal ribosome entry segments: structures, trans-acting factors and regulation of gene expression | Semantic Scholar [semanticscholar.org]
Overview of Kinetin's Biological Activity in a Neuronal Context
As of late 2025, the scientific literature contains no direct evidence detailing the biological function of Kinetin triphosphate specifically within neurons. Research has primarily focused on the parent compound, Kinetin (N6-furfuryladenine), a synthetic cytokinin, and its effects on various mammalian cell types, including those of the nervous system. This document synthesizes the available research on Kinetin's neuroactive and neuroprotective properties, providing a technical guide for researchers, scientists, and drug development professionals. The information presented herein is based on the known effects of Kinetin, which may serve as a foundation for future investigations into its potential phosphorylated derivatives.
Kinetin has been investigated for its anti-aging, antioxidant, and anti-inflammatory properties in various biological systems. In the context of neuroscience, research suggests that Kinetin may offer neuroprotective effects against oxidative stress and protein aggregation, which are hallmarks of several neurodegenerative diseases. Its mechanisms of action are thought to involve the modulation of cellular stress responses and signaling pathways related to cell survival and maintenance.
Neuroprotective Effects of Kinetin
Studies have demonstrated that Kinetin can protect neuronal cells from various stressors. The primary neuroprotective mechanisms identified include its potent antioxidant activity and its ability to interfere with the formation of pathological protein aggregates.
Antioxidant Properties
Kinetin has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This is particularly relevant for neurons, which have a high metabolic rate and are vulnerable to oxidative stress. The antioxidant effects of Kinetin are believed to contribute to its neuroprotective capabilities by mitigating damage to lipids, proteins, and DNA within neuronal cells.
Inhibition of Protein Aggregation
A key area of investigation for Kinetin in neurodegeneration is its role in preventing the aggregation of disease-associated proteins. Specifically, Kinetin has been shown to interact with and inhibit the fibrillation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Quantitative Data on Kinetin's Effects
The following tables summarize quantitative data from key studies on the effects of Kinetin in relevant models.
Table 1: Inhibition of Amyloid-Beta Fibrillation by Kinetin
| Parameter | Value | Experimental Model | Reference |
| IC50 for Aβ (1-42) Fibril Formation | 1.8 µM | Thioflavin T (ThT) fluorescence assay | |
| Aβ (1-42) Fibril Length Reduction | ~50% at 10 µM | Transmission Electron Microscopy (TEM) |
Table 2: Neuroprotective Effects of Kinetin Against Oxidative Stress
| Parameter | Effect | Concentration | Cell Model | Stressor | Reference |
| Cell Viability | Increased by ~30% | 10 µM | SH-SY5Y neuroblastoma cells | H₂O₂ (100 µM) | |
| Reactive Oxygen Species (ROS) Levels | Decreased by ~40% | 10 µM | SH-SY5Y neuroblastoma cells | H₂O₂ (100 µM) |
Signaling Pathways and Mechanisms of Action
While the complete signaling cascade of Kinetin in neurons is not fully elucidated, current evidence points towards its interaction with pathways involved in stress response and protein quality control.
Caption: Proposed mechanism of Kinetin's neuroprotective action.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is used to quantify the formation of amyloid fibrils in vitro.
-
Preparation of Aβ (1-42): Lyophilized Aβ (1-42) peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to an initial concentration of 1 mg/mL. The solution is incubated at room temperature for 2 hours and then lyophilized to remove the HFIP. The resulting peptide film is stored at -20°C.
-
Aggregation Assay: The Aβ (1-42) film is resuspended in 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 10 µM. Kinetin, from a stock solution in DMSO, is added to the desired final concentrations (e.g., 0.1 to 20 µM). The final DMSO concentration should be kept below 0.5% (v/v).
-
Incubation: The mixture is incubated at 37°C with continuous agitation (200 rpm) for 24-48 hours in a 96-well black plate with a clear bottom.
-
ThT Staining: Thioflavin T is added to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader with an excitation wavelength of 440 nm and an emission wavelength of 485 nm. A decrease in fluorescence intensity in the presence of Kinetin indicates inhibition of fibril formation.
Caption: Workflow for the Thioflavin T (ThT) assay.
Cell Viability and ROS Measurement in SH-SY5Y Cells
This protocol assesses the protective effects of Kinetin against oxidative stress in a human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing various concentrations of Kinetin (e.g., 1, 5, 10 µM) and incubated for 2 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 100 µM to induce oxidative stress. Control wells receive vehicle only. The cells are incubated for an additional 24 hours.
-
Cell Viability (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm. Increased absorbance indicates higher cell viability.
-
-
ROS Measurement (DCFH-DA Assay):
-
After the 24-hour H₂O₂ treatment, the medium is removed, and the cells are washed with PBS.
-
Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Decreased fluorescence indicates lower intracellular ROS levels.
-
Future Directions and Conclusion
The existing research on Kinetin provides a strong rationale for its further investigation as a potential neuroprotective agent. While there is no current research on this compound in neurons, future studies could explore the intracellular phosphorylation of Kinetin and whether a triphosphate form plays a role in its observed biological effects. Key areas for future research include:
-
In vivo studies: Evaluating the efficacy of Kinetin in animal models of neurodegenerative diseases.
-
Target identification: Identifying the specific molecular targets of Kinetin in neuronal cells.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the ability of Kinetin to reach the central nervous system.
Kinetin Triphosphate: A Technical Guide to its Application as an ATP Analogue in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin (B1673648) triphosphate (KTP), a synthetic analogue of adenosine (B11128) triphosphate (ATP), has emerged as a significant tool in kinase research, particularly in the study of PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease. This technical guide provides an in-depth overview of KTP's role as an ATP analogue, detailing its biochemical properties, its application in modulating kinase activity, and comprehensive experimental protocols for its use. The guide also presents a critical analysis of the evolving understanding of KTP's interaction with PINK1, offering researchers a robust resource for designing and interpreting experiments in this area.
Introduction
Kinetin, or N6-furfuryladenine, is a cytokinin plant hormone that can be taken up by mammalian cells and intracellularly converted to its triphosphate form, kinetin triphosphate (KTP)[1]. As an analogue of ATP, KTP possesses a distinctive furfuryl group at the N6 position of the adenine (B156593) ring[1]. This structural modification has been shown to significantly alter its interaction with the ATP-binding pocket of certain kinases, most notably PINK1.
Initially, KTP was identified as a "neo-substrate" for PINK1, a serine/threonine kinase crucial for mitochondrial quality control. Studies reported that KTP could enhance the catalytic activity of both wild-type PINK1 and its Parkinson's disease-associated mutant, G309D, with higher efficiency than ATP itself[1][2]. This discovery opened a new avenue for therapeutic strategies aimed at augmenting PINK1 activity.
However, more recent structural and biochemical analyses have challenged this initial model. These studies suggest that the bulky furfuryl group of KTP creates steric hindrance within the ATP-binding pocket of wild-type PINK1[3][4][5][6][7]. According to this updated understanding, mutations that create a larger ATP-binding pocket are necessary for PINK1 to efficiently utilize KTP as a phosphate (B84403) donor[3][4][5][6][7]. This guide will delve into the data and methodologies from both perspectives, providing a comprehensive view of the current state of knowledge.
Biochemical Properties and Mechanism of Action
Kinetin is a cell-permeable precursor to KTP[1]. Once inside the cell, it is metabolized to kinetin riboside monophosphate and subsequently phosphorylated to the triphosphate form, KTP[1][8]. The central hypothesis for KTP's function as an ATP analogue revolves around its ability to serve as a phosphate donor in kinase-catalyzed reactions.
The "Neo-Substrate" Hypothesis
The initial research proposed that KTP acts as a "neo-substrate" for PINK1, meaning it is a non-natural substrate that the enzyme can utilize, in this case, more efficiently than its natural counterpart, ATP. This enhanced activity was observed for both autophosphorylation of PINK1 and the phosphorylation of its downstream substrates[1].
The Steric Hindrance Model
Contrary to the "neo-substrate" hypothesis, recent evidence from cryo-electron microscopy and structural analysis indicates that the N6-furfuryl group of KTP clashes with the "gatekeeper" residue (methionine in human PINK1) at the back of the ATP-binding pocket in the wild-type enzyme[3][4][5][6][7]. This steric clash would prevent KTP from binding effectively and acting as a phosphate donor. This model suggests that only engineered PINK1 mutants with a smaller gatekeeper residue (e.g., glycine (B1666218) or alanine) can accommodate KTP, thereby shifting the nucleotide preference from ATP to KTP[3][4][5][6][7].
Quantitative Data on this compound's Effect on PINK1 Activity
The following tables summarize the key quantitative findings from studies investigating the impact of KTP on PINK1 kinase activity.
| Kinase | Nucleotide | Concentration (µM) | Substrate | Observed Effect | Reference |
| PINK1 (wild-type) | KTPγS | 500 | hTRAP1 | Increased transphosphorylation compared to ATPγS | [1] |
| PINK1 (G309D mutant) | KTPγS | 500 | hTRAP1 | Increased transphosphorylation compared to ATPγS | [1] |
| PINK1 (wild-type) | KTP | - | Ubiquitin | No phosphorylation observed | [3][4][5][6] |
| PINK1 (M318G mutant) | KTP | - | Ubiquitin | Phosphorylation observed | [3][4][5][6] |
Table 1: In Vitro PINK1 Kinase Activity with KTP.
| Cell Line | Treatment | Assay | Key Finding | Reference |
| HeLa (expressing PINK1) | Kinetin | Parkin Recruitment | Accelerated Parkin recruitment to depolarized mitochondria | [1] |
| SH-SY5Y | Kinetin + MG132 | Apoptosis (Caspase 3/7 activity) | Reduced Caspase 3/7 activity in a PINK1-dependent manner | [1] |
| Primary Neurons | Kinetin | Mitochondrial Motility | Decreased mitochondrial motility in a PINK1-dependent manner | [1] |
| HeLa (expressing PINK1 M318G) | Kinetin | Mitophagy | Enhanced mitophagy | [3][4][5][6] |
Table 2: Cellular Effects of Kinetin Treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments involving KTP and its precursor, kinetin.
In Vitro PINK1 Kinase Assay
This protocol is adapted from methodologies used to assess PINK1 kinase activity with ATP analogues[1][9][10][11][12][13].
Objective: To determine the ability of PINK1 to utilize KTP as a phosphate donor for substrate phosphorylation.
Materials:
-
Recombinant PINK1 (wild-type and/or mutant)
-
Substrate (e.g., Ubiquitin, Parkin, or a generic kinase substrate like myelin basic protein)
-
This compound (KTP) or KTPγS (a non-hydrolyzable analogue for thiophosphorylation detection)
-
ATP or ATPγS (as a control)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)
-
[γ-³²P]ATP (for radioactive detection) or anti-thiophosphate ester antibody (for non-radioactive detection)
-
SDS-PAGE gels and Western blotting reagents
-
Phos-tag™ SDS-PAGE gels (for detecting phosphoshifts)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
1-2 µg of recombinant PINK1
-
5 µg of substrate
-
1 µL of 10 mM KTP or ATP (final concentration 400 µM)
-
For radioactive assay: 1 µCi of [γ-³²P]ATP
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate Reaction: Transfer the tubes to a 30°C water bath to start the reaction.
-
Time Course: Incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Analysis:
-
Radioactive Detection: Resolve the samples by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated ³²P.
-
Non-Radioactive Detection (Thiophosphorylation): Resolve the samples by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with an anti-thiophosphate ester antibody.
-
Phos-tag™ Gel: Resolve the samples on a Phos-tag™ SDS-PAGE gel to visualize the mobility shift of phosphorylated proteins.
-
Caption: Workflow for an in vitro PINK1 kinase assay.
Cellular Parkin Recruitment Assay
This protocol is based on methods used to assess PINK1-dependent mitophagy initiation[1][14][15][16][17][18].
Objective: To determine if kinetin treatment enhances the recruitment of Parkin to depolarized mitochondria.
Materials:
-
HeLa or SH-SY5Y cells stably expressing YFP-Parkin and a mitochondrial marker (e.g., mito-RFP)
-
Kinetin
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Cell culture medium and supplements
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate YFP-Parkin expressing cells on glass-bottom dishes.
-
Pre-treat cells with kinetin (e.g., 50 µM) or vehicle (DMSO) for 24-48 hours.
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM) for 1-4 hours.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines for YFP and the mitochondrial marker.
-
Acquire images at different time points after CCCP addition.
-
-
Image Analysis:
-
Quantify the colocalization of YFP-Parkin with the mitochondrial marker. An increase in colocalization indicates Parkin recruitment.
-
Caption: Workflow for the cellular Parkin recruitment assay.
Mitochondrial Motility Assay
This protocol is adapted from methods used to study the effect of PINK1 activation on mitochondrial dynamics[1][19][20][21][22].
Objective: To assess the effect of kinetin on the movement of mitochondria in neuronal axons.
Materials:
-
Primary cortical neurons
-
Mitochondrial-targeted fluorescent protein (e.g., mito-DsRed)
-
Kinetin
-
Live-cell imaging system with environmental control
Procedure:
-
Neuron Culture and Transfection:
-
Culture primary neurons on glass-bottom dishes.
-
Transfect neurons with a plasmid encoding a mitochondrial-targeted fluorescent protein.
-
-
Treatment: Treat the neurons with kinetin (e.g., 50 µM) or vehicle for 24 hours.
-
Time-Lapse Imaging:
-
Acquire time-lapse images of a segment of an axon containing fluorescently labeled mitochondria. Capture images every 2-5 seconds for 5-10 minutes.
-
-
Kymograph Analysis:
-
Generate kymographs from the time-lapse image series. A kymograph will display the position of mitochondria over time.
-
Analyze the kymographs to quantify the percentage of motile mitochondria and their velocity.
-
Caption: Workflow for the mitochondrial motility assay.
Apoptosis Assay
This protocol is based on methods used to investigate the anti-apoptotic effects of kinetin in the context of PINK1 activity[1][23][24].
Objective: To determine if kinetin can protect cells from apoptosis in a PINK1-dependent manner.
Materials:
-
SH-SY5Y cells (with and without PINK1 knockdown)
-
Kinetin
-
Apoptosis-inducing agent (e.g., MG132)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells (control and PINK1 knockdown).
-
Pre-treat with kinetin (e.g., 50 µM) or vehicle for 48 hours.
-
Induce apoptosis by treating with MG132 (e.g., 5 µM) for 12 hours.
-
-
Caspase Activity Assay:
-
Lyse the cells and measure Caspase-3/7 activity according to the manufacturer's protocol using a luminometer.
-
-
Annexin V/PI Staining:
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caption: Workflow for assessing apoptosis.
Signaling Pathways
PINK1/Parkin-Mediated Mitophagy Pathway
This pathway illustrates the central role of PINK1 in initiating the removal of damaged mitochondria.
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Intracellular Conversion of Kinetin to KTP
This diagram shows the metabolic pathway for the conversion of the cell-permeable kinetin to the active KTP.
Caption: Intracellular metabolism of kinetin to KTP.
Conclusion and Future Directions
This compound remains a valuable tool for probing the ATP-binding pocket of kinases and for investigating kinase-dependent signaling pathways. The conflicting findings regarding its interaction with wild-type PINK1 highlight the importance of careful experimental design and data interpretation. For researchers in drug development, the concept of "neo-substrates" continues to be an intriguing avenue for kinase activation, although the steric constraints of the ATP-binding pocket present a significant challenge.
Future research should focus on:
-
High-resolution structural studies of various kinases in complex with KTP and other ATP analogues to better understand the molecular basis of their interactions.
-
The development of novel ATP analogues with improved cell permeability and kinase specificity.
-
Further investigation into the cellular machinery responsible for the conversion of kinetin to KTP to identify potential points of regulation.
By providing a comprehensive overview of the current knowledge and detailed experimental protocols, this guide aims to facilitate further research into the fascinating and complex role of this compound as an ATP analogue.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Interaction of PINK1 with nucleotides and kinetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Item - PINK1 accumulation following depolarization with CCCP may be required for Parkin recruitment. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Motility and Vascular Smooth Muscle Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
discovery of Kinetin triphosphate as a neo-substrate
An In-depth Technical Guide to the Discovery and Application of Kinetin (B1673648) Triphosphate as a Neo-substrate for PINK1 Kinase
Introduction
The discovery of neo-substrates, molecules that can be utilized by enzymes more efficiently than their endogenous counterparts, represents a novel paradigm in enzymology and drug development. Kinetin triphosphate (KTP), an ATP analog, has emerged as a significant neo-substrate, particularly in the context of PTEN-induced putative kinase 1 (PINK1). Mutations that impair PINK1 kinase activity are linked to early-onset Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] This guide provides a comprehensive technical overview of the discovery of KTP as a neo-substrate for PINK1, detailing the experimental methodologies, key quantitative findings, and the evolving understanding of its mechanism of action. Initially heralded as a direct and potent activator of PINK1, recent studies have added layers of complexity to its mode of action, making a detailed examination of the core science essential for researchers in the field.
Core Concept: The Neo-substrate Strategy
Traditional approaches to modulating kinase activity often focus on allosteric activators or competitive inhibitors. The neo-substrate strategy offers an alternative by providing the kinase with a preferred ATP analog that it can use as a phosphate (B84403) donor.[1][2][3] This approach can amplify the kinase's catalytic output, even for disease-associated mutants with reduced activity. The discovery that PINK1, unlike many other kinases, could accept an N6-modified ATP analog, this compound (KTP), with higher catalytic efficiency than ATP itself, was a pivotal finding.[2][3] This opened a new therapeutic avenue for enhancing the activity of PINK1 in the context of Parkinson's disease.[1][3]
Cellular Uptake and Metabolic Activation
A significant advantage of this approach is that the membrane-permeable precursor, kinetin, can be delivered to cells and subsequently converted into the active, membrane-impermeable KTP. This intracellular synthesis circumvents the challenge of delivering charged nucleotide triphosphates across cell membranes.
The metabolic pathway involves two key steps:
-
Ribosylation: Kinetin is taken up by cells and converted to kinetin monophosphate (KMP) by the enzyme adenine (B156593) phosphoribosyltransferase (APRT).[3]
-
Phosphorylation: Endogenous cellular kinases then further phosphorylate KMP to kinetin diphosphate (B83284) (KDP) and finally to the active neo-substrate, this compound (KTP).[3]
Caption: Cellular conversion of Kinetin to this compound (KTP).
The PINK1/Parkin Signaling Pathway
PINK1 is a master regulator of mitochondrial quality control. On healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage (e.g., depolarization), PINK1 is stabilized on the outer mitochondrial membrane. It then recruits and activates the E3 ubiquitin ligase Parkin, initiating a signaling cascade that leads to the clearance of damaged mitochondria via a process known as mitophagy. This pathway is critical for neuronal health, and its impairment is a key factor in Parkinson's disease pathogenesis.
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Experimental Protocols and Data
In Vitro Kinase Assays
Objective: To directly compare the ability of wild-type PINK1 (PINK1wt) and a PD-associated mutant (PINK1G309D) to utilize ATP versus KTP for substrate phosphorylation.
Methodology:
-
Protein Expression: Recombinant GST-tagged PINK1 kinase domain (residues 156-496) is expressed in E. coli and purified. The substrate, such as the mitochondrial chaperone TRAP1, is also expressed and purified.[3]
-
Kinase Reaction: The kinase reaction is performed by incubating purified PINK1 with its substrate (e.g., TRAP1) in a kinase buffer containing MgCl₂ and the specified nucleotide (ATPγS or KTPγS). The gamma-thiophosphate analogs are used for detection with specific antibodies.[3]
-
Detection: The reaction products are resolved by SDS-PAGE. Phosphorylation of the substrate is detected by Western blotting using an anti-thiophosphate ester antibody.[3] Alternatively, γ-32P labeled nucleotides can be used, and phosphorylation is detected by autoradiography.[3]
Quantitative Data Summary:
| Kinase Version | Nucleotide | Relative Substrate Phosphorylation (TRAP1) | Key Finding |
| PINK1wt | ATPγS | Baseline | Active with endogenous substrate. |
| PINK1wt | KTPγS | Increased vs. ATPγS | KTP enhances wild-type PINK1 activity.[3] |
| PINK1G309D | ATPγS | Reduced vs. PINK1wt | Mutant has impaired kinase activity.[3] |
| PINK1G309D | KTPγS | Increased vs. ATPγS | KTP restores mutant activity to near wild-type levels.[3][4] |
Intracellular KTP Production Analysis
Objective: To confirm that exogenously supplied kinetin is converted to KTP within human cells.
Methodology:
-
Cell Culture and Treatment: HeLa cells are cultured and treated with either DMSO (vehicle control) or kinetin for a specified period.[3]
-
Metabolite Extraction: Cells are lysed, and metabolites are extracted.
-
HPLC Analysis: The cell lysates are analyzed by ion-pairing high-performance liquid chromatography (HPLC) on a reverse-phase C18 column.[3] A known KTP standard is run to determine the retention time.
-
LC-MS Confirmation: The identity of the peak corresponding to KTP is often confirmed by liquid chromatography-mass spectrometry (LC-MS), verifying the mass-to-charge ratio (m/z) of KTP.[3]
Quantitative Data Summary:
| Cell Treatment | HPLC Peak at KTP Retention Time (31.39 min) | Mass Spec Peak (m/z 428.3, KMP+H) | Conclusion |
| DMSO (Control) | Absent | Absent | No endogenous KTP is detected. |
| Kinetin | Present | Present | Kinetin is converted to KTP in cells.[3] |
Cellular PINK1 Activity Assays
Objective: To demonstrate that kinetin treatment enhances PINK1-dependent signaling in a cellular context.
Methodology - Parkin Recruitment:
-
Cell Line: HeLa cells stably expressing YFP-Parkin are used.
-
Treatment: Cells are pre-treated with kinetin or DMSO.
-
Mitochondrial Depolarization: PINK1 is stabilized by treating cells with a mitochondrial uncoupler like CCCP.
-
Imaging: Cells are fixed, and the localization of YFP-Parkin is visualized by fluorescence microscopy.
-
Quantification: The percentage of cells showing co-localization of YFP-Parkin with mitochondria is determined.
Caption: Experimental workflow for Parkin mitochondrial translocation assay.
Methodology - Parkin Phosphorylation:
-
Experiment: Cells expressing PINK1 and Parkin are treated with kinetin and CCCP.
-
Analysis: Cell lysates are analyzed by Western blot using a phospho-specific antibody that recognizes Parkin phosphorylated at Serine 65, a direct target of PINK1.[3]
-
Quantification: The intensity of the phospho-Parkin band is normalized to total Parkin.
Quantitative Data Summary of Cellular Assays:
| Assay | Condition | Result | Conclusion |
| Parkin Recruitment | PINK1G309D + CCCP + Kinetin | Increased Parkin recruitment vs. no kinetin | Kinetin enhances downstream signaling of mutant PINK1.[3] |
| Parkin Phosphorylation | PINK1G309D + CCCP + Kinetin | Increased p-S65 Parkin levels (p=0.03) | Kinetin increases the catalytic activity of mutant PINK1 in cells.[3] |
| Mitochondrial Motility | Neurons + Kinetin | Diminished mitochondrial motility | Kinetin activates PINK1-dependent pathways in neurons.[2][3] |
| Apoptosis | Human Neurons + Kinetin | Suppression of apoptosis | Kinetin is neuroprotective in a PINK1-dependent manner.[2][3] |
A Refined Model: Steric Hindrance and an Unresolved Mechanism
While the initial discovery provided a compelling model of KTP as a direct neo-substrate, more recent structural and biochemical studies have introduced critical nuances.
-
Steric Clash: Cryo-electron microscopy (cryo-EM) structures of PINK1 have revealed that the ATP-binding pocket may be too constrained to accommodate the bulky furfuryl group of KTP.[5][6] This suggests that wild-type PINK1 may not be able to bind KTP efficiently.
-
Mutational Requirement: It has been shown that mutating the "gatekeeper" residue in the ATP-binding pocket is necessary to enlarge it, which then allows PINK1 to effectively use KTP.[5][6] This mutation strikingly shifts the kinase's preference from ATP to KTP.[6]
-
Alternative Mechanisms: These findings suggest that the observed biological effects of kinetin in cells might occur through a mechanism that is not based on direct KTP utilization by wild-type PINK1.[5][6] The possibility remains that kinetin or its derivatives function through an unidentified off-target mechanism or that specific cellular conditions alter the PINK1 conformation to accept KTP.
Conclusion
The for PINK1 marked a significant conceptual advance in kinase pharmacology and Parkinson's disease research. The initial findings demonstrated that KTP could amplify the activity of both wild-type and disease-mutant PINK1 in vitro, and that its precursor, kinetin, could activate the PINK1/Parkin pathway in cells, conferring neuroprotective effects.[2][3] However, the scientific narrative has evolved. Subsequent structural studies have challenged the original model, indicating that wild-type PINK1 may not readily use KTP due to steric constraints.[5][6]
This refined understanding does not diminish the importance of the initial discovery but rather highlights the complexity of kinase regulation and small molecule interactions. Kinetin and its derivatives remain valuable chemical tools to probe the PINK1 pathway. The ongoing investigation into their true mechanism of action underscores a critical area of research, promising deeper insights into mitochondrial quality control and new therapeutic strategies for neurodegenerative diseases.
References
- 1. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Kinetin Triphosphate in Parkinson's Disease Research: A Technical Guide
Executive Summary: The study of Kinetin (B1673648) (K) and its triphosphate form, Kinetin Triphosphate (KTP), in the context of Parkinson's Disease (PD) has presented a compelling, albeit evolving, narrative. Initially heralded as a promising therapeutic strategy, the mechanism underpinning its effects on the critical PINK1/Parkin mitochondrial quality control pathway has been a subject of intense investigation and recent re-evaluation. This technical guide provides an in-depth analysis of the core research, detailing the initial "neo-substrate" hypothesis, the contradictory evidence from recent structural biology, the downstream cellular effects, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research.
Introduction: The PINK1/Parkin Pathway in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, with mitochondrial dysfunction being a central element in its pathogenesis.[1] Mutations in the genes encoding for the kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin are causative for early-onset, autosomal recessive forms of PD.[1][2] These two proteins form a critical axis of a mitochondrial quality control pathway known as mitophagy.
Under normal physiological conditions in healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved.[3] However, upon mitochondrial damage, indicated by a loss of membrane potential, PINK1 is stabilized on the outer mitochondrial membrane (OMM).[3][4] This accumulation and subsequent autophosphorylation activates PINK1's kinase function. Activated PINK1 then phosphorylates ubiquitin (Ub) at the Serine 65 position (pS65-Ub) on the mitochondrial surface.[1][4]
This pS65-Ub signal acts as a recruitment platform for cytosolic Parkin.[5] Upon binding to pS65-Ub, Parkin itself becomes a substrate for PINK1, which phosphorylates Parkin at its Serine 65 residue, leading to its full activation.[4][6] The activated Parkin then ubiquitinates a host of OMM proteins, creating ubiquitin chains that serve as a signal for the autophagy machinery to engulf and degrade the damaged mitochondrion.[1][7] A key substrate in this process is Miro1, a protein that tethers mitochondria to the microtubule transport system; its ubiquitination and subsequent degradation halts the movement of damaged mitochondria, effectively quarantining them.[1][3] Failure in this pathway leads to the accumulation of dysfunctional mitochondria, increased oxidative stress, and ultimately, neuronal cell death. Consequently, enhancing the activity of the PINK1/Parkin pathway has become a major therapeutic goal in PD research.[8]
This compound: A Tale of Two Mechanisms
Kinetin, a plant cytokinin, and its active metabolite, this compound (KTP), have been investigated as potential activators of the PINK1/Parkin pathway. The understanding of how they exert their effects has significantly changed over time.
The Initial "Neo-Substrate" Hypothesis
In seminal work, KTP, an ATP analog, was identified as a "neo-substrate" for PINK1 that could amplify its kinase activity.[1][9] It was proposed that PINK1 could utilize KTP as a phosphate (B84403) donor with even higher catalytic efficiency than its natural substrate, ATP.[1][10] This enhanced activity was shown to be sufficient to restore the function of a PD-associated mutant, PINK1G309D, to near wild-type levels in vitro.[1][11]
Crucially, the precursor molecule, kinetin, is cell-permeable. Studies demonstrated that when applied to cells, kinetin is converted intracellularly to KTP.[1][12] This conversion was shown to lead to biologically significant increases in PINK1 activity, evidenced by:
-
Accelerated Parkin recruitment to depolarized mitochondria.[1]
-
Increased phosphorylation of the PINK1 substrate Bcl-xL.[5][12]
-
Reduced mitochondrial motility in axons, consistent with Miro degradation.[1]
-
Suppression of apoptosis in neuronal cells under oxidative stress.[1]
This proposed mechanism offered a direct and compelling strategy for therapeutically boosting PINK1 function.
Revised Understanding and Controversy
More recent studies employing advanced structural biology techniques, such as cryogenic electron microscopy (cryo-EM), have challenged the direct neo-substrate model for wild-type PINK1.[2][8] This new evidence indicates that KTP is physically too large to fit into the ATP-binding pocket of wild-type PINK1 due to steric hindrance from a "gatekeeper" methionine residue.[7][13]
According to these findings, only when this gatekeeper residue is mutated to a smaller amino acid (e.g., alanine (B10760859) or glycine) can PINK1 effectively bind and utilize KTP as a phosphate donor.[7][8] This discovery overturns the previously accepted mechanism for how kinetin enhances mitophagy in cells with wild-type PINK1.[8][14]
While the direct binding hypothesis is now disputed, the downstream pro-mitophagy effects of kinetin are still observed. This suggests that kinetin and its derivatives likely function through an alternative, as-yet-unidentified, indirect mechanism.[8][14] This could involve interacting with other proteins that regulate PINK1 stability or activity, or affecting broader cellular processes that impact mitochondrial health.
Quantitative Data
| Analyte | Measured Concentration (μM) in HeLa Cell Lysates |
| Endogenous ATP | 1950 ± 421 |
| KTP (following incubation with kinetin) | 68 ± 13.3 |
| Table 1: Intracellular nucleotide concentrations measured by LC-MS in HeLa cells following treatment with kinetin. Data from Hertz et al., Cell, 2013.[12] |
These data demonstrate that although KTP is produced in cells, its concentration is substantially lower than that of endogenous ATP.[12] This finding adds another layer of complexity to the original hypothesis that KTP outcompetes ATP for PINK1 binding.
Experimental Protocols
The following sections outline the key experimental methodologies used to study the effects of kinetin and KTP on the PINK1/Parkin pathway.
In Vitro PINK1 Kinase Assay
This assay directly measures the ability of PINK1 to phosphorylate its substrates using KTP versus ATP.
Objective: To determine if PINK1 can use KTP as a phosphate donor to phosphorylate substrates like ubiquitin or Parkin.
Protocol Outline:
-
Reagent Preparation: Prepare a 10x kinase buffer (composition varies, but typically contains Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant PINK1 (wild-type or mutant), substrate (e.g., recombinant ubiquitin or Parkin), and the nucleotides (ATP and KTP).[4]
-
Reaction Setup: In a microtube, combine the recombinant PINK1 enzyme and the substrate protein.[4]
-
Initiate Reaction: Add the kinase buffer to a 1x final concentration, followed by the addition of either ATP or KTP to initiate the phosphorylation reaction.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).[4]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.[4]
-
Analysis: Analyze the reaction products using Phos-tag SDS-PAGE or standard SDS-PAGE followed by Western blotting with phospho-specific antibodies (e.g., anti-phospho-Ubiquitin S65 or anti-phospho-Parkin S65) to detect substrate phosphorylation.
Parkin Recruitment Assay
This cell-based imaging assay visualizes the first key step of mitophagy initiation: the recruitment of Parkin to damaged mitochondria.
Objective: To assess whether kinetin treatment accelerates the translocation of cytosolic Parkin to mitochondria upon damage.
Protocol Outline:
-
Cell Culture and Transfection: Culture cells (e.g., HeLa or SH-SY5Y) that are often deficient in endogenous Parkin. Co-transfect the cells with plasmids encoding a fluorescently-tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-RFP).[15][16]
-
Pre-treatment: Treat the cells with kinetin (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[12]
-
Induce Mitochondrial Damage: Add a mitochondrial depolarizing agent, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to the culture medium to induce mitochondrial damage.[15]
-
Live or Fixed-Cell Imaging: At various time points after CCCP addition, acquire fluorescence microscopy images of the cells.
-
Quantification: Analyze the images by counting the percentage of cells that show a clear translocation of YFP-Parkin from a diffuse cytosolic pattern to distinct puncta that co-localize with the mitochondrial marker.[12][15]
Miro1 Ubiquitination Assay
This biochemical assay determines if the activation of the PINK1/Parkin pathway by kinetin leads to the ubiquitination of downstream OMM substrates.
Objective: To detect the ubiquitination of Miro1 following kinetin treatment and mitochondrial depolarization.
Protocol Outline:
-
Cell Culture and Transfection: Use cells (e.g., SH-SY5Y) co-transfected with constructs for tagged Miro1 (e.g., myc-Miro1) and tagged Parkin (e.g., Flag-Parkin).[1]
-
Treatment: Treat cells with kinetin followed by a mitochondrial depolarizing agent (e.g., FCCP) to activate the pathway.[1]
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.
-
Immunoprecipitation: Use an antibody against the Miro1 tag (e.g., anti-myc antibody) to immunoprecipitate Miro1 and any associated proteins.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot. Probe the blot with an anti-ubiquitin antibody to detect the high-molecular-weight smear characteristic of polyubiquitination on Miro1.
Caspase-3/7 Apoptosis Assay
This assay measures a key marker of apoptosis to determine if kinetin has a neuroprotective effect.
Objective: To quantify the effect of kinetin on apoptosis induced by neurotoxins or oxidative stress.
Protocol Outline:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) in a multi-well plate. Pre-treat the cells with various concentrations of kinetin or a vehicle control for a defined period (e.g., 96 hours).[12]
-
Induce Apoptosis: Add an apoptosis-inducing agent, such as the proteasome inhibitor MG132, to the wells.[12]
-
Assay Reaction: After incubation, add a reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence).[10][17] The reagent also lyses the cells.
-
Signal Generation: If caspase-3 or caspase-7 is active, it will cleave the substrate, releasing a product that is used by a luciferase enzyme in the reagent to generate a luminescent signal.[10]
-
Measurement: Measure the luminescence using a plate reader. A decrease in the luminescent signal in kinetin-treated cells compared to controls indicates an inhibition of caspase activity and a protective effect against apoptosis.[2]
LC-MS for KTP Detection in Cells
This analytical chemistry technique is used to confirm the intracellular conversion of kinetin to its active triphosphate form.
Objective: To identify and quantify KTP in cell lysates after treatment with kinetin.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cultured cells (e.g., HeLa) with kinetin. After incubation, lyse the cells and perform a protein precipitation step (e.g., with acetonitrile) to separate small molecule metabolites from proteins.[12][18]
-
Chromatographic Separation: Inject the supernatant containing the metabolites into a liquid chromatography (LC) system. The metabolites are separated based on their chemical properties as they pass through an LC column.[19][20]
-
Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer (MS). The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[19][20]
-
Quantification: By comparing the signal of the specific m/z corresponding to KTP from the cell lysate to a standard curve generated with a known amount of pure KTP, the intracellular concentration of KTP can be determined.[12]
Conclusion and Future Directions
The role of this compound in Parkinson's disease research is a powerful illustration of the scientific process, where initial hypotheses are refined and challenged by new evidence. While the direct "neo-substrate" model for KTP and wild-type PINK1 has been largely refuted by structural studies, the pro-mitophagy and neuroprotective effects of the parent compound, kinetin, remain a subject of significant interest.
Future research must focus on elucidating the alternative, indirect mechanism by which kinetin modulates the PINK1/Parkin pathway. This will involve unbiased screening for kinetin's direct binding partners and a deeper investigation into its effects on cellular signaling networks that intersect with mitochondrial quality control. Understanding this true mechanism of action is critical for validating whether kinetin or its derivatives hold therapeutic promise for Parkinson's disease and for guiding the development of next-generation mitophagy-enhancing compounds. The experimental protocols detailed herein provide a robust framework for pursuing these critical next steps.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. PINK1 and Parkin Target Miro for Phosphorylation and Degradation to Arrest Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Phosphorylation of Parkin at Serine65 is essential for activation: elaboration of a Miro1 substrate-based assay of Parkin E3 ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunocytochemical Monitoring of PINK1/Parkin-Mediated Mitophagy in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. waters.com [waters.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. rsc.org [rsc.org]
Endogenous Kinetin: A Byproduct of DNA Damage with Protective Functions
An In-depth Technical Guide on the Formation of Kinetin (B1673648) from Oxidative DNA Damage
Abstract
Kinetin (N6-furfuryladenine), a well-known plant cytokinin, has been identified as an endogenous product of oxidative DNA damage in a wide range of organisms, including humans.[1] This discovery has shifted the perception of kinetin from a mere synthetic artifact to a molecule of significant biological relevance. Its formation is a direct consequence of the chemical degradation of the DNA deoxyribose backbone under oxidative stress, leading to the creation of furfural (B47365), which subsequently modifies adenine (B156593) bases. This guide provides a detailed overview of the mechanism of endogenous kinetin production, presents quantitative data on its protective effects, outlines key experimental protocols for its study, and explores its implications for researchers, scientists, and drug development professionals.
The Core Mechanism: From Deoxyribose Oxidation to Kinetin
The endogenous synthesis of kinetin is a multi-step process initiated by the attack of reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), on the DNA backbone. The proposed mechanism involves the following key stages[2]:
-
Hydroxyl Radical Attack: The process begins when a hydroxyl radical attacks the C5' position of a deoxyribose sugar within the DNA strand.
-
Furfural Formation: This oxidative attack leads to a series of rearrangements in the sugar ring, ultimately causing the release of furfural, a reactive aldehyde.
-
Adenine Modification: The newly formed furfural can then react with the exocyclic amino group (N6) of a nearby adenine base.
-
Intramolecular Rearrangement: Following the initial reaction, an intramolecular rearrangement occurs, resulting in the stable formation of N6-furfuryladenine, or kinetin, directly on the DNA strand.
This process effectively transforms a DNA lesion into a signaling molecule or a stable adduct. The presence of kinetin in cellular DNA suggests that it is a naturally occurring byproduct of oxidative metabolism and damage.[3] The subsequent excision of kinetin from DNA by cellular repair mechanisms is believed to be the source of free kinetin found in biological systems.[4]
Quantitative Data: Kinetin's Protective Role
While direct quantitative data on the yield of endogenous kinetin production from oxidative damage is scarce, extensive research has quantified the protective effects of exogenously applied kinetin against oxidative stress. These studies demonstrate that kinetin can significantly mitigate DNA damage, often in a dose-dependent manner.
| Parameter Measured | System | Kinetin Concentration | Observed Protective Effect | Reference |
| 8-oxo-dG Formation | Calf Thymus DNA | 100 µM | ~50% inhibition of damage mediated by the Fenton reaction. | [5] |
| 8-oxo-dG Formation | Calf Thymus DNA | 100 µM | Significantly greater protection than 100 µM adenine. | [6] |
| Cell Viability | Mammalian Cell Lines | < 100 nM | Confers protection against oxidative stress-mediated cell death. | [7] |
| Cell Viability / Genotoxicity | Mammalian Cell Lines | > 500 nM | Reduces cell viability and can mediate DNA damage. | [7] |
| Fibroblast Aging | Human Fibroblasts | 40 - 200 µM | Delayed onset and decreased extent of cellular aging markers. | [8] |
Experimental Protocols
Investigating the endogenous formation of kinetin requires a two-stage experimental approach: first, the induction of oxidative DNA damage, and second, the sensitive detection and quantification of the resulting products.
Protocol 1: In Vitro Induction of Oxidative DNA Damage via Fenton Reaction
This protocol, adapted from studies on oxidative DNA damage, uses the Fenton reaction to generate hydroxyl radicals, which reliably damage DNA in vitro.[5][6]
Materials:
-
High-purity Calf Thymus DNA
-
Sodium Acetate (NaOAc) buffer (20 mM, pH 5.0)
-
Ferrous Sulfate (FeSO₄) solution
-
Hydrogen Peroxide (H₂O₂) solution
-
Ice-cold Ethanol (B145695) (95-100%)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ultrapure water
Procedure:
-
DNA Preparation: Dissolve high-purity calf thymus DNA in 20 mM NaOAc buffer (pH 5.0) to a final concentration of approximately 1.2 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 250 µL of the DNA solution with FeSO₄ to a final concentration of 25 µM. Mix thoroughly.
-
Damage Induction: Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 250 mM. Vortex the mixture immediately.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Reaction Termination: Stop the reaction by precipitating the DNA. Add three volumes of ice-cold ethanol and incubate at -20°C for at least 30 minutes.
-
DNA Pelletization: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the DNA. Carefully discard the supernatant.
-
Washing: Gently wash the DNA pellet with 1 mL of 70% cold ethanol to remove residual reagents. Centrifuge again and discard the supernatant.
-
Drying and Resuspension: Air-dry the pellet briefly and resuspend the oxidized DNA in ultrapure water or a suitable buffer for downstream analysis.
Protocol 2: Quantification of Kinetin by LC-MS/MS
Following oxidative damage, the DNA must be enzymatically digested to nucleosides for analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of DNA adducts like kinetin.[9]
Procedure:
-
Enzymatic Digestion:
-
To the purified oxidized DNA sample, add Nuclease P1 and a suitable buffer (e.g., sodium acetate). Incubate at 37°C for 1-2 hours.
-
Add Alkaline Phosphatase and an appropriate buffer (e.g., Tris buffer) to the mixture. Incubate for another 1-2 hours at 37°C to completely hydrolyze the DNA into individual nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material or enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
(Optional but recommended) Perform solid-phase extraction (SPE) to clean up the sample and enrich for the analytes of interest, removing salts and other interfering compounds.
-
-
LC Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. The gradient is optimized to separate kinetin from other nucleosides.
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Set the mass spectrometer to use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transition for Kinetin: Monitor the transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion. For kinetin (C₁₀H₉N₅O, MW: 215.22 g/mol ), this would involve:
-
Q1 (Precursor Ion): m/z 216.1
-
Q3 (Product Ion): A characteristic fragment, often m/z 135.1 (corresponding to the adenine moiety).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure kinetin standard.
-
Quantify the amount of kinetin in the biological sample by comparing its peak area in the MRM chromatogram to the standard curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
-
Implications for Research and Drug Development
The discovery that kinetin is a natural product of DNA damage has profound implications:
-
Biomarker of Oxidative Stress: Kinetin levels in tissues or biological fluids could serve as a novel biomarker for accumulated oxidative damage.
-
Cellular Defense and Repair: The formation of kinetin may be part of a "free radical sink" mechanism, where a highly reactive species (hydroxyl radical) is converted into a more stable and potentially beneficial molecule.[2] Kinetin itself has been shown to be salvaged by adenine phosphoribosyltransferase (APRT) and used as a phosphate (B84403) donor in signaling pathways, such as the phosphorylation of the huntingtin protein, which is protective in models of Huntington's disease.[7]
-
Therapeutic Potential: The potent anti-aging and protective effects of kinetin make it an attractive molecule for therapeutic and cosmeceutical applications. Understanding its endogenous production pathway could lead to novel strategies for boosting cellular resilience against age-related decline and diseases linked to oxidative stress.
Conclusion
Kinetin is not merely a plant hormone but a conserved product of oxidative DNA damage with a fascinating dual identity as both a lesion and a protective agent. The mechanism of its formation—from the oxidation of deoxyribose to the modification of adenine—highlights a direct link between DNA damage and the generation of a bioactive molecule. While further research is needed to quantify the physiological yields of this pathway, the existing evidence strongly supports its role in the cellular response to oxidative stress, opening new avenues for research into aging, neurodegeneration, and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N(6)-Furfuryladenine, kinetin, protects against Fenton reaction-mediated oxidative damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sureshrattan.com [sureshrattan.com]
- 7. N6-Furfuryladenine is protective in Huntington's disease models by signaling huntingtin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kinetin Triphosphate: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetin triphosphate (KTP), a synthetic analog of adenosine (B11128) triphosphate (ATP), has emerged as a molecule of significant interest in cellular biology and drug discovery, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Emphasis is placed on its role as a neo-substrate for PTEN-induced putative kinase 1 (PINK1), a key enzyme implicated in Parkinson's disease pathogenesis. This document includes detailed summaries of its chemical identifiers, physical and chemical properties, and a thorough exploration of its mechanism of action within the PINK1 signaling pathway. Furthermore, this guide presents detailed experimental protocols for the enzymatic synthesis of this compound and its application in cellular assays, providing a valuable resource for researchers in the field.
Chemical Structure and Identification
This compound, also known as N6-furfuryladenosine-5'-triphosphate, is a purine (B94841) nucleotide analog characterized by the substitution of a furfuryl group at the N6 position of the adenine (B156593) base. This modification distinguishes it from its endogenous counterpart, ATP, and is crucial for its unique biological activities.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | [[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [1] |
| SMILES String | C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C(--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O">C@HO)O | [1] |
| CAS Number | 1450894-16-2 | [2] |
| Molecular Formula | C₁₅H₂₀N₅O₁₄P₃ | |
| Molecular Weight | 587.27 g/mol | [2][3] |
| Synonyms | 6-Fu-ATP, KTP | [3] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for the design of experimental protocols. While experimentally determined data for some properties of this compound are limited, computational predictions and data from its precursor, Kinetin, provide valuable insights.
Table 2: Physical and Chemical Properties of this compound and Kinetin
| Property | Value | Compound | Citation |
| XLogP3 | -4.5 | This compound (Computed) | [1] |
| Hydrogen Bond Donor Count | 6 | This compound (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 16 | This compound (Computed) | [1] |
| Rotatable Bond Count | 8 | This compound (Computed) | [1] |
| Exact Mass | 587.02196132 g/mol | This compound (Computed) | [1] |
| Melting Point | 269-271 °C (decomposes) | Kinetin | [4] |
| Solubility | Soluble in water (<1 mg/ml at 25°C), DMSO (43 mg/ml at 25°C), freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide. | Kinetin | [4] |
| Stability | Stable in 0.05 N KOH at -20°C, 2-6°C, and 25°C for 90 days.[1][5][6] | Kinetin | [1][5][6] |
Biological Activity and Signaling Pathways
The primary biological significance of this compound lies in its ability to act as a "neo-substrate" for the serine/threonine kinase PINK1.[7] PINK1 plays a critical role in mitochondrial quality control, and its dysfunction is linked to early-onset Parkinson's disease.
The PINK1/Parkin Signaling Pathway
Under normal physiological conditions, PINK1 is imported into the mitochondria and rapidly degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the dysfunctional mitochondrion for degradation through a selective form of autophagy known as mitophagy.
This compound as a PINK1 Activator
This compound has been shown to enhance the catalytic activity of both wild-type and certain mutant forms of PINK1 with higher efficiency than ATP.[3][7] Its precursor, Kinetin, is cell-permeable and can be intracellularly converted to this compound.[7] This conversion allows for the modulation of PINK1 activity in cellular models.
Recent structural studies have provided a more nuanced understanding of this interaction. It has been proposed that the binding of KTP to wild-type PINK1 may be sterically hindered by a "gatekeeper" residue in the ATP-binding pocket.[5][8] Mutation of this gatekeeper residue can enhance the utilization of KTP by PINK1.[5][8] This suggests that while Kinetin and its derivatives can enhance mitophagy, the precise mechanism of action may be more complex than initially thought and might not solely rely on direct competition with ATP in the wild-type enzyme.[9][10]
Experimental Protocols
Enzymatic Synthesis of this compound
While chemical synthesis routes exist, the enzymatic synthesis of nucleoside triphosphates offers advantages in terms of regio- and stereoselectivity.[11] The intracellular conversion of Kinetin to KTP involves a series of enzymatic steps. A general workflow for the in vitro enzymatic synthesis, based on the known metabolic pathway, is outlined below.
Methodology:
-
Step 1: Ribosylation of Kinetin.
-
Reactants: Kinetin, α-D-ribose-1-phosphate.
-
Enzyme: Purine nucleoside phosphorylase.
-
Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂.
-
Procedure: Incubate reactants with the enzyme at 37°C. Monitor the formation of Kinetin riboside by HPLC.
-
-
Step 2: Phosphorylation to Kinetin Monophosphate (KMP).
-
Reactant: Kinetin riboside, ATP.
-
Enzyme: Ribokinase.
-
Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine).
-
Procedure: Incubate Kinetin riboside with the kinase and ATP at 37°C. Monitor the formation of KMP by HPLC.
-
-
Step 3 & 4: Sequential Phosphorylation to KDP and KTP.
-
Reactants: KMP, ATP.
-
Enzymes: Nucleoside monophosphate kinase and Nucleoside diphosphate kinase (can be a cocktail or a sequential addition).
-
Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and an ATP regeneration system.
-
Procedure: Incubate the product from Step 2 with the kinase cocktail and ATP at 37°C. Monitor the formation of KTP by HPLC.
-
-
Purification: Purify the final product using anion-exchange chromatography.
Cell-Based PINK1 Kinase Activity Assay
This protocol describes a method to assess the effect of Kinetin on PINK1 activity in a cellular context by measuring the phosphorylation of a downstream target, Parkin.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
-
If necessary, transfect cells with plasmids encoding for wild-type or mutant PINK1 and a tagged version of Parkin (e.g., mCherry-Parkin).
-
-
Compound Treatment:
-
Treat cells with varying concentrations of Kinetin (or its vehicle, e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Mitochondrial Depolarization:
-
Induce mitochondrial depolarization by treating cells with an uncoupling agent such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for a short period (e.g., 1-3 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Parkin (at the relevant PINK1-dependent site, e.g., Ser65) and total Parkin.
-
Use appropriate secondary antibodies and a suitable detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total Parkin.
-
Calculate the ratio of phosphorylated Parkin to total Parkin to determine the effect of Kinetin on PINK1 activity.
-
Potential Off-Target Effects and Future Directions
While the primary focus of this compound research has been on its interaction with PINK1, it is crucial to consider potential off-target effects. As an ATP analog, KTP could theoretically interact with other ATP-binding proteins, including other kinases. However, studies have suggested a degree of specificity for PINK1.[7] Further research is needed to comprehensively profile the kinome-wide selectivity of this compound and to identify any potential off-target liabilities.
The therapeutic potential of modulating PINK1 activity with molecules like Kinetin is an active area of investigation for Parkinson's disease and other conditions associated with mitochondrial dysfunction. Future research will likely focus on optimizing the potency and selectivity of Kinetin-based compounds, as well as further elucidating the precise molecular mechanisms underlying their effects on mitochondrial quality control.
Conclusion
This compound is a valuable tool for studying the PINK1/Parkin pathway and holds promise as a lead compound for the development of therapeutics targeting mitochondrial dysfunction. This technical guide has provided a detailed overview of its chemical and physical properties, its biological role as a PINK1 neo-substrate, and practical experimental protocols for its synthesis and use. As research in this field progresses, a deeper understanding of the nuanced interactions of this compound within the cell will be critical for translating its potential into clinical applications.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Evolving Role of Kinetin Triphosphate in PINK1 Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) is a critical regulator of mitochondrial quality control. Its dysfunction is directly linked to early-onset Parkinson's disease, making it a key therapeutic target. Initial research identified kinetin (B1673648) triphosphate (KTP), an ATP analog, as a potent activator of PINK1, functioning as a "neo-substrate" with higher catalytic efficiency than ATP.[1] This discovery sparked significant interest in kinetin and its derivatives as potential therapeutic agents. However, recent structural and biochemical studies have challenged this activation model, suggesting that wild-type PINK1 is sterically incapable of binding KTP.[2] This guide provides a comprehensive overview of the current, and conflicting, understanding of KTP's effect on PINK1 kinase activity, presenting the quantitative data, experimental protocols, and proposed mechanisms from both perspectives.
The PINK1/Parkin Signaling Pathway
Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved, keeping its cellular levels low. Upon mitochondrial damage, characterized by a loss of membrane potential, this import process is halted. Full-length PINK1 then accumulates on the outer mitochondrial membrane (OMM), where it dimerizes and autophosphorylates, leading to its activation.
Activated PINK1 phosphorylates ubiquitin at the Serine 65 position (pS65-Ub) on various OMM proteins. This phosphorylation event serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. PINK1 then further activates Parkin via phosphorylation of its ubiquitin-like (Ubl) domain, also at Serine 65. Activated Parkin ubiquitinates multiple OMM proteins, marking the dysfunctional mitochondrion for degradation through a selective form of autophagy known as mitophagy.
The "Neo-Substrate" Hypothesis: KTP as a PINK1 Activator
Initial groundbreaking research suggested that KTP could serve as a neo-substrate for PINK1, being utilized with greater efficiency than the endogenous substrate, ATP.[1] This was particularly significant as it was shown to rescue the activity of the Parkinson's-related G309D mutant of PINK1. The cell-permeable precursor, kinetin, was found to be converted intracellularly to KTP, leading to enhanced PINK1 activity in cellular models.[1]
Proposed Mechanism of Action
According to this model, the N6-furfuryl group of KTP is accommodated within the ATP-binding pocket of PINK1. This binding not only allows for efficient phosphate (B84403) transfer but also enhances the overall catalytic rate (Vmax) of the kinase for autophosphorylation compared to ATP.[1] This increased activity leads to more rapid and robust downstream signaling, including Parkin recruitment and mitophagy.
Supporting Quantitative Data
The following tables summarize the key quantitative findings that support the neo-substrate hypothesis.
Table 1: In Vitro Kinase Kinetics of PINK1wt Autophosphorylation [1]
| Nucleotide | KM (μM) | Relative Vmax |
| ATP | 27.9 ± 4.9 | 1.0 |
| KTP | 74.6 ± 13.2 | 3.9 ± 1.3 |
Data from Hertz et al., 2013. Vmax for KTP is shown relative to ATP.
Table 2: Intracellular Nucleotide Concentrations in HeLa Cells [1]
| Treatment | Measured [ATP] (μM) | Measured [KTP] (μM) |
| Kinetin Incubation | 1950 ± 421 | 68 ± 13.3 |
Data from Hertz et al., 2013, showing successful conversion of kinetin to KTP in cells.
The "Steric Hindrance" Model: A Countervailing View
More recent studies, employing structural biology techniques, have fundamentally challenged the neo-substrate hypothesis. Cryo-electron microscopy (cryo-EM) structures of PINK1 have revealed that the ATP-binding pocket is too constrained to accommodate the bulky N6-furfuryl group of KTP.[2]
Proposed Mechanism of Action
This model posits that a specific "gatekeeper" residue, a methionine (M318 in human PINK1), sterically blocks KTP from binding to the active site of the wild-type enzyme. For KTP to be utilized as a phosphate donor, this gatekeeper residue must be mutated to a smaller amino acid, such as glycine (B1666218) or alanine, which enlarges the binding pocket.[2] These findings suggest that the previously observed cellular effects of kinetin may occur through a PINK1-independent mechanism or an as-yet-unidentified alternative mechanism that does not involve direct binding of KTP to wild-type PINK1.
Supporting Evidence
While direct binding affinity (Kd) values for KTP with wild-type PINK1 are not reported in these studies, likely due to the lack of detectable binding, the evidence is compelling:
-
Structural Analysis: Cryo-EM structures of nucleotide-bound PINK1 show the gatekeeper methionine residue positioned where the furfuryl group of KTP would need to reside.[2]
-
Mutagenesis Studies: Mutation of the gatekeeper methionine to a smaller residue (glycine or alanine) was required to enable PINK1 to utilize KTP for substrate phosphorylation in vitro and in cells.[2]
-
Biochemical Assays: In vitro kinase assays using purified human PINK1 showed no detectable phosphorylation activity with KTP as the substrate, whereas the M318G mutant was robustly activated by KTP.[2][3]
Experimental Protocols
Reproducing and building upon these findings requires robust experimental procedures. Below are detailed methodologies for key assays cited in the literature.
In Vitro PINK1 Kinase Assay (Non-Radioactive)
This protocol describes the in vitro phosphorylation of a PINK1 substrate, such as ubiquitin or Parkin, using recombinant proteins and detection via Western blot.
Workflow Diagram:
Methodology:
-
Prepare 10x Kinase Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 1 mM EGTA. Prepare fresh and keep on ice.
-
Prepare Reagents:
-
Recombinant active PINK1 (e.g., 0.1-1 µg per reaction).
-
Recombinant substrate (e.g., 1 µg Ubiquitin or Parkin).
-
10 mM ATP or KTP solution.
-
100 mM DTT.
-
-
Reaction Setup (20 µL total volume):
-
In a microcentrifuge tube on ice, combine:
-
2 µL 10x Kinase Buffer.
-
2 µL 100 mM DTT.
-
Recombinant PINK1 and substrate.
-
Nuclease-free water to 18 µL.
-
-
-
Initiate Reaction: Add 2 µL of 10 mM ATP or KTP solution to achieve a final concentration of 1 mM.
-
Incubation: Mix gently and incubate at 37°C for 60-120 minutes.
-
Termination: Stop the reaction by adding 4 µL of 6x SDS loading buffer. Boil samples at 95°C for 5 minutes.
-
Analysis:
-
Separate proteins on a 12-15% SDS-PAGE gel or a Phos-tag™ gel for better separation of phosphorylated species.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-pS65-Ubiquitin) overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Parkin Recruitment Assay
This cell-based assay measures the translocation of fluorescently tagged Parkin from the cytosol to mitochondria upon mitochondrial depolarization, a key downstream indicator of PINK1 activity.
Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa or U2OS cells (which have low endogenous PINK1/Parkin) on glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with plasmids encoding:
-
Mitochondrially-targeted GFP (mito-GFP) to visualize mitochondria.
-
mCherry-Parkin (or other fluorescently tagged Parkin).
-
Wild-type or mutant PINK1.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., 50 µM kinetin) or vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 12-24 hours) to allow for the conversion of kinetin to KTP.
-
-
Induction of Mitochondrial Depolarization:
-
Add a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to a final concentration of 10 µM.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring images using a confocal or high-content imaging system.
-
Capture images in both the GFP and mCherry channels at regular intervals (e.g., every 5-10 minutes) for 1-3 hours.
-
-
Image Analysis:
-
Quantify the co-localization of the mCherry-Parkin signal with the mito-GFP signal over time.
-
An increase in the co-localization coefficient or the percentage of cells showing a punctate mCherry-Parkin pattern co-localizing with mitochondria indicates Parkin recruitment.
-
Compare the rate and extent of Parkin recruitment between different treatment conditions.
-
Conclusion and Future Directions
The study of this compound's effect on PINK1 kinase activity presents a compelling case study in the evolution of scientific understanding. The initial, exciting "neo-substrate" hypothesis, supported by kinetic and cellular data, has been significantly challenged by subsequent structural studies proposing a "steric hindrance" model.
For researchers in this field, it is crucial to acknowledge this controversy. While KTP may not directly activate wild-type PINK1 as initially thought, the cellular effects of its precursor, kinetin, remain intriguing and warrant further investigation. Future research should focus on:
-
Elucidating the Alternative Mechanism: If not by direct PINK1 activation, how does kinetin exert its observed protective effects in cellular models of Parkinson's disease?
-
Exploring Gatekeeper Mutants: The engineered PINK1 gatekeeper mutants that are sensitive to KTP provide a powerful chemical-genetic tool to uncouple PINK1 activation from mitochondrial damage, allowing for more precise studies of the downstream consequences of PINK1 signaling.
-
Developing Novel Activators: The structural insights gained from the KTP studies can inform the rational design of new small-molecule activators that bind to and stabilize an active conformation of wild-type PINK1.
This technical guide provides the foundational data and methodologies for professionals to navigate this complex and dynamic area of research, fostering a nuanced understanding and paving the way for future discoveries in the treatment of Parkinson's disease.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PINK1 drives Parkin self-association and HECT-like E3 activity upstream of mitochondrial binding - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Transformation of Kinetin: A Technical Guide to its Conversion into Kinetin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) (N6-furfuryladenine), a synthetic cytokinin, has garnered significant attention beyond its established role in plant biology. Its potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Parkinson's, have spurred intensive research into its cellular metabolism. A critical aspect of its bioactivity lies in its intracellular conversion to kinetin triphosphate (KTP). This document provides an in-depth technical overview of this metabolic pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes.
The conversion of kinetin to KTP is a multi-step enzymatic process that mirrors the cellular purine (B94841) salvage pathway. This pathway effectively transforms the exogenous kinetin into a biologically active nucleotide analog. The resulting KTP can then participate in various cellular processes, most notably acting as a neo-substrate for certain kinases, thereby modulating their activity. Understanding the intricacies of this conversion is paramount for the development of kinetin-based therapeutics and for elucidating its mechanism of action at a molecular level.
The Core Metabolic Pathway: From Kinetin to this compound
The intracellular conversion of kinetin to KTP is a sequential phosphorylation cascade. The process begins with the cellular uptake of kinetin, followed by three key enzymatic steps:
-
Formation of Kinetin Monophosphate (KMP): The initial and rate-limiting step is the conversion of kinetin to kinetin monophosphate (KMP). This reaction is catalyzed by the enzyme adenine phosphoribosyltransferase (APRT) , which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of the purine ring of kinetin.[1][2]
-
Formation of Kinetin Diphosphate (B83284) (KDP): KMP is subsequently phosphorylated to kinetin diphosphate (KDP). This step is carried out by cellular guanylate kinase (GK) , an enzyme that typically phosphorylates GMP.
-
Formation of this compound (KTP): The final phosphorylation step, converting KDP to KTP, is mediated by cellular nucleoside diphosphate kinases (NDPKs) , which are responsible for maintaining the intracellular pool of nucleotide triphosphates.[1][3][4]
This pathway highlights the cell's ability to metabolize synthetic purine derivatives using its endogenous enzymatic machinery. The efficiency of this conversion can vary between cell types and is dependent on the expression and activity of the involved enzymes.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the conversion of kinetin to its phosphorylated derivatives and the subsequent interaction of KTP with its target kinase, PINK1.
| Parameter | Value | Organism/Cell Type | Reference |
| Enzyme Kinetics of APRT with Kinetin | |||
| Kinetin to KMP Conversion Rate (in vitro) | ~50% conversion in 150 minutes | Recombinant APRT | [1] |
| Cellular Concentrations | |||
| Kinetin Treatment Concentration | 50 µM | HeLa and SH-SY5Y cells | [1] |
| PINK1 Kinase Activity with KTP | |||
| Km of PINK1wt for ATP | 69 µM | In vitro | [1] |
| Km of PINK1wt for KTP | 39 µM | In vitro | [1] |
| kcat of PINK1wt with ATP | 0.28 min-1 | In vitro | [1] |
| kcat of PINK1wt with KTP | 1.1 min-1 | In vitro | [1] |
| Catalytic Efficiency (kcat/Km) with ATP | 0.004 µM-1min-1 | In vitro | [1] |
| Catalytic Efficiency (kcat/Km) with KTP | 0.028 µM-1min-1 | In vitro | [1] |
| Biological Effects of Kinetin Treatment | |||
| Parkin Recruitment to Mitochondria (HeLa cells) | Significant increase after 48h with 50 µM kinetin | HeLa cells | [1] |
| Inhibition of Mitochondrial Motility | Marked inhibition with 50 µM kinetin | Human-derived neural cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the conversion of kinetin to KTP and its effects on cellular pathways.
In Vitro Conversion of Kinetin to KMP using APRT
This protocol is adapted from the methodology used to demonstrate the direct enzymatic conversion of kinetin to KMP.[1]
Materials:
-
Recombinant human APRT enzyme
-
Kinetin
-
5'-phosphoribosyl pyrophosphate (PRPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Prepare a reaction mixture containing 50 µM kinetin, 100 µM PRPP, and a suitable concentration of recombinant APRT in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 10, 30, 60, 120, 150 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence of KMP using LC-MS.
LC-MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over a specified time.
-
Detection: Monitor for the mass-to-charge ratio (m/z) of KMP ([M+H]+ = 428.3).[1]
Analysis of Intracellular KTP Levels by HPLC
This protocol is based on methods used to detect KTP in cell lysates following kinetin treatment.[1]
Materials:
-
HeLa or SH-SY5Y cells
-
Kinetin
-
Cell lysis buffer (e.g., perchloric acid or methanol-based)
-
HPLC system with a UV detector
-
Ion-pairing reverse-phase C18 column
-
Mobile phase with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with 50 µM kinetin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Neutralize the lysate if using an acidic buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtrate by HPLC.
HPLC Analysis:
-
Column: Ion-pairing reverse-phase C18 column
-
Detection: UV absorbance at 260 nm.
-
Standard Curve: Generate a standard curve using known concentrations of chemically synthesized KTP to quantify the intracellular levels.
In Vitro PINK1 Kinase Assay with KTP
This protocol allows for the comparison of PINK1 kinase activity with ATP versus KTP.[1]
Materials:
-
Recombinant PINK1 enzyme
-
Substrate for PINK1 (e.g., a peptide substrate or a protein like Parkin)
-
ATP and KTP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Method for detecting phosphorylation (e.g., phosphospecific antibodies, radioactive ATP/KTP, or mass spectrometry)
Procedure:
-
Prepare reaction mixtures containing the PINK1 enzyme, its substrate, and varying concentrations of either ATP or KTP in the kinase reaction buffer.
-
Initiate the reaction by adding the nucleotide.
-
Incubate the reactions at 30°C for a specified time.
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the level of substrate phosphorylation using the chosen detection method.
-
Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the core metabolic pathway of kinetin and a typical experimental workflow for its analysis.
Caption: The metabolic conversion of kinetin to KTP.
Caption: Experimental workflow for studying kinetin metabolism.
Conclusion
The cellular conversion of kinetin to this compound is a fundamental process that underpins its biological activity, particularly in the context of modulating kinase function. This guide has provided a comprehensive overview of the metabolic pathway, summarized key quantitative data, and detailed essential experimental protocols. For researchers and drug development professionals, a thorough understanding of this conversion is crucial for designing effective therapeutic strategies that leverage the unique properties of KTP as a nucleotide analog. Further research into the regulation of this pathway and its variability across different cell and tissue types will be essential for translating the therapeutic potential of kinetin into clinical applications.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetin Riboside and Its ProTides Activate the Parkinson’s Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of Kinetin Triphosphate in Cellular Repair Mechanisms: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: While direct research on the role of kinetin (B1673648) triphosphate (KTP) in overarching cellular repair is nascent, this document synthesizes the current understanding of its precursor, kinetin (N6-furfuryladenine), and the emerging role of KTP in cellular bioenergetics and quality control. Kinetin, a well-documented cytokinin, exhibits significant protective effects against oxidative stress and DNA damage.[1][2][3] Evidence suggests that exogenous kinetin is metabolized within mammalian cells to its triphosphate form, KTP.[4][5] This conversion is pivotal, as KTP has been identified as a neo-substrate for the PINK1 kinase, a key regulator of mitochondrial quality control, a fundamental aspect of cellular maintenance and repair.[4] This whitepaper provides an in-depth analysis of the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction: From Plant Hormone to a Potential Modulator of Human Cellular Repair
Kinetin (N6-furfuryladenine) was first identified as a synthetic plant hormone that promotes cell division (cytokinesis).[6][7] For a long time, it was considered an artifact of DNA degradation.[6] However, since 1996, it has been established that kinetin exists naturally in the DNA of a wide range of organisms, including humans.[6][8] Its formation is thought to be a consequence of oxidative damage to deoxyribose in DNA, where the resulting furfural (B47365) reacts with an adenine (B156593) base.[6][9][10] This intrinsic link to DNA damage foreshadows its role in cellular protection.
In mammalian systems, kinetin has demonstrated a range of protective activities, including antioxidant, anti-apoptotic, and antigenotoxic effects.[11] A critical discovery has been the ability of mammalian cells to uptake kinetin and metabolize it into kinetin triphosphate (KTP).[4][5] This ATP analog has emerged as a molecule of significant interest, particularly for its ability to modulate the activity of kinases involved in neurodegenerative diseases, such as the PTEN-induced putative kinase 1 (PINK1).[4][12] This guide explores the hypothesis that KTP's primary role in cellular repair is mediated through the enhancement of mitochondrial quality control via the PINK1/Parkin pathway.
Kinetin's Protective Effects Against Oxidative Stress and DNA Damage
The cellular repair landscape is intrinsically linked to the mitigation of damage from reactive oxygen species (ROS). Kinetin has been shown to be a potent agent in this context, not by acting as a direct chemical antioxidant, but by modulating cellular signaling pathways to bolster the cell's endogenous antioxidant response.[13]
Mitigation of Oxidative Stress
Studies across various mammalian cell lines have demonstrated that low concentrations of kinetin protect against oxidative stress-induced cell death and apoptosis.[1][14] It helps maintain cellular glutathione (B108866) (GSH) levels and stimulates the activity of key antioxidative enzymes.[1][15] However, it is crucial to note that kinetin exhibits a biphasic, dose-dependent effect: low concentrations (typically ≤ 100 nM) are protective, while higher concentrations (≥ 500 nM) can induce cytotoxicity and genotoxicity.[1][14][16]
Protection Against DNA Damage
Kinetin provides significant protection to DNA against oxidative damage mediated by processes like the Fenton reaction.[2][3] It has been shown to inhibit the formation of 8-oxo-2'deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage, in a dose-dependent manner.[3] The presence of kinetin as a natural modification in DNA suggests it might be excised by repair mechanisms, hinting at its integration with cellular DNA surveillance systems.[9]
Quantitative Data on Kinetin's Efficacy
The following tables summarize key quantitative findings from in vitro studies on kinetin's effects on mammalian cells.
Table 1: Dose-Dependent Effects of Kinetin on Cell Viability and Genotoxicity
| Cell Line | Kinetin Concentration | Effect | Reference |
|---|---|---|---|
| HL-60 (Human Promyelocytic) | < 100 nM | Protective against genotoxicity-induced cell death | [14] |
| HL-60 (Human Promyelocytic) | 100 nM | Protection against H₂O₂-induced oxidative burst | [14] |
| HL-60 (Human Promyelocytic) | > 500 nM | Induces cytotoxicity and genotoxicity | [14] |
| Human Skin Fibroblasts | Not specified | Stimulates antioxidative enzyme activity | [15] |
| HT22 (Mouse Hippocampal) | Not specified | Rescued cell death, suppressed ROS accumulation |[17] |
Table 2: Kinetin's Effect on Markers of Oxidative Damage
| System | Marker | Kinetin Concentration | Protective Effect | Reference |
|---|---|---|---|---|
| Calf Thymus DNA (in vitro) | 8-oxo-dG formation (Fenton reaction) | 100 µM | ~50% inhibition | [3][18] |
| Solanum lycopersicum (in vivo) | H₂O₂ and MDA accumulation (NaCl stress) | Not specified | Significant reduction | [19] |
| Human Skin Fibroblasts | Malondialdehyde (MDA) production | Not specified | Decrease in membrane phospholipid peroxidation |[15] |
The Emergence of this compound (KTP)
The protective effects of kinetin are likely mediated by its intracellular conversion to this compound (KTP). This process is analogous to the salvaging of other nucleobases.
Intracellular Metabolism of Kinetin
Upon entering the cell, kinetin can be processed by cellular enzymes. It is hypothesized that kinetin is first converted to kinetin riboside, which is then phosphorylated to kinetin riboside monophosphate, diphosphate, and finally triphosphate (KTP).[5]
KTP as a Neo-Substrate for PINK1 Kinase
The most compelling evidence for KTP's role in cellular integrity comes from studies on the PINK1 kinase. PINK1 is a key sensor of mitochondrial damage. In healthy mitochondria, PINK1 is degraded, but upon mitochondrial depolarization (a sign of damage), it accumulates on the outer mitochondrial membrane and initiates a signaling cascade to clear the damaged organelle via mitophagy.
Crucially, KTP has been identified as a "neo-substrate" for PINK1, meaning it can be used by the kinase more efficiently than its natural substrate, ATP.[4] This enhanced activity accelerates the recruitment of the E3 ubiquitin ligase Parkin to the damaged mitochondria, a critical step in initiating mitophagy.[4]
This finding is significant because mutations that reduce PINK1 kinase activity are linked to early-onset Parkinson's disease.[4] The ability of KTP to restore the catalytic activity of mutant PINK1 in vitro suggests a therapeutic potential for kinetin in neurodegenerative diseases associated with mitochondrial dysfunction.[4][12]
Experimental Protocols
This section outlines common methodologies used to assess the effects of kinetin on cellular systems.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HL-60 (promyelocytic leukemia), HaCaT (keratinocytes), HDF (human dermal fibroblasts), and A549 (lung carcinoma) are commonly used.[14][16]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Kinetin Preparation: Kinetin is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM).[1]
-
Induction of Oxidative Stress: Oxidative stress is often induced by treating cells with agents like hydrogen peroxide (H₂O₂) or 4-nitroquinoline (B1605747) 1-oxide.[1] Cells are often pre-treated with kinetin for a set period (e.g., 24 hours) before the addition of the stressor.
Assessment of Cytotoxicity and Genotoxicity
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of kinetin for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm using a microplate reader. Viability is expressed as a percentage relative to untreated control cells.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells with kinetin and/or a genotoxic agent.
-
Embed single cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Measurement of PINK1 Activity (Parkin Recruitment Assay)
-
Cell Lines and Transfection: HeLa cells, which have low endogenous PINK1 and Parkin levels, are often used.[4] Cells are co-transfected with plasmids encoding for PINK1 (wild-type or mutant), fluorescently-tagged Parkin (e.g., mCherry-Parkin), and a mitochondrial marker (e.g., mito-GFP).[4]
-
Protocol:
-
Transfect HeLa cells with the required plasmids.
-
Treat the cells with kinetin or a vehicle control.
-
Induce mitochondrial depolarization using an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Fix the cells at various time points post-CCCP treatment.
-
Visualize the localization of mCherry-Parkin and mito-GFP using confocal microscopy.
-
Quantify Parkin recruitment by measuring the co-localization of the red (Parkin) and green (mitochondria) signals. An increase in co-localization indicates PINK1-mediated recruitment of Parkin.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound plays a role in cellular maintenance and repair, primarily through the potentiation of mitochondrial quality control pathways. While kinetin itself provides a first line of defense by mitigating oxidative stress and protecting DNA, its conversion to KTP endows it with a more specific and powerful function: enhancing the activity of the PINK1 kinase. This mechanism is a critical component of cellular surveillance, ensuring the removal of damaged mitochondria that could otherwise lead to increased ROS production and apoptosis.
For researchers and drug development professionals, this dual action presents a compelling therapeutic strategy. Kinetin-based compounds could simultaneously bolster cellular antioxidant defenses and improve the fundamental process of mitochondrial quality control. Future research should focus on:
-
Direct Quantification of KTP: Elucidating the precise kinetics of kinetin-to-KTP conversion in various cell types and tissues.
-
Broader Kinase Profiling: Investigating whether KTP acts as a neo-substrate for other kinases involved in cellular repair and stress response pathways.
-
In Vivo Efficacy: Translating the promising in vitro findings into animal models of diseases characterized by mitochondrial dysfunction and oxidative stress.
Understanding the complete lifecycle and targets of kinetin and KTP will be paramount in harnessing their full therapeutic potential for age-related and neurodegenerative diseases.
References
- 1. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N(6)-Furfuryladenine, kinetin, protects against Fenton reaction-mediated oxidative damage to DNA [pubmed.ncbi.nlm.nih.gov]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetin - Wikipedia [en.wikipedia.org]
- 7. vedantu.com [vedantu.com]
- 8. Evidence for the presence of kinetin in DNA and cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Action-at-a distance" of a new DNA oxidative damage product 6-furfuryl-adenine (kinetin) on template properties of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. mdpi.com [mdpi.com]
- 15. N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
Foundational Studies on Cytokinin Metabolism in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins, a class of phytohormones classically known for their pivotal role in plant growth and development, are increasingly being recognized for their presence and biological activities in mammals. These N6-substituted adenine (B156593) derivatives, including isopentenyladenine (iP) and zeatin, are not synthesized in mammals through the same pathways as in plants. Instead, their biogenesis in mammalian systems is intrinsically linked to the turnover of transfer RNA (tRNA). This technical guide provides a comprehensive overview of the foundational studies on cytokinin metabolism in mammals, focusing on their biosynthesis, degradation, and the analytical methods used for their study.
I. Biosynthesis of Cytokinins in Mammals: The tRNA Degradation Pathway
In contrast to the well-established de novo biosynthesis pathways in plants, cytokinin production in mammals relies exclusively on the degradation of tRNA.[1] Specific tRNA molecules are modified post-transcriptionally by the addition of an isopentenyl group to an adenine residue at position 37, adjacent to the anticodon. This modification is crucial for the proper function of these tRNAs in protein synthesis. The subsequent degradation of these modified tRNAs releases N6-isopentenyladenosine (i6A) and other cytokinin derivatives.
The key enzyme responsible for the isopentenylation of tRNA in mammals is tRNA-isopentenyltransferase 1 (TRIT1) .[1] This enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenine at position 37 of specific tRNAs.
Below is a diagram illustrating the central role of TRIT1 in the mammalian cytokinin biosynthesis pathway.
Caption: Mammalian cytokinin biosynthesis via the tRNA degradation pathway.
II. Quantitative Analysis of Cytokinins in Mammalian Systems
The quantification of cytokinins in mammalian tissues and fluids is challenging due to their low endogenous concentrations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific cytokinin analysis.
| Cytokinin Type | Detected Forms | Mammalian Matrix |
| Isopentenyladenine (iP)-type | iP, iPR (riboside), iPRP (ribotide) | Canine tissues, Human cell cultures |
| Zeatin-type | cZ (cis-zeatin), cZR (riboside) | Canine tissues |
| Methylthiolated | 2MeSiP, 2MeSiPR | Canine tissues |
III. Experimental Protocols
A. General Workflow for Cytokinin Analysis from Mammalian Samples
A generalized workflow for the extraction and quantification of cytokinins from mammalian samples is presented below. This process typically involves sample homogenization, extraction with an organic solvent, purification via solid-phase extraction (SPE), and subsequent analysis by HPLC-MS/MS.
Caption: General experimental workflow for cytokinin analysis.
B. Detailed Protocol for Cytokinin Extraction from Mammalian Tissue
This protocol is a composite of methodologies described in the literature for the extraction of cytokinins from biological samples and is intended as a starting point for method development.
1. Sample Homogenization:
-
Weigh frozen mammalian tissue (100-500 mg) and place it in a 2 mL tube with ceramic beads.
-
Add a pre-chilled extraction solvent (e.g., modified Bieleski's solvent: methanol (B129727)/water/formic acid, 15:4:1, v/v/v) at a ratio of 1:10 (w/v).
-
Add a mixture of deuterated internal standards for accurate quantification.
-
Homogenize the tissue using a bead beater at a high setting for 2-3 cycles of 30 seconds, with cooling on ice between cycles.
2. Extraction:
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
3. Solid-Phase Extraction (SPE) Purification:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1% formic acid) to remove interfering compounds.
-
Elute the cytokinins with a stronger, basic solvent (e.g., 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject an aliquot onto a C18 reversed-phase HPLC column.
-
Elute the cytokinins using a gradient of acetonitrile in water with a formic acid modifier.
-
Detect and quantify the cytokinins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using the transitions of the endogenous cytokinins and their corresponding deuterated internal standards.
IV. Cytokinin Degradation in Mammals
The degradation pathways of cytokinins in mammals are not as well-characterized as in plants. In plants, cytokinin oxidase/dehydrogenase (CKX) enzymes play a major role in the irreversible degradation of cytokinins by cleaving the N6-side chain.[2][3] While the presence of analogous enzymatic activity in mammals has been investigated, a dedicated CKX-like enzyme has not yet been identified.
It is hypothesized that mammalian enzymes involved in purine (B94841) metabolism may play a role in cytokinin degradation. For instance, adenosine (B11128) deaminases could potentially convert isopentenyladenosine to inosine (B1671953) derivatives, leading to their inactivation. Further research is required to elucidate the specific enzymes and pathways responsible for cytokinin catabolism in mammals.
V. Signaling Pathways
The canonical cytokinin signaling pathway in plants involves a two-component system of histidine kinases and response regulators. This system is notably absent in animals.[3] Therefore, cytokinins in mammals must exert their biological effects through different signaling mechanisms.
Emerging evidence suggests that cytokinins can influence various cellular processes in mammals, including cell proliferation, apoptosis, and oxidative stress responses. The precise molecular targets and signaling cascades involved are still under active investigation. Potential mechanisms include interactions with cyclin-dependent kinases (CDKs), modulation of MAP kinase pathways, and effects on mitochondrial function.
The diagram below illustrates the current understanding of cytokinin action in mammalian cells, highlighting the divergence from the plant signaling pathway.
Caption: Hypothesized cytokinin signaling in mammalian cells.
Conclusion
The study of cytokinin metabolism in mammals is a burgeoning field with significant potential for advancing our understanding of cellular regulation and for the development of new therapeutic strategies. While the foundational knowledge of their biosynthesis via tRNA degradation is established, further research is critically needed to fully elucidate their degradation pathways, signaling mechanisms, and to compile a comprehensive quantitative map of their distribution in mammalian systems. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting area of investigation.
References
Methodological & Application
Application Notes and Protocols for Kinetin Triphosphate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) (N6-furfuryladenine), a synthetic cytokinin, has garnered significant interest in cell biology, particularly for its role as a precursor to kinetin triphosphate (KTP). Initially recognized for its function in plant cell division, kinetin and its triphosphate form are now being investigated for their therapeutic potential in human cells, most notably in the context of neurodegenerative diseases such as Parkinson's Disease.[1][2] In cell culture, kinetin is taken up by cells and metabolically converted to kinetin monophosphate (KMP) and subsequently to the active form, this compound (KTP).[1]
These application notes provide a comprehensive overview of the use of kinetin and its active metabolite, KTP, in cell culture experiments. We detail the proposed mechanisms of action, provide protocols for key assays, and summarize relevant quantitative data to guide researchers in their experimental design.
Mechanism of Action
The primary molecular target of KTP in mammalian cells is the PTEN-induced putative kinase 1 (PINK1).[1] Loss-of-function mutations in the PINK1 gene are a known cause of early-onset Parkinson's Disease.
The PINK1/Parkin Signaling Pathway
Under normal physiological conditions, PINK1 is imported into the mitochondria, cleaved, and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane.[3] This accumulation initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin to the damaged mitochondria.[4] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the dysfunctional mitochondrion for degradation through a selective form of autophagy known as mitophagy.[3][5]
The Role of this compound: A Contested Model
It was initially proposed that KTP acts as a "neo-substrate" for PINK1, binding to the ATP-binding pocket and enhancing its kinase activity with greater efficiency than ATP itself.[1][6] This enhanced activity was shown to accelerate the recruitment of Parkin to depolarized mitochondria and protect against apoptosis in neuronal cell models.[1]
However, more recent structural and biochemical studies have challenged this direct activation model.[7][8] Evidence now suggests that KTP is unable to bind to the ATP-binding pocket of wild-type PINK1 due to steric hindrance.[7][8] According to this revised model, the observed cellular effects of kinetin may be mediated through an indirect or as-yet-unidentified mechanism.[7] It is crucial for researchers to consider both the original and revised models when designing experiments and interpreting data related to kinetin and KTP.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of kinetin and its derivatives in cell culture experiments.
Table 1: Dose-Response of Kinetin on Cell Viability and Toxicity
| Cell Line | Compound | Concentration Range | Incubation Time | Assay | Observed Effect | Reference(s) |
| Human Promyelocytic HL-60 | Kinetin | < 100 nM | Not Specified | Not Specified | Protection against genotoxicity-induced cell death and apoptosis. | [9] |
| Human Promyelocytic HL-60 | Kinetin | > 100 nM | Not Specified | Not Specified | Moderate genotoxicity and cytotoxicity. | [9] |
| Human Promyelocytic HL-60 | Kinetin | < 500 nM | Not Specified | Not Specified | No significant reduction in cell viability. | [9] |
| Human Promyelocytic HL-60 | Kinetin | > 500 nM | Not Specified | Not Specified | Induction of cytotoxicity and genotoxicity. | [9] |
| Nerve Cells | Kinetin | 1 - 10 µM | Not Specified | Not Specified | No significant toxicity. | [9] |
| SH-SY5Y Human Neuroblastoma | Varies | 2.5 - 50 µM | 24 hours | MTT Assay | Dose-dependent effects on cell viability observed with various compounds. | [10] |
| Human Colon Cancer HCT-15 | Kinetin Riboside | 2.5 µM (IC50) | Not Specified | Proliferation | Inhibition of cell proliferation. | [11] |
Table 2: Effects of Kinetin on Apoptosis and Related Markers
| Cell Line | Compound | Concentration | Incubation Time | Assay | Observed Effect | Reference(s) |
| SH-SY5Y Human Neuroblastoma | Kinetin | Indicated | 96 hours | Caspase 3/7 Activity | Pre-treatment with kinetin followed by MG132 treatment showed a PINK1-dependent anti-apoptotic effect. | [1] |
| SH-SY5Y Human Neuroblastoma | Kinetin | Not Specified | 96 hours | Annexin V/PI Staining | Significantly lower induction of apoptosis in kinetin-treated cells compared to control. | [1] |
| HeLa and Mouse Melanoma B16F-10 | Kinetin Riboside | 4.5 µM and 9 µM | 24 hours | Apoptosis Assays | Induction of apoptosis, disruption of mitochondrial membrane potential, cytochrome c release, and caspase-3 activation. | [12] |
| Human Cancer and Normal Cells | Kinetin Riboside | Not Specified | Not Specified | Proliferation/Apoptosis | Inhibition of growth (20-80%) in both cancer and normal cells; increased caspase activity mainly in cancer cells. | [13] |
Experimental Protocols
Protocol 1: Preparation of Kinetin Stock Solution
Kinetin powder has low solubility in water. Therefore, a solvent is required for initial solubilization before preparing an aqueous stock solution.[14][15]
Materials:
-
Kinetin powder (e.g., Sigma-Aldrich, Cat. No. K3378)[16]
-
1 M NaOH or 1 M HCl
-
Sterile, distilled water (or cell culture grade water)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of kinetin powder. For a 1 mg/mL stock solution, weigh 10 mg of kinetin.
-
Initial Solubilization:
-
Place the weighed kinetin into a sterile 50 mL conical tube.
-
Add a small volume of 1 M NaOH (e.g., 100-200 µL) dropwise while vortexing until the powder is fully dissolved. Alternatively, 1 M HCl can be used.
-
-
Dilution:
-
Once the kinetin is completely dissolved, bring the volume up to 10 mL with sterile distilled water to achieve a final concentration of 1 mg/mL.
-
Mix thoroughly by vortexing.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the effect of kinetin on the viability of SH-SY5Y cells.[17][18][19][20]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Kinetin stock solution (prepared as in Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Kinetin Treatment:
-
Prepare serial dilutions of kinetin from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of kinetin. Include a vehicle control (medium with the same concentration of NaOH/HCl and DMSO used for the highest kinetin concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the no-treatment control.
-
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in kinetin-treated cells using flow cytometry.[1][21]
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
6-well cell culture plates
-
Kinetin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of kinetin and appropriate controls for the desired duration (e.g., 24-96 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Metabolic Conversion of Kinetin to this compound
Caption: Intracellular conversion of kinetin to its active triphosphate form.
PINK1/Parkin Signaling Pathway and the Role of KTP
Caption: The PINK1/Parkin pathway and the proposed role of KTP.
Experimental Workflow for Investigating Kinetin's Effects
Caption: A general workflow for studying kinetin in cell culture.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. 激动素 BioReagent, suitable for plant cell culture, amorphous powder | Sigma-Aldrich [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. kumc.edu [kumc.edu]
Kinetin Triphosphate: A Tool for Investigating Kinase-Dependent Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP), an ATP analog distinguished by a furfuryl group at the N6 position of the adenine (B156593) ring, has emerged as a chemical tool for the study of kinase-dependent signaling pathways. Initially identified as a "neo-substrate" for the PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control implicated in Parkinson's disease, KTP has been utilized to probe kinase activity and its downstream consequences in both in vitro and cellular contexts.[1] Kinetin, the cell-permeable riboside precursor of KTP, can be metabolized intracellularly to its triphosphate form, allowing for the investigation of kinase-dependent processes in living cells.[1]
This document provides detailed application notes on the use of KTP and kinetin as research tools, including a critical overview of the current understanding of its mechanism of action. It also offers comprehensive protocols for key experimental applications, such as in vitro kinase assays, cellular Parkin translocation assays, and apoptosis assays.
Mechanism of Action: An Evolving Perspective
The initial discovery that propelled KTP into the field of kinase research was the finding that it could serve as a phosphate (B84403) donor for PINK1 with a higher catalytic efficiency than ATP.[1] This was particularly significant for the Parkinson's disease-related mutant PINK1 G309D, where KTP was shown to restore its catalytic activity to near wild-type levels in vitro.[1] This led to the "neo-substrate" hypothesis, where KTP was proposed to be a more efficient substrate for PINK1, thereby amplifying its activity.
However, more recent structural and biochemical studies have challenged this model. It has been demonstrated that the bulky furfuryl group of KTP results in a steric clash with the gatekeeper methionine residue in the ATP-binding pocket of wild-type PINK1, preventing it from binding and being utilized as a substrate.[2][3] These studies suggest that only engineered mutants of PINK1 with a smaller gatekeeper residue (e.g., M318G) can effectively use KTP.[2] This newer evidence suggests that the observed cellular effects of kinetin may occur through an alternative, yet to be identified, mechanism that is independent of its conversion to KTP and direct interaction with wild-type PINK1.[2]
Researchers using KTP or kinetin should be aware of this ongoing scientific debate and design their experiments and interpret their results accordingly. Kinetin can be considered a tool to modulate the PINK1 pathway, but the direct target and mechanism in wild-type systems remain an active area of investigation.
Data Presentation
Table 1: In Vitro Kinase Activity Parameters
| Kinase | Substrate | K_M_ (ATP) | K_M_ (KTP) | V_max_ (ATP) (relative units) | V_max_ (KTP) (relative units) | Reference |
| PINK1 WT | Autophosphorylation | 27.9 ± 4.9 µM | 74.6 ± 13.2 µM | 1.0 | 3.9 ± 1.3 | [4] |
Note: The Vmax for KTP is reported to be 3.9-fold higher than for ATP with wild-type PINK1, though the Michaelis constant (K_M_) is also higher. Catalytic efficiency (k_cat_/K_M_) cannot be fully determined without k_cat_ values. The direct binding and utilization of KTP by wild-type PINK1 is contested.[2][3]
Table 2: Recommended Concentrations for Cellular Assays
| Cell Line | Application | Compound | Concentration | Incubation Time | Inducer | Reference |
| HeLa | Parkin Translocation | Kinetin | 25 µM | 48 hours | 10 µM CCCP | [5] |
| SH-SY5Y | Apoptosis Assay | Kinetin | 50 µM | 96 hours | 400 µM H₂O₂ | [5] |
| HeLa | Apoptosis Assay | Kinetin | 25 µM | 48 hours | 1 µM MG132 | [5] |
| SH-SY5Y | Bcl-xL Phosphorylation | Kinetin | 50 µM | 12 hours post-CCCP | 50 µM CCCP | [3] |
Mandatory Visualizations
Caption: Intracellular conversion of kinetin to this compound (KTP).
Caption: The PINK1/Parkin signaling pathway and the proposed point of modulation by kinetin.
Caption: Workflow for assessing Parkin translocation to mitochondria.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with KTP
This protocol is adapted from the methods used to assess PINK1 kinase activity with KTP as a potential substrate.[1]
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
Kinase substrate (e.g., recombinant TRAP1 or a generic kinase substrate like myelin basic protein)
-
This compound (KTP) solution (e.g., 10 mM stock)
-
ATP solution (e.g., 10 mM stock)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP for radioactive detection (or appropriate reagents for non-radioactive detection methods)
-
SDS-PAGE gels and buffers
-
Phosphorimager or other suitable detection system
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
1 µg of recombinant PINK1
-
5 µg of substrate (e.g., TRAP1)
-
Nuclease-free water to a volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of the nucleotide mix:
-
For ATP control: A final concentration of 100-500 µM ATP and 1-2 µCi of [γ-³²P]ATP.
-
For KTP condition: A final concentration of 100-500 µM KTP and 1-2 µCi of [γ-³²P]ATP (if assessing general kinase activity with a radiolabel incorporated into ATP) or use a non-radioactive method if assessing KTP as the sole phosphate donor.
-
Note: The original studies on KTP as a neo-substrate often used thiophosphate analogs (ATPγS and KTPγS) and detected thiophosphorylation with specific antibodies.
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of the radiolabel into the substrate and the kinase (for autophosphorylation) using a phosphorimager.
Protocol 2: Parkin Translocation Cellular Assay
This protocol describes how to assess the effect of kinetin on the recruitment of Parkin to damaged mitochondria in cultured cells.[1][5]
Materials:
-
HeLa cells stably expressing fluorescently tagged Parkin (e.g., mCherry-Parkin) and a mitochondrial marker (e.g., mito-GFP).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Kinetin stock solution (e.g., 10 mM in DMSO).
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Seed the HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere overnight.
-
Treat the cells with kinetin (final concentration of 25 µM) or a vehicle control (DMSO) for 48 hours.
-
Induce mitochondrial depolarization by adding CCCP to a final concentration of 10 µM. Incubate for 1-3 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a confocal microscope, capturing the signals for DAPI, mito-GFP, and mCherry-Parkin.
-
Quantify the co-localization of the Parkin signal with the mitochondrial signal using image analysis software. An increase in co-localization indicates Parkin translocation.
Protocol 3: Apoptosis Assay in SH-SY5Y Cells
This protocol details a method to evaluate the potential protective effect of kinetin against induced apoptosis in the SH-SY5Y neuroblastoma cell line.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Kinetin stock solution (e.g., 10 mM in DMSO).
-
Apoptosis inducer stock solution (e.g., 10 mM MG132 in DMSO or 100 mM H₂O₂ in water).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with kinetin (final concentration of 50 µM) or a vehicle control (DMSO) for 48-96 hours.
-
Induce apoptosis by adding MG132 (final concentration of 1 µM) or H₂O₂ (final concentration of 400 µM) for the final 12-24 hours of the incubation period.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interaction of PINK1 with nucleotides and kinetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kinetin Triphosphate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) triphosphate (KTP) and its precursor, kinetin, have emerged as compounds of interest in the study of neurodegenerative diseases, particularly Parkinson's Disease (PD) and, to a lesser extent, conditions involving oxidative stress, such as Alzheimer's Disease (AD). Kinetin, a plant cytokinin, can be taken up by mammalian cells and converted into its active triphosphate form, KTP.[1] This document provides an overview of the application of KTP in neurodegenerative disease models, summarizing key findings, outlining detailed experimental protocols, and presenting the underlying signaling pathways.
Mechanism of Action
The mechanism of action of Kinetin triphosphate in neurodegenerative models has been a subject of evolving research and some debate.
The PINK1/Parkin Pathway in Parkinson's Disease
Initially, KTP was identified as a "neo-substrate" for the PTEN-induced putative kinase 1 (PINK1).[1] Mutations leading to reduced PINK1 kinase activity are a cause of early-onset PD.[1][2][3] The proposed mechanism involved KTP acting as an ATP analog with higher catalytic efficiency for PINK1 than ATP itself.[1][4][5] This enhanced PINK1 activity was shown to promote the recruitment of the E3 ubiquitin ligase Parkin to depolarized (damaged) mitochondria, a critical step in the process of mitophagy.[1][3][6] Mitophagy is the selective removal of dysfunctional mitochondria, and its impairment is a key pathological feature of PD.[1][7] Kinetin treatment in cellular models was reported to rescue the activity of a PD-associated PINK1 mutant (G309D) and suppress apoptosis in a PINK1-dependent manner.[1]
However, recent structural biology studies have challenged this direct activation model. These studies suggest that KTP is sterically too large to fit into the ATP-binding pocket of wild-type PINK1.[2][7][8][9] It is now proposed that the observed effects of kinetin on mitophagy may occur through an indirect or as-yet-unidentified mechanism.[7][9]
Nrf2/HO-1 Pathway in Oxidative Stress
In models of oxidative stress relevant to neurodegenerative diseases like AD, kinetin has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Kinetin treatment has been demonstrated to promote the nuclear translocation of Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[10][11] This mechanism helps to protect neuronal cells from glutamate-induced cytotoxicity by reducing reactive oxygen species (ROS) and maintaining mitochondrial function.[10]
Data Presentation
Table 1: Effects of Kinetin/KTP in Parkinson's Disease Cellular Models
| Cell Line | Model | Treatment | Concentration | Duration | Key Findings | Reference |
| SH-SY5Y | PD patient-derived | Kinetin | 50 µM | 96 hours | Significantly lower induction of apoptosis (p=0.0023). | [1] |
| HeLa | Overexpression of PINK1 and Parkin | Kinetin | 50 µM | 48 hours | Accelerated Parkin recruitment to depolarized mitochondria. | [1] |
| Rat Hippocampal Neurons | - | Kinetin | 50 µM | 48 hours | Decreased mitochondrial motility in a PINK1-dependent manner. | [1] |
| SH-SY5Y | Oxidative stress (MG132) | Kinetin | 10, 25, 50 µM | 48 hours pre-treatment | Reduced Caspase 3/7 activity (p=0.005). | [1] |
Table 2: Effects of Kinetin in Alzheimer's Disease Cellular Models
| Cell Line | Model | Treatment | Concentration | Duration | Key Findings | Reference |
| HT22 | Glutamate-induced oxidative toxicity | Kinetin | 1, 5, 10 µM | 24 hours | Rescued cell death and suppressed intracellular ROS accumulation. | [10] |
| HT22 | Glutamate-induced oxidative toxicity | Kinetin | 10 µM | 24 hours | Maintained mitochondrial membrane potential and inhibited phosphorylation of ASK-1, JNK, and p38. | [10] |
| HT22 | Glutamate-induced oxidative toxicity | Kinetin | 10 µM | 24 hours | Promoted nuclear translocation of Nrf2 and enhanced HO-1 expression. | [10] |
Experimental Protocols
Protocol 1: Parkin Recruitment Assay in HeLa Cells
This protocol is adapted from studies investigating the effect of kinetin on the PINK1/Parkin pathway.[1]
Materials:
-
HeLa cells
-
Plasmids: PINK1, mCherry-Parkin, mito-GFP
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
DMEM with 10% FBS
-
Kinetin (stock solution in DMSO)
-
DMSO (vehicle control)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Co-transfect cells with plasmids encoding PINK1, mCherry-Parkin, and mito-GFP using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Kinetin Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either 50 µM kinetin or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 48 hours.
-
-
Mitochondrial Depolarization:
-
Add CCCP to a final concentration of 10 µM to induce mitochondrial depolarization.
-
Incubate for 3 hours at 37°C.
-
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope, capturing the GFP, mCherry, and DAPI channels.
-
Quantify the percentage of cells showing co-localization of mCherry-Parkin puncta with the mitochondrial network (mito-GFP). An increase in co-localization in kinetin-treated cells compared to the control indicates accelerated Parkin recruitment.
-
Protocol 2: Neuroprotection Assay against Oxidative Stress in HT22 Cells
This protocol is based on studies evaluating the neuroprotective effects of kinetin against glutamate-induced toxicity.[10]
Materials:
-
HT22 hippocampal neuronal cells
-
DMEM with 10% FBS
-
Kinetin (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
-
Kinetin Pre-treatment:
-
Prepare serial dilutions of kinetin in culture medium (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Replace the medium in the wells with the kinetin-containing medium.
-
Incubate for 24 hours.
-
-
Glutamate-Induced Oxidative Stress:
-
After the pre-treatment period, add L-glutamic acid to the wells to a final concentration of 5 mM (except for the untreated control wells).
-
Incubate for 12 to 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group (set to 100% viability).
-
A significant increase in cell viability in the kinetin-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
-
Conclusion and Future Directions
This compound and its precursor, kinetin, have demonstrated potential therapeutic effects in cellular models of neurodegenerative diseases. While the initial proposed mechanism of direct PINK1 activation in PD models is now under debate, the observed cellular effects, such as enhanced mitophagy and reduced apoptosis, remain significant.[1][7][9] Furthermore, the neuroprotective activity of kinetin through the Nrf2/HO-1 pathway in models of oxidative stress suggests a broader applicability for neurodegenerative conditions.[10] However, it is crucial to note that these promising in vitro results have not yet translated to in vivo efficacy in all animal models of PD.[12][13]
Future research should focus on elucidating the precise molecular mechanism by which kinetin and KTP exert their effects, particularly in light of the recent findings that challenge the direct PINK1 activation model. Further in vivo studies in a wider range of neurodegenerative disease models, including those for Alzheimer's disease, are warranted to validate the therapeutic potential of this compound. For drug development professionals, the development of more potent and brain-penetrant derivatives of kinetin could be a promising avenue for future therapeutic strategies.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. PINK1: Multiple mechanisms of neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term oral kinetin does not protect against α-synuclein-induced neurodegeneration in rodent models of Parkinson's disease. [vivo.weill.cornell.edu]
- 13. Long-term oral kinetin does not protect against α-synuclein-induced neurodegeneration in rodent models of Parkinsons disease. [escholarship.org]
Application Note: Enzymatic Assay for Measuring Kinetin Triphosphate Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kinetin, a synthetic cytokinin, and its phosphorylated derivatives are of growing interest in cellular biology and therapeutics, particularly in the context of Parkinson's disease research where Kinetin triphosphate (KTP) has been identified as a neo-substrate for the PINK1 kinase.[1][2][3] This application note provides a detailed protocol for measuring the enzymatic hydrolysis of this compound (KTP) to Kinetin diphosphate (B83284) (KDP) and inorganic phosphate (B84403) (Pi). The assay is based on the sensitive colorimetric detection of inorganic phosphate using a Malachite Green reagent. This method is adaptable for studying enzymes that utilize KTP as a substrate, such as KTPases or kinases, and is suitable for high-throughput screening applications.
Introduction
Kinetin (N6-furfuryladenine) is a plant hormone that can be metabolized in human cells to its active triphosphate form, this compound (KTP).[1][4] KTP has been shown to act as an ATP analogue, serving as a phosphate donor for kinases like PINK1 with potentially higher catalytic efficiency than ATP.[1][2] The ability to measure the enzymatic activity related to KTP is crucial for understanding its metabolic fate, its role in cellular signaling, and for the discovery of modulators of KTP-dependent enzymes.
This document outlines a robust and sensitive method to quantify the activity of enzymes that hydrolyze KTP. The assay measures the rate of inorganic phosphate (Pi) release, a common product of nucleoside triphosphate hydrolysis. The detection is achieved through the formation of a colored complex between Pi, malachite green, and molybdate, which can be quantified spectrophotometrically.[5][6][7][8]
Principle of the Assay
The enzymatic assay for KTP activity is based on the quantification of inorganic phosphate (Pi) released during the hydrolysis of KTP by a putative KTPase or other KTP-utilizing enzyme. The reaction is stopped, and a Malachite Green-based reagent is added. This acidic reagent forms a stable, green-colored complex with the liberated Pi. The intensity of the color, measured by absorbance at approximately 620 nm, is directly proportional to the amount of Pi generated, and thus to the enzyme's activity.
Enzymatic Reaction
An enzyme (e.g., a KTPase or phosphatase) catalyzes the following reaction:
This compound (KTP) + H₂O → Kinetin Diphosphate (KDP) + Orthophosphate (Pi)
Detection Reaction
The liberated orthophosphate is detected in a colorimetric reaction:
Pi + Molybdate + Malachite Green → Green Complex (Absorbance at ~620 nm)
Diagrams
KTP Hydrolysis Reaction
Caption: Enzymatic hydrolysis of KTP to KDP and inorganic phosphate.
Experimental Workflow
Caption: Workflow for the KTP enzymatic assay.
Hypothetical Kinetin Signaling Pathway
Caption: Hypothetical signaling pathway involving intracellular conversion of Kinetin to KTP and its use by PINK1 kinase.
Materials and Methods
Reagents and Equipment
-
This compound (KTP): Synthesized in-house or sourced from a custom chemical supplier. Due to limited commercial availability, synthesis may be required, adapting protocols for other nucleoside triphosphates.[4]
-
Enzyme: Purified enzyme of interest (e.g., recombinant phosphatase or kinase).
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Buffer composition should be optimized for the specific enzyme.
-
Phosphate Standard: 1 mM solution of KH₂PO₄ in ultrapure water.
-
Malachite Green Reagent:
-
Reagent A: Dissolve 1 mM Malachite Green and 8.5 mM Ammonium Molybdate in 1 N H₂SO₄. Add 0.1% (v/v) Triton X-100.[6]
-
Reagent B (Citric Acid Stop Solution): 34% (w/v) Citric Acid solution.[6]
-
Note: Commercially available Malachite Green assay kits are also suitable and recommended for convenience and consistency.[7][8]
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600-660 nm.
-
96-well clear, flat-bottom microplates.
-
Incubator or water bath.
-
Standard laboratory pipettes.
-
Experimental Protocols
Preparation of Phosphate Standard Curve
-
Prepare serial dilutions of the 1 mM KH₂PO₄ stock solution in ultrapure water to obtain standards ranging from 0 µM to 100 µM.
-
Add 80 µL of each standard dilution to separate wells of a 96-well plate.
-
Add 20 µL of the Malachite Green Reagent A to each well.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm.
-
Plot absorbance vs. phosphate concentration (µM) and perform a linear regression to obtain the standard curve.
Enzymatic Reaction Protocol
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For each reaction, a final volume of 50 µL is recommended.
-
Test Wells: 40 µL of Assay Buffer containing the desired final concentration of KTP (e.g., 100 µM).
-
Control Wells (No Enzyme): 40 µL of Assay Buffer with KTP, but add 10 µL of Assay Buffer instead of enzyme solution. This accounts for non-enzymatic KTP hydrolysis.
-
Control Wells (No Substrate): 40 µL of Assay Buffer without KTP. Add 10 µL of enzyme solution. This accounts for any contaminating phosphate in the enzyme preparation.
-
-
Pre-incubation: Pre-warm the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the enzyme solution (diluted in Assay Buffer) to the appropriate wells to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Detect:
-
Stop the reaction by adding 20 µL of Malachite Green Reagent A to each well. The acidic nature of the reagent will denature the enzyme.[5]
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
Calculation of Enzyme Activity
-
Correct Absorbance: Subtract the average absorbance of the control wells (No Enzyme and No Substrate) from the test wells.
-
Determine Phosphate Concentration: Use the equation from the phosphate standard curve to convert the corrected absorbance values into the concentration of Pi (µM) released.
-
Calculate Specific Activity: Use the following formula:
Specific Activity (nmol/min/mg) = ( [Pi] (µM) * Total Reaction Volume (L) ) / ( Reaction Time (min) * Amount of Enzyme (mg) )
Data Presentation
Table 1: Phosphate Standard Curve Data (Example)
| Phosphate Conc. (µM) | Absorbance at 620 nm (Mean ± SD) |
| 0 | 0.105 ± 0.004 |
| 10 | 0.251 ± 0.007 |
| 25 | 0.525 ± 0.011 |
| 50 | 0.989 ± 0.015 |
| 75 | 1.452 ± 0.020 |
| 100 | 1.898 ± 0.025 |
| Linear Regression | y = 0.018x + 0.107 (R² = 0.999) |
Table 2: KTPase Activity Measurement (Example Data)
| Condition | Corrected Absorbance (620 nm) | [Pi] Released (µM) | Specific Activity (nmol/min/mg) |
| Enzyme A (0.1 µg) | 0.418 | 17.28 | 17.28 |
| Enzyme A + Inhibitor X | 0.175 | 3.78 | 3.78 |
| Enzyme B (0.1 µg) | 0.863 | 42.00 | 42.00 |
| No Enzyme Control | 0.000 | 0.00 | 0.00 |
| Calculations based on a 30-minute reaction time and a total reaction volume of 70 µL after stopping. |
Conclusion
The Malachite Green-based colorimetric assay provides a sensitive, reliable, and high-throughput compatible method for determining the activity of enzymes that hydrolyze this compound. This protocol can be readily adapted to characterize KTP-dependent enzymes, screen for inhibitors, and elucidate the role of KTP in various biological pathways. Careful optimization of enzyme concentration, substrate concentration, and reaction time is essential to ensure that the measurements are performed within the linear range of the assay.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Kinetin Triphosphate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kinetin (B1673648) Triphosphate (KTP)
Kinetin triphosphate (KTP), an analog of adenosine (B11128) triphosphate (ATP), has garnered significant interest in cellular biology and drug discovery, particularly for its role in modulating the activity of PINK1 (PTEN-induced putative kinase 1).[1][2][3] PINK1 is a key regulator of mitochondrial quality control, and its dysfunction is linked to the pathogenesis of Parkinson's disease.[4] KTP has been investigated as a "neo-substrate" for PINK1, potentially enhancing its kinase activity with greater efficiency than ATP.[2][3]
It is crucial to note that recent studies have presented conflicting evidence regarding the direct interaction of KTP with wild-type PINK1, suggesting a steric clash may prevent binding.[5][6][7] This has led to the hypothesis that kinetin and its derivatives might function through an alternative, yet unidentified, mechanism.[6] Researchers should consider these evolving findings when designing and interpreting experiments.
This document provides detailed protocols for the preparation and use of KTP solutions in both in vitro and cell-based assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
| Property | Value | Reference |
| Synonyms | KTP, 6-Fu-ATP, N6-Furfuryl-ATP | [3] |
| Molecular Formula | C₁₅H₂₀N₅O₁₄P₃ | [8] |
| Molecular Weight | 587.27 g/mol (free acid) | [8] |
| Appearance | Typically supplied as a colorless aqueous solution. | [9] |
| Solubility | Soluble in water. The precursor, Kinetin, is slightly soluble in cold water and ethanol, and freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.[10] | |
| Storage Conditions | Store KTP solutions at -70°C for long-term stability.[8] For the precursor Kinetin, store in a cool, dry, and well-ventilated area.[11] | |
| Stability | Kinetin solutions (1.0 mg/mL in 0.05 N KOH) are stable for at least 90 days at -20°C, 2-6°C, and 25°C.[12][13] While specific stability data for KTP solutions is limited, storage at -70°C is recommended to prevent degradation. |
Experimental Protocols
In Vitro PINK1 Kinase Assay
This protocol is adapted from methodologies used to assess the direct effect of KTP on PINK1 kinase activity.
Materials:
-
Recombinant human PINK1 (wild-type or mutant)
-
This compound (KTP) solution (typically 10 mM)
-
Adenosine Triphosphate (ATP) solution (for comparison)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate for PINK1 (e.g., Ubiquitin or Parkin)[14]
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare the master mix containing the kinase buffer, recombinant PINK1, and the substrate.
-
Initiate Reaction: Add KTP or ATP to the reaction mix to the desired final concentration. Typical concentrations used in initial studies ranged from 100 µM to 500 µM.[2]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., EDTA for assays measuring ATP consumption, or SDS-PAGE loading buffer for immunoblotting).
-
Detection and Analysis: Analyze the results using a suitable detection method. For immunoblotting, use an antibody specific to the phosphorylated substrate. For luminescence-based assays, follow the manufacturer's instructions.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro PINK1 kinase assay using KTP.
Cell-Based Assay Using Kinetin to Generate Intracellular KTP
As KTP is not cell-permeable, its precursor, kinetin, is used to study its effects in a cellular context. Kinetin is taken up by cells and converted into KTP.[2]
Materials:
-
Cell culture medium and supplements
-
Kinetin stock solution (dissolved in a suitable solvent like DMSO or dilute NaOH)
-
Reagents for the specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, reagents for apoptosis or mitochondrial motility assays)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Kinetin Treatment: Treat the cells with varying concentrations of kinetin. Previous studies have used concentrations ranging from 0.1 µM to 50 µM, with treatment times from 48 to 96 hours.[2][15] A dose-response experiment is recommended to determine the optimal concentration and duration for your cell line and assay.
-
Assay Performance: After the incubation period, perform the desired downstream analysis. This could include:
-
Western Blotting: To analyze the phosphorylation of PINK1 substrates.
-
Mitochondrial Recruitment Assays: To observe the translocation of proteins like Parkin to the mitochondria.[2]
-
Apoptosis Assays: To assess the protective effects of kinetin against cellular stressors.[2]
-
Mitochondrial Motility Assays: To measure changes in mitochondrial movement.[2]
-
Intracellular Conversion of Kinetin to KTP
Caption: Intracellular conversion of kinetin to its active form, KTP.
Quantitative Data Summary
The following table summarizes quantitative data from a key study on the effects of KTP and kinetin.
| Parameter | Value | Cell Line / System | Reference |
| Intracellular ATP Concentration (DMSO control) | 1950 ± 421 µM | HeLa cells | [2] |
| Intracellular KTP Concentration (after Kinetin treatment) | 68 ± 13 µM | HeLa cells | [2] |
| Kinetin concentration for apoptosis inhibition | 10-50 µM | SH-SY5Y cells | [2] |
| Kinetin concentration for mitochondrial motility inhibition | 50 µM | Dopaminergic neurons | [2] |
PINK1/Parkin Signaling Pathway
Mitochondrial damage leads to the stabilization of PINK1 on the outer mitochondrial membrane. Activated PINK1 phosphorylates Ubiquitin and Parkin, initiating a feed-forward mechanism that culminates in the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation.
PINK1/Parkin Mitophagy Pathway
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Concluding Remarks
The preparation and use of this compound and its precursor, kinetin, require careful consideration of their physicochemical properties and the evolving understanding of their mechanism of action. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the roles of KTP in cellular signaling and its potential as a therapeutic agent. It is recommended to consult the primary literature for the most detailed and up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound tetrasodium - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 10. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Accelerating Parkin Recruitment to Mitochondria with Kinetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's Disease (PD). Two key proteins, the kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin, are central to this process. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage and depolarization of the inner membrane, PINK1 stabilizes on the outer mitochondrial membrane (OMM).[1][2] This accumulation of PINK1 on the OMM initiates a signaling cascade that recruits Parkin from the cytosol to the damaged organelle.[2][3] Once recruited, Parkin ubiquitinates various OMM proteins, tagging the mitochondrion for engulfment by autophagosomes and subsequent degradation.[2][4][5]
Mutations that impair the function of PINK1 or Parkin lead to early-onset, autosomal recessive forms of PD.[1][5] Consequently, strategies to enhance the activity of the PINK1-Parkin pathway are being actively explored as potential therapeutic avenues. One such strategy involves the use of kinetin (B1673648), a plant cytokinin, and its triphosphate form, Kinetin triphosphate (KTP).
Initial studies proposed that KTP could act as a "neo-substrate" for PINK1, being utilized more efficiently than the endogenous substrate ATP.[1] This enhanced PINK1 kinase activity was reported to accelerate the recruitment of Parkin to depolarized mitochondria.[1] However, more recent structural and biochemical studies have challenged this model, suggesting that wild-type PINK1 cannot effectively bind or utilize KTP due to steric hindrance in the ATP-binding pocket.[6][7][8] These studies propose that kinetin may promote mitophagy through an alternative, yet to be identified, mechanism.
These application notes provide a comprehensive overview of the use of kinetin to modulate Parkin recruitment, including the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for assessing this process in a laboratory setting.
Signaling Pathway of Parkin Recruitment
The recruitment of Parkin to damaged mitochondria is a tightly regulated process initiated by the stabilization of PINK1. The currently accepted model involves a feed-forward amplification loop.
Caption: The PINK1-Parkin signaling pathway for mitophagy initiation.
Upon mitochondrial damage, PINK1 accumulates on the Outer Mitochondrial Membrane (OMM) and becomes active.[1][2] Active PINK1 then phosphorylates two key substrates at Serine 65: ubiquitin (Ub) and the ubiquitin-like (Ubl) domain of Parkin.[9][10][11][12] Phosphorylated ubiquitin (pS65-Ub) then acts as a high-affinity binding signal for Parkin, recruiting it from the cytosol to the mitochondrial surface.[13] The binding of both pS65-Ub and phosphorylated Parkin (pS65-Parkin) fully activates Parkin's E3 ligase activity, leading to the ubiquitination of OMM proteins.[9][11][12] This creates more ubiquitin substrates for PINK1, establishing a feed-forward amplification loop that robustly marks the damaged mitochondrion for degradation.[2][13]
Proposed and Evolving Mechanisms of Kinetin Action
The initial hypothesis for how kinetin accelerates Parkin recruitment centered on its conversion to KTP, which was thought to be a more efficient substrate for PINK1 than ATP.
Caption: Evolving understanding of Kinetin's mechanism of action.
This proposed enhanced kinase activity would lead to faster phosphorylation of ubiquitin and Parkin, thus accelerating Parkin recruitment.[1] However, recent structural biology studies have shown that the bulky furfuryl group of KTP creates a steric clash with a "gatekeeper" residue in the ATP-binding pocket of wild-type PINK1, preventing its efficient binding and use as a phosphate (B84403) donor.[6][7][8] These findings suggest that while kinetin does appear to promote mitophagy, it likely does so through a mechanism that is independent of direct enhancement of wild-type PINK1 kinase activity.[7] Further research is needed to elucidate this alternative pathway.
Quantitative Data on Parkin Recruitment
The effect of kinetin on the speed of Parkin recruitment to depolarized mitochondria has been quantified by measuring the time it takes for 50% of the maximal recruitment to occur (R₅₀).
| Cell Type | PINK1 Status | Treatment | R₅₀ (min) ± SEM | Reference |
| HeLa | Wild-Type (WT) | Adenine (Control) | 15 ± 1 | [1] |
| HeLa | Wild-Type (WT) | Kinetin | 10 ± 2 | [1] |
| HeLa | G309D Mutant | Adenine (Control) | 23 ± 2 | [1] |
| HeLa | G309D Mutant | Kinetin | 15 ± 2 | [1] |
Table 1: Effect of Kinetin on the 50% Recruitment Time (R₅₀) of mCherry-Parkin to depolarized mitochondria in HeLa cells.
As shown in Table 1, treatment with kinetin significantly decreased the R₅₀ for Parkin recruitment in cells expressing both wild-type PINK1 and the Parkinson's disease-associated G309D mutant PINK1.[1] This suggests that kinetin can enhance the recruitment process even for partially compromised forms of the kinase.
Experimental Protocols
Protocol 1: Live-Cell Imaging Assay for Parkin Recruitment to Mitochondria
This protocol describes a common method to visualize and quantify the recruitment of fluorescently tagged Parkin to mitochondria following the induction of mitochondrial depolarization.
Caption: Experimental workflow for Parkin recruitment assay.
A. Materials and Reagents
-
Cell Line: U2OS or HeLa cells stably co-expressing a fluorescently tagged Parkin (e.g., mCherry-Parkin or YFP-Parkin) and a mitochondrial marker (e.g., mito-GFP).[1][14]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics as required.
-
Kinetin Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of kinetin in DMSO. Store at -20°C.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Mitochondrial Depolarizing Agent: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Imaging Medium: Live-cell imaging solution (e.g., FluoroBrite DMEM).
-
Imaging Dishes: Glass-bottom dishes or plates suitable for high-resolution microscopy.
B. Cell Preparation
-
One day before the experiment, seed the stable cell line onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
C. Kinetin Treatment
-
On the day of the experiment (or as per the desired pre-treatment time, e.g., 48 hours), dilute the Kinetin stock solution in fresh cell culture medium to the final desired concentration (e.g., 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the Kinetin-containing medium or the vehicle control medium.
-
Incubate the cells for the desired pre-treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
D. Induction of Mitochondrial Depolarization and Live-Cell Imaging
-
Place the imaging dish on the microscope stage, which should be equipped with a temperature and CO₂-controlled environmental chamber.
-
Replace the treatment medium with pre-warmed imaging medium containing either Kinetin or vehicle control.
-
Identify a field of view with healthy, well-distributed cells.
-
Begin acquiring baseline images in both the Parkin (e.g., mCherry) and mitochondria (e.g., GFP) channels.
-
To induce Parkin recruitment, add CCCP to the imaging medium to a final concentration of 10 µM.[9][12]
-
Immediately start a time-lapse acquisition, capturing images every 2-5 minutes for at least 60-90 minutes.
E. Image Analysis and Quantification
-
Visually inspect the time-lapse images. In untreated or vehicle-treated cells, Parkin fluorescence should be diffuse throughout the cytosol at the start of the experiment and will gradually translocate to the mitochondria (visualized by the mito-GFP signal) after the addition of CCCP.
-
Quantify the recruitment by measuring the colocalization of the Parkin and mitochondrial signals over time. This can be done using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin).
-
For each cell, calculate a colocalization score (e.g., Pearson's Correlation Coefficient) at each time point.
-
Normalize the data for each cell, setting the maximum colocalization value as 100% and the baseline as 0%.
-
Plot the normalized recruitment percentage against time for both kinetin-treated and control groups.
-
Determine the R₅₀ value (the time at which 50% of the maximum recruitment is achieved) for each cell.
-
Perform statistical analysis (e.g., t-test) to compare the R₅₀ values between the kinetin-treated and control groups.
Concluding Remarks
The study of the PINK1-Parkin pathway and its modulation by small molecules like kinetin is a promising area of research for the development of novel therapeutics for Parkinson's disease and other conditions associated with mitochondrial dysfunction. While the precise mechanism by which kinetin accelerates Parkin recruitment is currently a subject of scientific debate, the quantitative effect on the recruitment timeline is well-documented.[1] The protocols and information provided herein offer a framework for researchers to investigate this phenomenon and explore the therapeutic potential of modulating mitophagy. As our understanding of the molecular intricacies of this pathway evolves, so too will the strategies for its therapeutic manipulation.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1 drives Parkin self-association and HECT-like E3 activity upstream of mitochondrial binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parkin is activated by PINK1-dependent phosphorylation of ubiquitin at Ser65 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Parkin is activated by PINK1-dependent phosphorylation of ubiquitin at Ser65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. innoprot.com [innoprot.com]
Application Notes and Protocols for the Detection of Kinetin Triphosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin (B1673648) (N6-furfuryladenine), a synthetic cytokinin, can be metabolized by cells into its active form, kinetin triphosphate (KTP). Initially identified as a "neo-substrate" for the Parkinson's disease-associated kinase PINK1, KTP has garnered interest for its potential therapeutic applications.[1][2] The cellular uptake of the membrane-permeable precursor, kinetin, and its subsequent conversion to the nucleotide triphosphate form allows it to participate in cellular signaling pathways.[1][2] However, recent studies have introduced controversy regarding the direct interaction of KTP with wild-type PINK1, suggesting a more complex mechanism of action.[3][4]
Accurate and robust methods for the detection and quantification of intracellular KTP are crucial for understanding its metabolism, mechanism of action, and for the development of therapeutic strategies targeting KTP-related pathways. This document provides detailed protocols and application notes for the primary methods of KTP detection in cell lysates, including High-Performance Liquid Chromatography (HPLC) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it explores the feasibility of alternative detection methodologies such as immunoassays and enzymatic assays.
Metabolic Pathway of Kinetin to this compound
Kinetin is converted to Kinetin Monophosphate (KMP) by adenine (B156593) phosphoribosyltransferase (APRT). Subsequently, cellular kinases phosphorylate KMP to Kinetin Diphosphate (KDP) and finally to the active this compound (KTP).
Quantitative Data Summary
The following table summarizes the reported concentration of KTP in cell lysates from published literature. This data can serve as a benchmark for researchers developing and validating their own KTP detection assays.
| Cell Line | Treatment | KTP Concentration (µM) | ATP Concentration (µM) | Reference |
| HeLa | Kinetin | 68 ± 13.3 | 1950 ± 421 | --INVALID-LINK-- |
Experimental Protocols
Method 1: Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This method is based on the protocol described by Hertz et al. (2013) and is the most established method for KTP quantification in cell lysates.[1] It utilizes an ion-pairing agent to retain the highly polar KTP on a non-polar C18 column.
-
Cell Culture: HeLa cells or other cell line of interest.
-
Treatment: Kinetin (Sigma-Aldrich), DMSO (vehicle control).
-
Lysis and Extraction: 10% Trichloroacetic Acid (TCA), Dichloromethane:Trioctylamine (78:22 v/v).
-
HPLC Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate (B84403) (pH 6.0).
-
HPLC Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate (TBAHS), 20% Methanol (pH 6.0).[5]
-
Standards: KTP, ATP, ADP, AMP (for retention time comparison).
-
Internal Standard (Optional but recommended): A non-endogenous nucleotide triphosphate, such as Benzyl-ATP (BTP), can be added after lysis to control for sample processing variability.[1]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of kinetin or DMSO for the specified duration.
-
-
Cell Lysis and Nucleotide Extraction:
-
Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and scrape the cells.
-
Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of Dichloromethane:Trioctylamine to the supernatant, vortex for 30 seconds, and centrifuge at 14,000 x g for 5 minutes at 4°C.[5]
-
Carefully collect the upper aqueous phase containing the nucleotides.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Detection: UV detector at 268 nm (the absorbance maximum for KTP).[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-10 min: 100% Mobile Phase A
-
10-30 min: Linear gradient to 100% Mobile Phase B
-
30-40 min: 100% Mobile Phase B
-
40-45 min: Linear gradient to 100% Mobile Phase A
-
45-55 min: 100% Mobile Phase A (re-equilibration)
-
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the KTP peak based on its retention time, which should be determined using a KTP standard.
-
Quantify the amount of KTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of KTP.
-
Method 2: Proposed Ion-Pairing Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (IP-RP-LC-MS/MS)
While a specific LC-MS/MS protocol for KTP has not been widely published, methods for other nucleotide triphosphates can be readily adapted.[6][7] This approach offers higher sensitivity and specificity compared to HPLC-UV.
-
Sample Preparation: Follow the same cell lysis and nucleotide extraction protocol as for HPLC.
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 10 mM Tributylamine and 10 mM Acetic Acid in water.[8]
-
Mobile Phase B: 10 mM Tributylamine and 10 mM Acetic Acid in methanol.[8]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes is a good starting point for optimization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the deprotonated KTP molecule.
-
Product Ions (Q3): Characteristic fragment ions of KTP (e.g., loss of phosphate groups). These transitions will need to be determined by direct infusion of a KTP standard.
-
-
-
Data Analysis:
-
Quantify KTP using the peak area from the MRM chromatogram and a standard curve.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
-
Alternative and Emerging Methods
Immunoassays (ELISA)
Currently, there are no commercially available antibodies that specifically recognize KTP. However, polyclonal antibodies against kinetin and kinetin riboside are available.[9][10]
-
Principle: A competitive ELISA could be developed if a KTP-specific antibody becomes available. In this format, KTP in the cell lysate would compete with a labeled KTP for binding to a limited amount of anti-KTP antibody.
-
Feasibility: The development of a specific immunoassay would require the generation of monoclonal or high-quality polyclonal antibodies against KTP. While feasible, this represents a significant research and development effort. Existing anti-kinetin riboside antibodies could be tested for cross-reactivity with KTP.[9][10]
Enzymatic Assays
An enzymatic assay could be developed based on the consumption of KTP by a kinase that utilizes it as a substrate.
-
Principle: The original research identified PINK1 as a kinase that can use KTP as a phosphate donor.[1] A luciferase-based assay, similar to commercial kits that measure ATP levels (e.g., Kinase-Glo), could be adapted.[11][12] In such an assay, the decrease in a luminescent signal would be proportional to the amount of KTP consumed by the kinase.
-
Feasibility: This approach is highly feasible but requires purified, active kinase (e.g., PINK1). The recent findings that wild-type PINK1 may not bind KTP suggest that this assay might be more applicable to specific PINK1 mutants or other kinases that are discovered to utilize KTP.[3][4]
Signaling Pathway Involving KTP and PINK1
KTP was initially proposed to act as a potent substrate for PINK1, enhancing its kinase activity. This was thought to lead to increased phosphorylation of downstream targets like Parkin, promoting mitophagy and cell survival, which is particularly relevant in the context of Parkinson's disease. However, it is important to note that recent structural and biochemical studies challenge this model, suggesting that KTP does not fit into the ATP-binding pocket of wild-type PINK1.[3][4]
Conclusion
The detection and quantification of this compound in cell lysates are essential for advancing research into its biological roles and therapeutic potential. Ion-pairing reversed-phase HPLC is the most established and validated method for this purpose. LC-MS/MS offers a more sensitive and specific alternative, and a robust protocol can be adapted from existing methods for other nucleotide triphosphates. While immunoassays and enzymatic assays are not yet standard practice for KTP detection, they represent potential future avenues for high-throughput screening and specific mechanistic studies. Researchers should consider the specific requirements of their experiments, such as sensitivity, throughput, and the need for absolute quantification, when selecting the most appropriate method.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Midkine ELISA Kit (ab193761) | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. agrisera.com [agrisera.com]
- 10. agrisera.com [agrisera.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Application of Kinetin Triphosphate in Apoptosis Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetin triphosphate (KTP) and its cell-permeable precursor, Kinetin, have emerged as significant molecules in the study of apoptosis suppression, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Kinetin, a cytokinin plant hormone, can be taken up by mammalian cells and converted into its active triphosphate form, KTP. The primary mechanism of action for KTP-mediated apoptosis suppression revolves around its role as a neo-substrate for the PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control. This document provides detailed application notes, experimental protocols, and visualizations of the signaling pathways involved.
Mechanism of Action
This compound enhances the catalytic activity of the PINK1 kinase.[1][2] In healthy mitochondria, PINK1 is continuously degraded. However, upon mitochondrial depolarization (a hallmark of cellular stress), PINK1 stabilizes on the outer mitochondrial membrane. Stabilized PINK1 recruits and activates the E3 ubiquitin ligase Parkin, initiating a cascade that leads to the clearance of damaged mitochondria (mitophagy) and the suppression of the intrinsic apoptotic pathway.[1][2]
KTP acts as a more efficient substrate for PINK1 than the endogenous ATP, thereby amplifying its kinase activity.[1] This enhanced PINK1 activity leads to increased phosphorylation of its substrates, including Parkin and the anti-apoptotic protein Bcl-xL.[1] Phosphorylation of Bcl-xL at serine 62 prevents its cleavage into a pro-apoptotic form, thus inhibiting the mitochondrial-induced apoptosis pathway.[1] The amplified PINK1 activity also accelerates the recruitment of Parkin to damaged mitochondria, promoting their removal and further contributing to cell survival.[1][2]
It is important to note that while the role of Kinetin in enhancing PINK1-dependent processes in cells is well-documented, some recent studies suggest that the direct neo-substrate mechanism of KTP for wild-type PINK1 may be more complex, potentially involving an indirect mode of action.[3][4]
Data Presentation
Table 1: Summary of Kinetin/KTP Effects on Apoptosis Markers
| Cell Line | Apoptosis Inducer | Kinetin Treatment | Observed Effect | Key Protein/Marker | Reference |
| HeLa | MG132 (proteasome inhibitor) | 25 µM Kinetin, 48h pre-treatment | Significant reduction in Caspase 3/7 activity | Caspase 3/7 | [1] |
| SH-SY5Y | MG132 | 25 µM Kinetin, 48h pre-treatment | Significant decrease in Caspase 3/7 cleavage | Caspase 3/7 | [1] |
| SH-SY5Y | H2O2 (oxidative stress) | Not specified | Suppression of apoptosis | Not specified | [1] |
| SH-SY5Y | CCCP (mitochondrial depolarizing agent) | Not specified | Increased phosphorylation of Bcl-xL | p-Bcl-xL (Ser62) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound (KTP) enhances PINK1 activity, leading to apoptosis suppression.
Caption: Experimental workflow for assessing Kinetin's anti-apoptotic effects.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y or HeLa cells are commonly used.[1]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Kinetin Pre-treatment: Prepare a stock solution of Kinetin in DMSO. Before inducing apoptosis, pre-treat the cells with the desired concentration of Kinetin (e.g., 25 µM) or vehicle control (DMSO) for 48 hours.[1]
-
Apoptosis Induction: After pre-treatment, induce apoptosis using an appropriate stimulus. For example, treat cells with 1 µM MG132 for 12 hours to induce proteasomal stress-mediated apoptosis.[1]
2. Caspase 3/7 Activity Assay (Fluorogenic)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase 3/7, releasing a fluorescent molecule.
-
Procedure:
-
Plate cells in a 96-well plate and treat as described above.
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercial Caspase-Glo® 3/7 Assay kit.
-
Add the caspase substrate to the cell lysate and incubate at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Normalize the fluorescence signal to the total protein concentration for each sample. A significant reduction in fluorescence in Kinetin-treated cells compared to controls indicates apoptosis suppression.[1]
-
3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]
-
Procedure:
-
Culture and treat cells in 6-well plates.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). A decrease in the Annexin V positive populations in Kinetin-treated samples indicates apoptosis suppression.[1]
-
4. Western Blot for Phospho-Bcl-xL
This protocol is to detect the phosphorylation of the PINK1 substrate, Bcl-xL.
-
Procedure:
-
Treat cells as described, potentially including a mitochondrial depolarizing agent like CCCP to robustly stabilize PINK1.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Bcl-xL (Ser62) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Bcl-xL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increased ratio of phospho-Bcl-xL to total Bcl-xL demonstrates target engagement by the Kinetin-activated PINK1 pathway.[1]
-
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetin Triphosphate in PINK1-Dependent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTEN-induced putative kinase 1 (PINK1) is a critical regulator of mitochondrial quality control. Loss-of-function mutations in the PARK6 gene, which encodes for PINK1, are a leading cause of early-onset Parkinson's disease. PINK1 acts as a sensor for mitochondrial damage, initiating a signaling cascade that leads to the clearance of dysfunctional mitochondria through a specialized form of autophagy known as mitophagy. A key event in this pathway is the recruitment and activation of the E3 ubiquitin ligase Parkin by PINK1.
Kinetin (B1673648) triphosphate (KTP), an analog of adenosine (B11128) triphosphate (ATP), has been investigated as a potential modulator of PINK1 activity. Initial studies proposed KTP as a "neo-substrate" for PINK1, suggesting it could enhance the kinase's activity with greater efficiency than ATP.[1][2] The cell-permeable precursor, kinetin, can be metabolized intracellularly to KTP, making it a valuable tool for studying this pathway in cellular models.[1][3] Reported PINK1-dependent effects of kinetin include accelerated recruitment of Parkin to damaged mitochondria, reduced mitochondrial motility, and protection against oxidative stress-induced apoptosis.[1]
However, more recent structural and biochemical studies have introduced a nuanced perspective, suggesting that wild-type PINK1 may not directly utilize KTP due to steric hindrance in the ATP-binding pocket.[4][5][6][7][8][9] This emerging evidence proposes that a specific mutation (e.g., M318G in human PINK1) is necessary to accommodate KTP, or that kinetin may exert its effects through an alternative, yet-to-be-identified mechanism.[5][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing kinetin and KTP to study PINK1-dependent signaling, while acknowledging the evolving understanding of their precise mechanism of action.
Signaling Pathways and Mechanisms
The canonical PINK1/Parkin pathway is initiated by the stabilization of PINK1 on the outer membrane of depolarized mitochondria. This leads to the phosphorylation of ubiquitin and Parkin, triggering Parkin's E3 ligase activity and the subsequent ubiquitination of mitochondrial outer membrane proteins, marking the damaged organelle for degradation.
Diagram of the Canonical PINK1/Parkin Pathway:
Caption: Canonical PINK1/Parkin signaling pathway upon mitochondrial damage.
Proposed "Neo-substrate" Mechanism of KTP Action:
This model suggests that KTP can directly substitute for ATP in the PINK1 kinase domain, potentially with higher efficiency, leading to enhanced downstream signaling.
Caption: Proposed "neo-substrate" mechanism of KTP in enhancing PINK1 activity.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of kinetin/KTP.
Table 1: In Vitro PINK1 Kinase Activity
| Condition | Nucleotide (Concentration) | Substrate | Relative Phosphorylation Level (%) |
| Control | ATP (e.g., 100 µM) | Parkin | 100 |
| Experimental | KTP (e.g., 100 µM) | Parkin | Value |
| Control | ATP (e.g., 100 µM) | Ubiquitin | 100 |
| Experimental | KTP (e.g., 100 µM) | Ubiquitin | Value |
Table 2: Cellular Parkin Recruitment to Mitochondria
| Cell Line | Treatment | Duration | % Cells with Parkin-Mitochondria Colocalization |
| WT | DMSO + CCCP | 4h | Value |
| WT | Kinetin (50 µM) + CCCP | 4h | Value |
| PINK1 KO | DMSO + CCCP | 4h | Value |
| PINK1 KO | Kinetin (50 µM) + CCCP | 4h | Value |
Table 3: Mitochondrial Motility in Neurons
| Condition | % Motile Mitochondria | Anterograde Velocity (µm/s) | Retrograde Velocity (µm/s) |
| Control (DMSO) | Value | Value | Value |
| Kinetin (50 µM) | Value | Value | Value |
| PINK1 KO + Kinetin | Value | Value | Value |
Table 4: Cell Viability under Oxidative Stress
| Cell Line | Pre-treatment | Oxidative Stressor | Cell Viability (%) |
| WT | Vehicle | H₂O₂ (e.g., 100 µM) | Value |
| WT | Kinetin (e.g., 10 µM) | H₂O₂ (e.g., 100 µM) | Value |
| PINK1 KO | Kinetin (e.g., 10 µM) | H₂O₂ (e.g., 100 µM) | Value |
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay with KTP
This protocol is adapted from non-radioactive PINK1 kinase assays and is designed to compare the efficacy of KTP and ATP as substrates for PINK1-mediated phosphorylation of Parkin or ubiquitin.[1]
Materials:
-
Recombinant active PINK1
-
Recombinant full-length Parkin or ubiquitin
-
Kinetin triphosphate (KTP), commercially available[5]
-
Adenosine triphosphate (ATP)
-
10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
Anti-phospho-Parkin (Ser65) or Anti-phospho-ubiquitin (Ser65) antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare the 1x kinase buffer by diluting the 10x stock. Keep on ice.
-
Thaw recombinant proteins on ice.
-
In a microcentrifuge tube, prepare the kinase reaction mix. For a 20 µL reaction:
-
1 µg substrate (Parkin or ubiquitin)
-
0.1 - 1 µg active PINK1
-
2 µL 10x Kinase Buffer
-
ATP or KTP to a final concentration of 100-500 µM[3]
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform Western blotting using an antibody specific for the phosphorylated substrate (pS65-Parkin or pS65-Ubiquitin).
-
Detect with an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify band intensities to compare the efficiency of ATP vs. KTP.
Protocol 2: Kinetin-Mediated Parkin Recruitment to Mitochondria
This protocol assesses the effect of kinetin on the recruitment of Parkin to depolarized mitochondria in a cellular context.
Diagram of Parkin Recruitment Assay Workflow:
Caption: Experimental workflow for the Parkin recruitment assay.
Materials:
-
HeLa or SH-SY5Y cells
-
Plasmids encoding mCherry-Parkin and a mitochondrial marker (e.g., mito-GFP)
-
Kinetin solution (e.g., 50 mM stock in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 10 mM stock in DMSO)
-
Cell culture medium, FBS, and antibiotics
-
Transfection reagent
-
Formaldehyde (B43269) or paraformaldehyde for fixing
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Co-transfect cells with mCherry-Parkin and mito-GFP plasmids. Allow 24 hours for expression.
-
Pre-treat cells with kinetin (e.g., 50 µM) or vehicle (DMSO) for 24-48 hours.[1]
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM) to the culture medium.
-
Incubate for 1-4 hours. A time-course experiment is recommended to assess the kinetics of recruitment.
-
Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Mount coverslips on slides.
-
Image cells using a confocal microscope, acquiring images in the red (mCherry-Parkin) and green (mito-GFP) channels.
-
Analyze images by quantifying the percentage of cells showing a punctate mCherry-Parkin signal that colocalizes with the mito-GFP signal.
Protocol 3: Western Blot Analysis of PINK1-Dependent Phosphorylation
This protocol is for detecting changes in the phosphorylation status of Parkin and ubiquitin in cells treated with kinetin.
Materials:
-
SH-SY5Y or other suitable cell line
-
Kinetin and CCCP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS65-Parkin, anti-pS65-Ubiquitin, anti-total Parkin, anti-actin or -tubulin (loading control).[6][10][11][12]
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with kinetin (e.g., 50 µM) or vehicle for 24-48 hours.
-
Add CCCP (e.g., 10 µM) for 2-6 hours to induce PINK1 activation.
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe membranes with primary antibodies against phosphorylated and total forms of the proteins of interest, as well as a loading control.
-
Quantify the ratio of phosphorylated protein to total protein.
Protocol 4: Mitochondrial Motility Assay in Neurons
This protocol allows for the quantitative analysis of mitochondrial movement in neuronal axons following kinetin treatment.[13][14][15][16][17]
Materials:
-
Primary hippocampal or cortical neurons
-
Mitochondrial-targeted fluorescent protein (e.g., pDsRed2-Mito)
-
Transfection reagent suitable for neurons (e.g., Lipofectamine 2000 or electroporation)
-
Kinetin
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
-
Image analysis software with kymograph generation capabilities (e.g., ImageJ/Fiji)
Procedure:
-
Culture primary neurons on glass-bottom dishes.
-
Transfect neurons with a plasmid encoding a mitochondrial-targeted fluorescent protein.
-
Allow 24-48 hours for expression.
-
Treat neurons with kinetin (e.g., 50 µM) or vehicle for the desired duration (e.g., 12-24 hours).
-
Place the dish on the live-cell imaging microscope.
-
Acquire time-lapse images of a selected axon at a rate of 1 frame every 2-5 seconds for a total of 5-10 minutes.
-
Generate kymographs from the time-lapse series using image analysis software. A kymograph will display time on the y-axis and distance along the axon on the x-axis.
-
Analyze the kymographs:
-
Stationary mitochondria will appear as vertical lines.
-
Motile mitochondria will appear as diagonal lines.
-
The slope of the diagonal lines corresponds to the velocity.
-
-
Quantify the percentage of motile mitochondria, and their anterograde and retrograde velocities.
Protocol 5: Cell Viability Assay under Oxidative Stress
This protocol uses a colorimetric assay (e.g., MTT, XTT, or WST-1) to assess the protective effects of kinetin against oxidative stress-induced cell death.[4][18][19][20]
Materials:
-
SH-SY5Y or other neuronal cell line
-
Kinetin
-
An oxidative stressor (e.g., H₂O₂, rotenone, or MG132)
-
Cell viability assay kit (e.g., CyQUANT™ XTT Cell Viability Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of kinetin (e.g., 0.1 µM to 50 µM) or vehicle for 24-48 hours.
-
Induce oxidative stress by adding the chosen stressor for a duration determined by preliminary experiments (e.g., 12-24 hours). Include control wells with no stressor.
-
Perform the cell viability assay according to the manufacturer's instructions. For an XTT assay:
-
Prepare the XTT/electron coupling reagent mixture.
-
Add the mixture to each well.
-
Incubate at 37°C for 2-4 hours.
-
Read the absorbance at the appropriate wavelengths (e.g., 450 nm and 660 nm).
-
-
Calculate cell viability as a percentage relative to the untreated, non-stressed control cells after background subtraction.
Concluding Remarks
The use of kinetin and its triphosphate form, KTP, offers a valuable pharmacological approach to modulate and study the PINK1 signaling pathway. While the precise molecular mechanism of how kinetin activates wild-type PINK1 is still under investigation, the protocols outlined here provide a robust framework for characterizing its effects on PINK1-dependent cellular processes. Researchers should consider both the "neo-substrate" and potential alternative mechanisms when interpreting their results. These tools will continue to be instrumental in dissecting the complexities of mitochondrial quality control and in the development of potential therapeutic strategies for Parkinson's disease and other neurodegenerative disorders.
References
- 1. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stress-induced phospho-ubiquitin formation causes parkin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3150124A - Synthesis of kinetin glycosides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding to serine 65-phosphorylated ubiquitin primes Parkin for optimal PINK1-dependent phosphorylation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of phospho-ubiquitin antibodies to monitor PINK1-PRKN signaling in cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Trafficking in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-dependent regulation of mitochondrial motility in developing cortical dendrites | eLife [elifesciences.org]
- 16. Progressive decrease of mitochondrial motility during maturation of cortical axons in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-dependent regulation of mitochondrial motility in developing cortical dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Troubleshooting & Optimization
common issues with Kinetin triphosphate in kinase assays
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during kinase assays. Our goal is to help you achieve consistent, reliable, and meaningful results in your experiments.
A Note on "Kinetin Triphosphate" in Kinase Assays
Before proceeding to common issues, it is important to clarify the terminology used in kinase assays. The query mentioned "this compound" (KTP). It is critical to note that the standard phosphate (B84403) donor in the vast majority of kinase assays is Adenosine Triphosphate (ATP) . Kinetin is a plant hormone and is not a recognized substrate for kinases in this context.
This guide will focus on troubleshooting issues related to the nucleotide triphosphate used in kinase assays, referring to the standard reagent, ATP. The principles and troubleshooting steps described here are broadly applicable and should provide valuable guidance for assays involving ATP or other nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the ATP concentration so critical in a kinase assay?
A1: The concentration of ATP is a crucial parameter because most kinase inhibitors are ATP-competitive, meaning they compete with ATP for binding to the active site of the kinase.[1][2] The ATP concentration directly influences the apparent potency (IC50) of these inhibitors.
-
Low ATP Concentrations (at or below the Kₘ): Assays are more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often used in primary screening to identify potential hits.[2]
-
High ATP Concentrations (Physiological levels, 1-10 mM): Inhibitors must compete with a higher concentration of ATP, leading to higher IC50 values.[1][2][3] This can provide a better prediction of an inhibitor's efficacy in a cellular context.[1][2][4]
The relationship between IC50, the inhibitor constant (Ki), and ATP concentration is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[1]
Q2: What is the role of Magnesium (Mg²⁺) in a kinase assay?
A2: Magnesium is an essential cofactor for most protein kinases.[5] Its primary role is to coordinate with the phosphate groups of ATP, forming an ATP-Mg²⁺ complex that is the true substrate for the enzyme.[6] Additionally, a second, "free" Mg²⁺ ion (not bound to ATP) is often required for the activation of the kinase itself, which can increase the maximal reaction velocity (Vmax).[6] Insufficient Mg²⁺ can lead to significantly reduced or no kinase activity.
Q3: My "no kinase" control wells show a high background signal. What are the common causes?
A3: A high background signal can obscure the true signal from your kinase reaction and reduce the assay's dynamic range. Common causes include:
-
Reagent Contamination: The ATP stock or buffer solutions may be contaminated with ATPases or other enzymes.[7]
-
Assay Plate Autofluorescence: Certain types of microplates can exhibit autofluorescence at the detection wavelengths.[7]
-
Reader Settings: An excessively high gain setting on the plate reader can amplify background noise.[7]
-
Compound Interference: If screening compounds, the compounds themselves may be fluorescent or interfere with the detection chemistry.[8]
Q4: My assay signal is very low, or I'm seeing no kinase activity. What should I check?
A4: Low or absent signal can be due to a number of factors related to the core components of the assay:
-
Inactive Enzyme: The kinase may have degraded due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot if in doubt.[7][9] The purity of the kinase does not always correlate with its activity.[9]
-
Incorrect Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect kinase activity.
-
Suboptimal Reagent Concentrations: The concentrations of the kinase, substrate, or ATP may be too low.
-
Substrate Quality: The peptide or protein substrate may be of poor quality, degraded, or contain modifications that prevent phosphorylation.
Q5: I'm observing high variability (%CV) between my replicate wells. What is causing this?
A5: High coefficient of variation (%CV) makes data interpretation unreliable and often points to technical issues in the assay setup.[7]
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure pipettes are calibrated.[10]
-
Inadequate Mixing: Failure to properly mix reagents upon addition can create concentration gradients within the wells.[10]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents, leading to altered reaction rates compared to the inner wells.[10]
-
Temperature Gradients: Inconsistent temperature across the assay plate can affect enzyme kinetics.[11]
Troubleshooting Guides
Problem 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh ATP and buffer solutions using high-purity water. Test a new lot of substrate if possible.[7] |
| Compound Interference | Run a control plate with compounds but without the kinase to identify interfering molecules. |
| Plate Autofluorescence | Check the plate specifications. Use low-binding, non-fluorescent plates (e.g., solid white for luminescence, black for fluorescence).[7] |
| Incorrect Reader Settings | Optimize the gain setting using positive and negative control wells to achieve a good signal-to-background ratio without saturating the detector.[7] |
Problem 2: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Inactive Kinase | Test a fresh aliquot of the kinase. Validate kinase activity using a known, potent inhibitor as a positive control.[12] |
| Suboptimal Component Concentrations | Perform titration experiments for the kinase, substrate, and ATP to determine their optimal concentrations. |
| Substrate Depletion / Product Inhibition | Ensure the reaction is in the linear range. Measure kinase activity at several time points to determine the optimal reaction time. |
| Insufficient Mg²⁺ | Ensure the Mg²⁺ concentration is sufficient to form the ATP-Mg²⁺ complex and provide the necessary free Mg²⁺ for kinase activation (often 5-10 mM total).[6][13] |
Quantitative Data Summary
For reproducible and robust kinase assays, the concentrations of key reagents must be optimized. The following table provides typical concentration ranges for guidance.
| Component | Typical Concentration Range | Key Considerations |
| ATP | Kₘ value (often 1-100 µM) to Physiological (1-10 mM) | Concentration directly impacts IC50 values of ATP-competitive inhibitors.[1][2] |
| Magnesium Chloride (MgCl₂) | 5 - 20 mM | Must be in excess of the ATP concentration to ensure both ATP-Mg²⁺ complex formation and free Mg²⁺ for enzyme activation.[6] |
| Kinase | 0.1 - 10 nM | Titrate to find a concentration that gives a robust signal within the linear range of the assay. |
| Substrate (Peptide/Protein) | At or above Kₘ (often 1-50 µM) | High concentrations can sometimes lead to substrate inhibition. |
| DMSO | < 1% (final concentration) | High concentrations of DMSO can inhibit kinase activity. Keep consistent across all wells.[8] |
Experimental Protocols
Generic Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a generalized workflow for measuring kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 0.2 mM DTT).
-
Prepare a 4X solution of your substrate in nuclease-free water.
-
Prepare a 4X solution of ATP in nuclease-free water. The concentration should be determined based on your experimental goals (e.g., 4X the Kₘ for ATP).
-
Prepare the kinase by diluting it to a 2X concentration in the 2X kinase buffer.
-
If testing inhibitors, prepare them at a 4X final concentration in a solution with the desired final DMSO concentration.
-
-
Kinase Reaction Assembly (384-well plate format):
-
Add 5 µL of nuclease-free water or 4X inhibitor solution to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Prepare the reaction mix by combining the 4X substrate and 4X ATP solutions in a 1:1 ratio.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP reaction mix to all wells. The final reaction volume is 20 µL.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for the desired reaction time (e.g., 60 minutes). Ensure this time is within the linear range of the reaction.
-
-
Reaction Termination and Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin (B1168401) for the light-generating reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Visualizations
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. benchchem.com [benchchem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Effect of Mg2+ concentration on the cAMP-dependent protein kinase-catalyzed activation of rabbit skeletal muscle phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinetin Triphosphate Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kinetin triphosphate (KTP) and its precursor, Kinetin. The information is designed to address specific issues that may be encountered during experiments focused on optimizing its concentration for cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KTP) and how does it enter cells?
A1: this compound (KTP) is an analog of adenosine (B11128) triphosphate (ATP).[1][2] It is not cell-permeable. Therefore, for cellular experiments, its precursor, Kinetin, which is a plant hormone (cytokinin), is used.[2][3] Kinetin is cell-permeable and is converted into KTP by cellular enzymes.[2][4]
Q2: What is the primary known cellular target of KTP?
A2: The primary described cellular target of KTP is the PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control.[1][2] KTP has been described as a "neo-substrate" for PINK1, potentially enhancing its kinase activity, which is crucial in the pathogenesis of Parkinson's disease.[1][2]
Q3: Is there any controversy regarding the mechanism of action of KTP?
A3: Yes, there is recent evidence suggesting that wild-type PINK1 may not be able to utilize KTP due to steric hindrance in the ATP-binding pocket.[5][6] The observed cellular effects of Kinetin may be due to an indirect mechanism that is not yet fully understood.[5] Researchers should be aware of this ongoing debate when interpreting their results.
Q4: What are the expected effects of Kinetin/KTP on cell viability?
A4: The effects of Kinetin/KTP on cell viability are dose-dependent. At lower concentrations (generally below 100 nM), Kinetin has been shown to have protective effects, including reducing apoptosis.[2][7] At higher concentrations (above 100 nM), it may induce moderate cytotoxicity and genotoxicity.[7]
Q5: How does Kinetin/KTP influence apoptosis?
A5: Kinetin has been shown to inhibit apoptosis in a PINK1-dependent manner.[2] This is achieved by reducing the activity of caspases 3 and 7.[2] Other studies have indicated that Kinetin and its derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspase-3.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | Concentration of Kinetin is too low. | Test a higher range of concentrations. Perform a dose-response curve starting from a broad range (e.g., 10 nM to 100 µM). |
| The cell line is not responsive. | The cellular target (e.g., PINK1) may not be expressed or may have mutations affecting its function in your cell line. Verify target expression. Consider using a different cell line known to be responsive. | |
| Insufficient incubation time. | The effects of Kinetin may take time to manifest. Extend the incubation period (e.g., 48-72 hours or longer). | |
| High levels of cell death even at low concentrations | Kinetin stock solution is degraded or contaminated. | Prepare a fresh stock solution of Kinetin. Ensure proper storage conditions as recommended by the manufacturer. |
| The cell line is particularly sensitive to Kinetin. | Use a much lower starting concentration range for your dose-response experiments (e.g., picomolar to low nanomolar range). | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (cells treated with the solvent alone). | |
| High variability between replicate wells | Uneven cell seeding. | Ensure you have a single-cell suspension before plating. Use appropriate pipetting techniques to ensure even cell distribution. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent drug concentration. | Ensure thorough mixing of the Kinetin-containing media before adding it to the cells. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Screening of Kinetin
| Effect Studied | Cell Type | Recommended Starting Concentration Range | Reference |
| Protective Effects | Mammalian Cells | < 100 nM | [7] |
| Cytotoxicity/Genotoxicity | Mammalian Cells | > 100 nM | [7] |
| No significant reduction in viability | Human promyelocytic HL-60 cells | < 500 nM | [7] |
| Apoptosis Induction | HeLa and mouse melanoma B16F-10 cells | 5-20 µM (Kinetin riboside) | [10] |
Table 2: Effects of Kinetin on Apoptosis Markers
| Cell Line | Treatment | Effect | Reference |
| SH-SY5Y | Kinetin pre-treatment followed by MG132 | Reduced Caspase 3/7 activity | [2] |
| SH-SY5Y | Kinetin pre-treatment followed by MG132 | Significantly lower induction of apoptosis (Annexin V/PI staining) | [2] |
| HeLa and B16F-10 | Kinetin riboside | Upregulation of Bad, downregulation of Bcl-2, activation of caspase-3 | [9] |
| LX-2 (hepatic stellate cells) | Kinetin | Induction of apoptosis | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Kinetin Using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
Preparation of Kinetin Dilutions:
-
Prepare a stock solution of Kinetin in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the Kinetin stock solution in a complete cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range initially (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest Kinetin concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Kinetin dilutions to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Kinetin concentration to generate a dose-response curve.
-
Visualizations
Caption: Conversion of cell-permeable Kinetin to this compound (KTP) within the cell.
Caption: The PINK1/Parkin pathway of mitophagy and the proposed role of KTP.
Caption: Experimental workflow for optimizing Kinetin concentration for cell viability studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Relationship - Kinetin - activates - apoptotic process [biokb.lcsb.uni.lu]
- 9. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Kinetin Triphosphate in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation pathways of Kinetin (B1673648) triphosphate (KTP) in cellular models. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is Kinetin triphosphate (KTP) and how is it formed in cells?
A1: this compound (KTP) is an ATP analog that has been studied for its potential therapeutic effects, particularly in the context of Parkinson's disease.[1] It is not directly cell-permeable. Its precursor, kinetin (N6-furfuryladenine), can be taken up by cells and is then converted into KTP through a series of enzymatic reactions.[2] This process begins with the conversion of kinetin to kinetin monophosphate (KMP) by the enzyme adenine (B156593) phosphoribosyltransferase (APRT). Subsequently, cellular kinases phosphorylate KMP to kinetin diphosphate (B83284) (KDP) and finally to KTP.[2]
Q2: What is the primary known function of KTP in cellular models?
A2: KTP was initially identified as a "neo-substrate" for the PINK1 kinase, an enzyme linked to Parkinson's disease. It was believed to enhance the catalytic activity of both wild-type and mutant forms of PINK1.[1][2] However, more recent research suggests that KTP does not bind to wild-type PINK1 due to steric hindrance.[3] Therefore, the precise mechanism by which kinetin and its metabolites exert their effects on cellular pathways like mitophagy is still under investigation and may be indirect.[3]
Q3: What are the known degradation pathways of KTP in cells?
A3: Direct experimental evidence detailing the specific enzymatic degradation of KTP in cellular models is currently limited in the scientific literature. However, based on its structure as an N6-substituted ATP analog, it is hypothesized that KTP is likely hydrolyzed by cellular phosphohydrolases that act on nucleotides. These may include ectonucleotidases, which are cell-surface enzymes that break down extracellular ATP and other nucleotides. The degradation would likely proceed through the sequential removal of phosphate (B84403) groups, yielding KDP, KMP, kinetin riboside, and ultimately kinetin.
Q4: What are the expected breakdown products of KTP?
A4: The expected breakdown products of KTP, following a stepwise dephosphorylation, are:
-
Kinetin diphosphate (KDP)
-
Kinetin monophosphate (KMP)
-
Kinetin riboside
-
Kinetin
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of KTP metabolism.
Issue 1: Low or undetectable intracellular KTP levels after treating cells with kinetin.
-
Question: We are treating our HeLa cells with kinetin but are unable to detect KTP using HPLC. What could be the reason?
-
Answer: There are several potential reasons for this:
-
Inefficient Cellular Uptake: While kinetin is generally cell-permeable, its uptake efficiency can vary between cell lines. Consider optimizing the concentration of kinetin and the incubation time.
-
Slow Conversion to KMP: The initial conversion of kinetin to KMP by APRT is a rate-limiting step and has been shown to be slow, with a reported half-life of 150 minutes for the conversion of half the initial kinetin to KMP in an in vitro assay.[2] Ensure that the incubation period is sufficient for this conversion to occur.
-
Low APRT Activity: The expression and activity of the APRT enzyme can differ between cell types. You may want to assess the APRT activity in your specific cellular model.
-
Rapid Degradation of KTP: If KTP is rapidly degraded in your cell line, its steady-state concentration may be below the detection limit of your assay. You could try using phosphohydrolase inhibitors to see if this increases KTP accumulation, though off-target effects should be considered.
-
Suboptimal Extraction Protocol: The protocol for extracting nucleotides from cell lysates is critical. Inefficient extraction can lead to significant loss of KTP. Ensure your extraction method is validated for nucleotides.
-
Issue 2: High variability in KTP measurements between replicate experiments.
-
Question: We are observing significant well-to-well and day-to-day variability in our KTP quantification. How can we improve the reproducibility of our experiments?
-
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding and Growth: Ensure that cells are seeded at a consistent density and are in a similar growth phase (e.g., logarithmic phase) at the time of treatment. Cell health and number can significantly impact metabolic processes.
-
Precipitation of Kinetin: Kinetin has limited solubility in aqueous solutions.[4] Ensure that your stock solutions are properly prepared and that the final concentration in the cell culture medium does not lead to precipitation.
-
Inaccurate Cell Lysis and Extraction: The timing and efficiency of cell lysis and nucleotide extraction are critical. Perform these steps quickly and consistently on ice to minimize enzymatic degradation of KTP.
-
Sample Degradation: KTP, like other nucleotide triphosphates, can be unstable. Process samples promptly after extraction and store them at -80°C if not analyzed immediately.
-
Instrument Variability: Ensure that the HPLC or LC-MS/MS system is properly calibrated and maintained. Use an internal standard to account for variations in sample processing and instrument response.
-
Issue 3: Unexpected cellular phenotypes upon kinetin treatment.
-
Question: We are observing off-target effects or cellular toxicity at the kinetin concentrations required to generate detectable KTP. What can we do?
-
Answer: This is a common challenge when working with nucleotide analogs.
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to identify a concentration and incubation time that yields measurable KTP levels with minimal off-target effects.
-
Control Compounds: Use appropriate negative controls, such as N9-methyl-kinetin, which cannot be converted to the triphosphate form, to distinguish effects mediated by KTP from those of the kinetin molecule itself.[2]
-
Assess Cellular Health: Monitor cell viability and key cellular health markers (e.g., mitochondrial membrane potential, apoptosis markers) in parallel with your KTP measurements.
-
Alternative Delivery Methods: For specific applications, consider investigating methods for the direct delivery of KTP into cells, such as electroporation or lipofection, although these methods have their own challenges.
-
Quantitative Data Summary
| Parameter | Value | Cellular Model/System | Reference |
| Half-life of Kinetin to KMP conversion (in vitro) | 150 minutes | APRT enzyme assay | [2] |
| PINK1 protein half-life (in healthy mitochondria) | ~30 minutes | Not specified | [5] |
Note: The PINK1 protein half-life is provided for context as it is a key protein in the pathway where KTP's function has been investigated; it does not represent the half-life of KTP itself.
Experimental Protocols
Protocol: Quantification of Intracellular this compound by HPLC
This protocol is adapted from the method described by Hertz et al. (2013) for the analysis of KTP in HeLa cells.[2]
1. Cell Culture and Treatment:
-
Plate HeLa cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentration of kinetin (e.g., 25 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 48-96 hours).
2. Nucleotide Extraction:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 0.5 mL of ice-cold 0.6 M trichloroacetic acid (TCA) to each plate.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled tube.
-
To neutralize the TCA, add an equal volume of a solution containing 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
The upper aqueous phase contains the extracted nucleotides. Carefully collect this phase.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A reverse-phase C18 column is suitable for this separation.
-
Mobile Phase: An ion-pairing reverse-phase chromatography method is used. A typical mobile phase could consist of a gradient of:
-
Buffer A: 100 mM potassium phosphate (pH 6.0) with 8 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent).
-
Buffer B: 70% Buffer A and 30% Methanol.
-
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over a suitable time frame (e.g., 40 minutes) can be used to separate the nucleotides.
-
Detection: Monitor the absorbance at 269 nm.
-
Quantification: Create a standard curve using known concentrations of a KTP standard. The concentration of KTP in the cell extracts can be determined by comparing the peak area to the standard curve. An internal standard should be used to correct for variations in extraction efficiency and injection volume.
4. LC-MS/MS for Higher Sensitivity and Specificity:
-
For more sensitive and specific detection and quantification of KTP and its metabolites, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[6][7][8] This would involve optimizing the chromatographic separation and defining the specific precursor and product ion transitions for KTP, KDP, KMP, and kinetin riboside in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Putative metabolic pathway of kinetin to KTP and its proposed degradation.
Caption: General experimental workflow for the analysis of intracellular KTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetin Triphosphate (KTP) Treatment
Welcome to the technical support center for Kinetin (B1673648) triphosphate (KTP) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of KTP in experimental settings.
Troubleshooting Guide: Low Efficacy of Kinetin Triphosphate Treatment
Recent studies have led to a re-evaluation of the mechanism of action of this compound (KTP) and its precursor, kinetin, particularly in the context of PINK1 kinase activity. The troubleshooting guide below addresses common issues related to low or unexpected efficacy in light of these new findings.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| KTP-001 | I am not observing enhanced PINK1 kinase activity with KTP in my in vitro kinase assay. | Recent evidence suggests that wild-type PINK1 cannot efficiently utilize KTP as a substrate due to steric hindrance in the ATP-binding pocket.[1][2][3][4] Your experimental results may be accurately reflecting this. | 1. Re-evaluate the experimental premise: Be aware that the originally proposed mechanism of KTP as a neo-substrate for wild-type PINK1 is now contested.[1][2] 2. Use a positive control: If available, use a known activator of PINK1 to ensure the kinase is active. 3. Consider a mutant PINK1: Experiments have shown that PINK1 with specific mutations to enlarge the ATP-binding pocket (e.g., M318G in human PINK1) can effectively use KTP.[1][2][3] |
| KTP-002 | My cell-based assays with kinetin (KTP precursor) are not showing the expected downstream effects on mitophagy (e.g., Parkin recruitment). | 1. Inefficient conversion of kinetin to KTP: The cellular conversion of kinetin to its triphosphate form can be slow and may vary between cell lines.[5] 2. Alternative mechanism of action: The effects of kinetin on mitophagy may be independent of direct PINK1 activation by KTP.[1][4] The compound may be acting through other, currently unidentified pathways. 3. Suboptimal experimental conditions: Insufficient incubation time or inappropriate concentration of kinetin can lead to a lack of observable effects. | 1. Optimize kinetin concentration and incubation time: Based on published data, concentrations around 50 µM with incubation times of 48-96 hours have been used.[5] A dose-response and time-course experiment is recommended. 2. Confirm mitochondrial depolarization: Ensure that mitochondrial depolarization (e.g., using CCCP or Oligomycin/Antimycin A) is effectively induced, as this is a prerequisite for PINK1 stabilization and Parkin recruitment. 3. Investigate alternative endpoints: Consider exploring other potential effects of kinetin that may not be directly linked to PINK1 kinase activity. |
| KTP-003 | I am seeing high variability in my results between experiments. | 1. Kinetin/KTP stability: Like many nucleotide analogs, KTP may be susceptible to degradation. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to reduced potency. 2. Cell culture conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.[] 3. Inconsistent mitochondrial stress: The level of mitochondrial depolarization induced can vary, leading to inconsistent PINK1 stabilization and downstream signaling. | 1. Proper handling of reagents: Prepare fresh dilutions of kinetin or KTP for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Standardize cell culture protocols: Use cells within a consistent and low passage number range. Ensure consistent seeding density for all experiments. 3. Monitor mitochondrial depolarization: Use a fluorescent indicator (e.g., TMRE or TMRM) to confirm consistent levels of mitochondrial membrane potential loss across experiments. |
| KTP-004 | How do I confirm that KTP is being utilized by my engineered, mutant PINK1? | Direct confirmation of KTP utilization requires specific biochemical assays. | 1. In vitro kinase assay: Perform a kinase assay using the mutant PINK1, a suitable substrate (e.g., a peptide or protein substrate of PINK1), and radiolabeled KTP (if available) or a phosphospecific antibody to detect substrate phosphorylation. 2. Mass Spectrometry: Use mass spectrometry to detect the phosphorylation of the PINK1 substrate in the presence of the mutant enzyme and KTP. |
Frequently Asked Questions (FAQs)
Q1: What is the currently understood mechanism of action for this compound (KTP)?
A1: Initially, KTP was reported to be a "neo-substrate" for the kinase PINK1, enhancing its activity with greater efficiency than ATP.[5][7] However, more recent structural and biochemical studies have shown that the ATP-binding pocket of wild-type PINK1 is too small to accommodate the bulkier KTP molecule, indicating that it cannot be used as a substrate.[1][2][3][4] The observed biological effects of kinetin, the cell-permeable precursor of KTP, are now thought to occur through an as-yet-unidentified mechanism that may be independent of direct PINK1 activation.[1][4]
Q2: Can I still use kinetin to study mitophagy?
A2: Yes, kinetin can still be a useful tool to study mitophagy. However, it is crucial to interpret the results with the understanding that its effects may not be due to the direct enhancement of wild-type PINK1 kinase activity by KTP.[1]
Q3: What concentrations of kinetin are typically used in cell culture experiments?
A3: Published studies have used kinetin at concentrations around 50 µM in various neuronal and non-neuronal cell lines.[5] However, the optimal concentration can be cell-type dependent, and it is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental system.
Q4: What is the recommended solvent and storage for kinetin and KTP?
A4: Kinetin is typically dissolved in DMSO to create a stock solution. KTP, being a triphosphate, is soluble in aqueous buffers. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of kinetin or KTP?
A5: Kinetin is a type of cytokinin, a class of plant hormones.[8] While its effects in mammalian cells are primarily studied in the context of PINK1 and Parkinson's disease, the potential for off-target effects exists. It is important to include appropriate controls in your experiments to account for this.
Quantitative Data Summary
The following table summarizes key quantitative parameters from relevant studies.
| Parameter | Value | Cell Type / System | Reference |
| Kinetin Concentration | 50 µM | HeLa cells, primary hippocampal neurons, SH-SY5Y cells | [5] |
| Kinetin Pre-treatment Time | 48 - 96 hours | HeLa cells, primary hippocampal neurons, SH-SY5Y cells | [5] |
| KTP Concentration (in vitro) | 100 - 500 µM | In vitro PINK1 kinase assay | [5] |
| PINK1 Concentration (in vitro) | 4.3 µM | In vitro PINK1 kinase assay | [5] |
Experimental Protocols
Protocol 1: In Vitro PINK1 Kinase Assay
This protocol is for assessing the ability of PINK1 (wild-type or mutant) to phosphorylate a substrate using ATP or KTP.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Set up the reaction: In a microcentrifuge tube, combine:
-
Recombinant PINK1 (wild-type or mutant) to a final concentration of 1-5 µM.
-
PINK1 substrate (e.g., TRAP1 or a peptide substrate) to a final concentration of 1-2 mg/mL.
-
Kinase Reaction Buffer.
-
-
Initiate the reaction: Add ATP or KTP to a final concentration of 100-500 µM. For radioactive assays, include [γ-³²P]ATP or a synthesized radiolabeled KTP.
-
Incubate: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction: Add an equal volume of 2X SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Analyze the results:
-
For radioactive assays: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize substrate phosphorylation.
-
For non-radioactive assays: Separate the products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phosphospecific antibody against the substrate.
-
Protocol 2: Cellular Parkin Recruitment Assay
This protocol is for assessing the effect of kinetin on the recruitment of Parkin to depolarized mitochondria.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips in a 24-well plate.
-
Co-transfect the cells with plasmids encoding fluorescently tagged Parkin (e.g., mCherry-Parkin) and a mitochondrial marker (e.g., mito-GFP).
-
-
Kinetin Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of kinetin (e.g., 50 µM) or a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Mitochondrial Depolarization:
-
Add a mitochondrial depolarizing agent (e.g., 10 µM CCCP or a combination of 1 µM Oligomycin and 4 µM Antimycin A) to the culture medium.
-
Incubate for 1-4 hours.
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
-
Analyze the results:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells showing co-localization of mCherry-Parkin with mito-GFP. An increase in co-localization indicates Parkin recruitment to the mitochondria.
-
Visualizations
Caption: The PINK1/Parkin pathway for mitophagy.
Caption: Troubleshooting workflow for low KTP/kinetin efficacy.
References
- 1. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Cellular Uptake of Kinetin Triphosphate Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of kinetin (B1673648) triphosphate (KTP) precursors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering kinetin triphosphate (KTP) directly into cells?
A1: The primary challenge is the high negative charge of the triphosphate group, which prevents it from passively crossing the lipophilic cell membrane.[1] This is a common issue for all nucleotide triphosphates and their analogs.[2][3] Direct delivery of KTP is therefore highly inefficient without a dedicated delivery system.
Q2: What are the common strategies to increase intracellular levels of KTP?
A2: The most common and effective strategies involve using precursors that are more readily taken up by cells and then converted intracellularly to KTP. These include:
-
Using Kinetin or Kinetin Riboside: Kinetin, the nucleobase, can be taken up by cells and is then metabolized to kinetin riboside and subsequently phosphorylated to the active this compound.[4][5][6] Kinetin riboside itself can also be used, bypassing the initial ribosylation step.[4][5]
-
Prodrug Approaches (ProTides): This strategy involves masking the phosphate (B84403) groups of kinetin riboside monophosphate with lipophilic moieties.[4][5][7] These "ProTides" can more easily cross the cell membrane, after which intracellular enzymes cleave the masking groups to release the monophosphate, which is then converted to KTP.[2][7]
-
Nanoparticle-Mediated Delivery: Encapsulating KTP precursors within nanoparticles, such as lipid nanoparticles (LNPs), can facilitate their entry into cells.[8][9]
-
Physical and Chemical Transfection Methods: Techniques like electroporation and lipofection can be used to transiently permeabilize the cell membrane, allowing for the direct entry of charged molecules, though this is often more applicable to nucleic acids, it can be adapted for smaller charged molecules.[10][11][12]
Q3: What is the "ProTide" approach and why is it effective for nucleotide delivery?
A3: The ProTide (prodrug of a nucleotide) technology is a chemical modification strategy that masks the negative charges of a nucleotide monophosphate with lipophilic groups.[7] This masking increases the molecule's ability to diffuse across the cell membrane.[2] Once inside the cell, cellular enzymes cleave off these protective groups, releasing the nucleotide monophosphate, which is then phosphorylated to the active triphosphate form.[4][5][7] This approach has been successfully used for several FDA-approved antiviral drugs.[2]
Q4: Can I use standard transfection reagents like Lipofectamine to deliver KTP or its precursors?
A4: While standard transfection reagents like Lipofectamine are primarily designed for large nucleic acids like DNA and RNA, they can be adapted for the delivery of smaller charged molecules.[11][13] However, the efficiency may be lower and would require significant optimization of the protocol, including the ratio of the reagent to the precursor and the incubation times.
Q5: How is kinetin metabolized to this compound within the cell?
A5: Kinetin is converted to its active triphosphate form through a series of enzymatic steps. First, adenine (B156593) phosphoribosyltransferase (APRT) converts kinetin to kinetin riboside monophosphate (KMP).[6] Subsequently, cellular kinases further phosphorylate KMP to kinetin riboside diphosphate (B83284) (KDP) and finally to kinetin riboside triphosphate (KTP).[4][5]
Troubleshooting Guides
Issue 1: Low intracellular concentration of KTP when using Kinetin or Kinetin Riboside.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time or concentration. | Increase the incubation time and/or the concentration of kinetin or kinetin riboside. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| Low activity of metabolic enzymes. | The cell line being used may have low levels of the necessary enzymes (e.g., APRT, kinases) to convert the precursor to KTP.[6] Consider using a different cell line or a more direct delivery method like a ProTide approach. |
| Cellular efflux. | Some cells may actively pump out the precursor or its metabolites. Consider using efflux pump inhibitors, but be aware of potential off-target effects. |
| Precursor degradation. | Ensure the stability of your kinetin or kinetin riboside stock solution. Prepare fresh solutions and store them appropriately. |
Issue 2: Inefficient delivery using a ProTide of Kinetin Riboside Monophosphate.
| Possible Cause | Troubleshooting Step |
| Inefficient cleavage of the prodrug moiety. | The specific ProTide variant may not be efficiently cleaved by the enzymes present in your cell line.[5] If possible, try different ProTide modifications (e.g., with different amino acid esters). |
| Low cell viability. | The ProTide or its cleavage byproducts may be toxic to the cells at the concentration used. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration. |
| Incorrect experimental conditions. | Optimize the incubation time and concentration of the ProTide. Ensure that the solvent used to dissolve the ProTide is compatible with your cell culture and does not exceed a toxic concentration. |
Issue 3: Poor results with nanoparticle-mediated delivery.
| Possible Cause | Troubleshooting Step |
| Suboptimal nanoparticle formulation. | The size, charge, and surface chemistry of the nanoparticles are critical for cellular uptake.[8] These parameters may need to be optimized for your specific cell type. |
| Low encapsulation efficiency. | Verify the amount of KTP precursor encapsulated within your nanoparticles. Adjust the formulation protocol to improve encapsulation. |
| Endosomal escape failure. | The nanoparticles may be taken up by endocytosis but then degraded in lysosomes instead of releasing their cargo into the cytoplasm.[14] Consider using nanoparticles designed with mechanisms to facilitate endosomal escape. |
Issue 4: Low transfection efficiency or high cell death with Electroporation/Lipofection.
| Possible Cause | Troubleshooting Step |
| Suboptimal electroporation parameters. | The voltage, pulse width, and number of pulses are critical parameters that need to be optimized for each cell type to achieve a balance between transfection efficiency and cell viability.[10][15] |
| Incorrect lipofection reagent to precursor ratio. | The ratio of the lipofection reagent to the KTP precursor needs to be optimized.[11][13] A titration experiment is recommended. |
| Poor cell health. | Ensure that the cells are in a healthy, actively dividing state before transfection.[16] Cell confluence should be optimal (typically 70-90% for adherent cells).[13] |
| Presence of serum or antibiotics. | Some transfection reagents require serum-free conditions during complex formation.[11] Antibiotics can also increase cell death during transfection. |
Data Presentation
Table 1: Comparison of Delivery Strategies for this compound Precursors
| Delivery Strategy | Advantages | Disadvantages | Key Considerations |
| Kinetin/Kinetin Riboside | - Simple to apply- Relies on endogenous metabolic pathways[6] | - Efficiency is cell-type dependent- Indirect delivery, requires metabolic activation[4][5] | - Cell line must have active APRT and kinase enzymes. |
| ProTide Approach | - High membrane permeability- Bypasses the initial phosphorylation step[4][5] | - Requires chemical synthesis of the prodrug- Potential for off-target effects of the prodrug or its byproducts | - Choice of masking group is critical for intracellular cleavage.[5] |
| Nanoparticle Delivery | - Can protect the cargo from degradation- Potential for targeted delivery | - Complex formulation and characterization- Potential for immunogenicity- Endosomal escape can be a bottleneck[14] | - Nanoparticle size, charge, and surface chemistry need optimization. |
| Electroporation | - Broadly applicable to many cell types- Rapid delivery | - Can cause significant cell death if not optimized- Requires specialized equipment[12] | - Optimization of electrical parameters is crucial for each cell type.[10] |
| Lipofection | - Commercially available reagents- Relatively easy to perform | - Efficiency can be low for small molecules- Potential for cytotoxicity[11] | - Reagent-to-precursor ratio and incubation time need to be optimized. |
Experimental Protocols
Protocol 1: General Protocol for Lipofection-Mediated Delivery of Kinetin Riboside
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Kinetin Riboside
-
Lipofectamine™ 2000 or a similar cationic lipid-based transfection reagent[11]
-
Opti-MEM™ I Reduced Serum Medium[11]
-
Cells plated in a 24-well plate
-
Growth medium without antibiotics
Procedure:
-
Cell Plating: The day before transfection, plate cells in 500 µL of growth medium without antibiotics, so they are 70-90% confluent at the time of transfection.[11]
-
Preparation of Kinetin Riboside Solution: Prepare a stock solution of kinetin riboside in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in 50 µL of Opti-MEM™ I Reduced Serum Medium to the desired final concentration. Mix gently.
-
Preparation of Lipofectamine™ 2000 Solution: Gently mix the Lipofectamine™ 2000 reagent. Dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[11]
-
Complex Formation: Combine the diluted kinetin riboside with the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[13]
-
Transfection: Add the 100 µL of complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.[11]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for the desired effect. The medium may be changed after 4-6 hours.[11]
Protocol 2: General Protocol for Electroporation of Kinetin Riboside
This protocol is a general guideline and requires optimization of the electrical parameters for your specific cell type and electroporation system.
Materials:
-
Kinetin Riboside
-
Electroporation buffer (e.g., PBS or a commercially available buffer)
-
Suspension of cells
-
Electroporation cuvettes
-
Electroporator
Procedure:
-
Cell Preparation: Harvest cells and wash them with ice-cold electroporation buffer. Resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.[17]
-
Electroporation Mix: In an electroporation cuvette on ice, mix 0.5 mL of the cell suspension with the desired final concentration of kinetin riboside.
-
Electroporation: Place the cuvette in the electroporator and deliver the electrical pulse. The optimal voltage and capacitance must be determined experimentally for each cell line.[10][15]
-
Recovery: Allow the cells to recover on ice for 10 minutes.
-
Plating: Gently transfer the cells from the cuvette to a culture dish containing pre-warmed growth medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before analysis.
Visualizations
Caption: Metabolic pathway of kinetin to this compound (KTP) and subsequent PINK1 activation.
Caption: Overview of strategies to improve cellular uptake of KTP precursors.
References
- 1. youtube.com [youtube.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetin Riboside and Its ProTides Activate the Parkinson’s Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Overcoming challenges in the delivery of nucleic acid therapeutics | EurekAlert! [eurekalert.org]
- 10. An electroporation protocol for efficient DNA transfection in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Electroporation technique of DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. To Fight Cancer Gene Editing Needs To Solve Its Delivery Problem [bioprocessonline.com]
- 15. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Kinetin triphosphate in buffers
This guide provides troubleshooting and frequently asked questions regarding the solubility of Kinetin triphosphate (KTP) in experimental buffers.
Disclaimer
Specific, validated solubility data for this compound in various buffers is not widely available in published literature. The information provided here is based on the known properties of the parent molecule, Kinetin, and general principles for handling nucleotide analogs.[1][2][3] These recommendations should be considered a starting point for developing your own optimized dissolution protocols.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my standard phosphate (B84403) buffer (pH 7.4). What is the likely cause?
A1: The low solubility of this compound in neutral aqueous buffers is likely due to the properties of its core structure, Kinetin. Kinetin itself is only slightly soluble in water.[1][4] The addition of the triphosphate group adds hydrophilic character, but the overall solubility can still be limited, especially at higher concentrations. At neutral pH, the purine (B94841) ring and phosphate groups will have specific charge states that may not be optimal for solubility.
Q2: How does pH affect the solubility of this compound?
A2: pH is a critical factor. The parent molecule, Kinetin, is freely soluble in dilute aqueous acids (like HCl) and bases (like NaOH or KOH).[1][5] This is because the purine ring can be protonated at low pH and deprotonated at high pH, increasing its interaction with water. The triphosphate moiety also has multiple ionizable protons. Adjusting the pH away from neutral (e.g., to pH 8.0-9.0) can significantly improve the solubility of nucleotide analogs by ensuring the phosphate groups are fully deprotonated.[6]
Q3: Can I use an organic solvent to prepare a stock solution?
A3: Yes, this is a common strategy. Kinetin is soluble in DMSO.[4][7] You can prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it into your aqueous experimental buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect biological activity and the solubility of other components. Always run a vehicle control with the same final DMSO concentration.
Q4: Will heating the solution help?
A4: Gentle warming can aid dissolution. However, prolonged heating, especially at non-optimal pH, can lead to the degradation of the triphosphate chain through hydrolysis.[8] If you choose to warm the solution, do so carefully (e.g., 37°C for a short period) and with agitation. For many nucleotide triphosphates, stability is highest around pH 8.3.[6]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound is not extensively documented, but general principles for nucleotides apply. The phosphodiester bonds in the triphosphate chain are susceptible to hydrolysis, a process that is accelerated at very low or high pH and elevated temperatures.[8][9] Studies on the parent molecule, Kinetin, show it is stable in 0.05 N KOH at various temperatures for extended periods.[10][11][12] For this compound, it is recommended to prepare fresh solutions and store any stock solutions at -20°C or -70°C.[13] Avoid multiple freeze-thaw cycles.[10][11]
Troubleshooting Guide
Problem: this compound Precipitates Out of Solution
This section provides a logical workflow to diagnose and solve solubility issues.
Caption: Troubleshooting workflow for KTP solubility.
Data Summary & Key Parameters
While specific quantitative data for this compound is limited, the table below summarizes the known solubility properties of the parent compound, Kinetin, and general principles for related nucleotide analogs.
| Parameter | Kinetin (Parent Molecule) | This compound (Expected Behavior) | Recommendation |
| Water Solubility | Slightly soluble / <1 mg/mL[1][4] | Expected to be low at neutral pH. | Start with low concentrations and use recommended protocols. |
| Acid/Base Solubility | Freely soluble in dilute HCl or NaOH/KOH[1][5] | Highly likely to be soluble in dilute base (pH > 8.0). | Adjusting buffer pH to 8.0-9.0 is a primary strategy. |
| Organic Solvent | Soluble in DMSO (~0.33 mg/mL to 43 mg/mL)[4][7] | Expected to be soluble in DMSO. | Use DMSO to create a high-concentration stock solution. |
| Optimal pH for Stability | Stable in 0.05N KOH[10][11] | Likely most stable in a slightly alkaline buffer (pH ~8.3)[6] | Prepare and store solutions in a buffer with a pH around 8.0-8.5. |
| Storage Temperature | Solutions best stored in the fridge.[5] | Store frozen at -20°C or -70°C.[13] | Aliquot stock solutions to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is recommended for preparing fresh working solutions directly in an aqueous buffer.
Caption: Experimental workflow for pH-adjusted solubilization.
Methodology:
-
Weigh the required amount of this compound powder.
-
Add a volume of your chosen buffer (e.g., 10 mM Tris-HCl) that is slightly less than your final desired volume. Start with a buffer at a neutral pH.
-
While vortexing or stirring, add small increments of a dilute base solution (e.g., 0.1 M NaOH or KOH) dropwise.
-
Continue adding the base until the solid material is fully dissolved.
-
Check the pH of the final solution and adjust as needed to your target experimental pH, ensuring it remains in a range where the KTP is soluble (e.g., pH 8.0-9.0).
-
Bring the solution to the final volume with your buffer.
-
For long-term use, sterile filter the solution through a 0.22 µm filter and store in aliquots at -20°C or below.
Protocol 2: Preparation of a DMSO Stock Solution
This is the preferred method for preparing a concentrated stock that can be used for multiple experiments.
Methodology:
-
Weigh the this compound powder and place it in a suitable vial.
-
Add the required volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the KTP is completely dissolved. Gentle warming to 37°C may assist.
-
Store the DMSO stock solution in small aliquots at -20°C or -70°C to protect from moisture and repeated freeze-thaw cycles.
-
To prepare a working solution, dilute the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically <1%) and consistent across all samples, including controls.
References
- 1. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 4. Kinetin | 525-79-1 [chemicalbook.com]
- 5. Kinetin | School Science Equipment | brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. usbio.net [usbio.net]
Technical Support Center: Kinetin Triphosphate Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Kinetin (B1673648) triphosphate (KTP) and its precursor, kinetin, in cell lines.
Introduction: The Evolving Understanding of Kinetin and KTP Action
Kinetin triphosphate (KTP) is an ATP analog that has been studied for its potential to modulate kinase activity, particularly that of PTEN-induced putative kinase 1 (PINK1), a key protein in mitochondrial quality control and implicated in Parkinson's disease.[1][2] Originally, it was proposed that KTP acts as a "neo-substrate" for PINK1, enhancing its catalytic activity with greater efficiency than ATP.[1] The cell-permeable precursor, kinetin, is taken up by cells and converted into KTP.[1]
However, recent structural biology studies have challenged this direct mechanism of action. Evidence now suggests that KTP may be too large to fit into the ATP-binding pocket of wild-type PINK1 due to steric hindrance.[3][4][5] This has led to the hypothesis that the observed cellular effects of kinetin may occur through an indirect mechanism, which is currently an active area of investigation.[3][4]
This guide will address common issues encountered during experiments with kinetin and KTP, considering both the historical context of its proposed direct action and the latest scientific understanding.
Frequently Asked Questions (FAQs)
Q1: Why are my cells not responding to Kinetin or KTP treatment?
A1: A lack of response can be due to several factors. Firstly, as recent studies suggest, wild-type PINK1 may not directly utilize KTP, meaning the expected enhancement of its activity might not occur.[3][4][5] Other potential reasons include:
-
Compound Integrity: Ensure the stability and concentration of your kinetin or KTP stock solutions.
-
Cell Line Health: Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma), which can alter drug responses.[6]
-
Insufficient Conversion: The cellular machinery responsible for converting kinetin to KTP might be inefficient in your specific cell line.[1]
-
Experimental Conditions: The duration of treatment and the concentration used may not be optimal for your cell line and the specific endpoint being measured.
Q2: What is the current scientific consensus on KTP's mechanism of action?
A2: The consensus is evolving. While initial studies showed that KTP could enhance PINK1 activity in vitro and that kinetin treatment had PINK1-dependent effects in cells,[1] more recent evidence indicates that KTP does not bind to the active site of wild-type PINK1.[3][4][5] This suggests that the previously observed effects of kinetin on processes like mitophagy and apoptosis may be mediated by an as-yet-unidentified indirect mechanism.[3]
Q3: Should I use kinetin or KTP in my experiments?
A3: For cell-based assays, kinetin is generally used as it is cell-permeable. Once inside the cell, it is converted to Kinetin monophosphate (KMP) and subsequently to KTP.[1] KTP itself is not membrane-permeable and is typically used for in vitro experiments, such as kinase assays.[1]
Q4: How can I confirm if my cell line has developed resistance to a compound?
A4: The standard method to confirm acquired resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line confirms resistance.[7][8][9]
Troubleshooting Guides
Issue 1: No Observable Effect on PINK1 Pathway Activation
You have treated your cells with kinetin, expecting to see an increase in PINK1-mediated phosphorylation of downstream targets (e.g., Parkin or Ubiquitin), but Western blot analysis shows no change.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Indirect Mechanism of Action | As current research suggests KTP may not directly activate PINK1, consider that kinetin's effects may be indirect. Investigate other cellular pathways or endpoints.[3][4] |
| Inefficient Kinetin-to-KTP Conversion | Verify the expression of Adenine Phosphoribosyltransferase (APRT), the enzyme that converts kinetin to KMP, in your cell line.[1] |
| Low Endogenous PINK1/Parkin Levels | Some cell lines, like HeLa, have low endogenous levels of PINK1 and Parkin. Overexpression of these proteins may be necessary to observe an effect.[1] |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of kinetin treatment for your specific cell line and assay. |
| Antibody Issues | Ensure your primary and secondary antibodies for detecting phosphorylated proteins are validated and working correctly. Include appropriate positive and negative controls. |
Issue 2: Inconsistent Results in Cell Viability or Apoptosis Assays
You are observing high variability in your cell viability (e.g., MTT, CCK-8) or apoptosis (e.g., Annexin V) assays after kinetin treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Plating Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.[10] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental samples, or ensure proper humidification of the incubator.[10] |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.[6] |
| Compound Stability | Prepare fresh dilutions of kinetin from a validated stock solution for each experiment. |
| Assay Timing | The duration of the assay should be appropriate for the cell doubling time and the mechanism of action. For apoptosis assays, ensure you are capturing the optimal window for detection after treatment.[10][11] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to a compound of interest by continuous exposure to incrementally increasing concentrations.[8][11][12]
-
Initial IC50 Determination: Determine the IC50 of the compound for the parental cell line using a cell viability assay (e.g., CCK-8).
-
Initial Exposure: Begin by treating the parental cell line with the compound at a concentration close to its IC20 or IC50.[11][12]
-
Culture and Recovery: Culture the cells in the presence of the compound. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and reach 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, passage them and increase the compound's concentration (typically by 1.5- to 2-fold).[8]
-
Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation over several weeks or months.
-
Monitoring and Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population. A significant increase (e.g., >5-10 fold) compared to the parental line indicates the establishment of a resistant phenotype.[11]
-
Cryopreservation: Cryopreserve cells at different stages of resistance development.[12]
Protocol 2: Western Blot for Parkin Recruitment
This protocol is used to assess PINK1 activation by observing the phosphorylation and recruitment of Parkin to mitochondria.
-
Cell Treatment: Plate cells (e.g., HeLa cells overexpressing PINK1 and Parkin) and allow them to adhere. Pre-treat with kinetin (e.g., 50 µM for 48 hours) or a vehicle control.[1]
-
Mitochondrial Depolarization: Induce mitochondrial damage by treating with an agent like CCCP to stabilize PINK1 on the mitochondrial outer membrane.
-
Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated Parkin or total Parkin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative levels of Parkin phosphorylation.[7]
Visualizations
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Validation & Comparative
Kinetin Triphosphate: A Comparative Analysis of a Controversial ATP Analog for Kinase Research
A deep dive into the conflicting efficacy of Kinetin Triphosphate (KTP) as a substrate for the Parkinson's disease-associated kinase PINK1 reveals a complex and evolving scientific narrative. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and other ATP analogs, presenting the discordant experimental data, detailed methodologies, and the underlying signaling pathways to inform future research and development.
Quantitative Comparison of Kinase Activity: KTP vs. ATP
The central controversy surrounding KTP's efficacy is best illustrated by the conflicting kinetic data reported for the PINK1 kinase. Below is a summary of the key findings from pivotal studies.
| Kinase | Nucleotide | Km (μM) | Vmax (relative) | kcat/Km (relative to ATP) | Study |
| PINK1 WT | ATP | 27.9 ± 4.9 | 1.0 | 1.0 | Hertz et al., 2013[1] |
| PINK1 WT | KTP | 74.6 ± 13.2 | 3.9 ± 1.3 | ~1.5x higher than ATP | Hertz et al., 2013[1] |
| PINK1 G309D | ATP | - | Lower than WT | - | Hertz et al., 2013 |
| PINK1 G309D | KTP | - | Increased vs. ATP | Activity restored to near WT levels | Hertz et al., 2013 |
| PINK1 WT | KTP | - | No activity observed | - | Gan et al., 2024 (inferred) |
| PINK1 M318G (gatekeeper mutant) | KTP | - | Active | Preference shifted from ATP to KTP | Gan et al., 2024 (inferred) |
Note: The data from Gan et al. is inferred from search results describing their findings; specific kinetic parameters were not available in the abstracts. The study demonstrates a lack of activity for KTP with wild-type PINK1 but shows that a "gatekeeper" mutation (M318G) enables the kinase to utilize KTP.
A 2021 chemoproteomic study provided a broader perspective on the kinase-binding landscape of KTP and another N6-modified analog, N6-methyl-ATP (N6-Me-ATP). This research identified 27 candidate kinases that can bind to KTP out of ~300 quantified. Notably, both GSK3α and GSK3β were found to bind both analogs. However, subsequent in vitro assays revealed that while GSK3β could use N6-Me-ATP as a phosphate (B84403) donor, it could not utilize KTP for substrate phosphorylation, highlighting the nuanced specificity of kinases for even closely related ATP analogs.[2]
The PINK1 Signaling Pathway and the KTP Controversy
The PTEN-induced putative kinase 1 (PINK1) plays a crucial role in mitochondrial quality control. On damaged mitochondria, PINK1 accumulates and activates the E3 ubiquitin ligase Parkin, leading to the clearance of dysfunctional mitochondria through a process called mitophagy. The initial excitement around KTP stemmed from its potential to enhance this protective pathway.
The diagram below illustrates the PINK1/Parkin pathway and the conflicting models of KTP's interaction.
Caption: Conflicting models of KTP's role in the PINK1/Parkin mitophagy pathway.
Experimental Protocols
To facilitate critical evaluation and replication, this section details the methodologies employed in the key studies assessing KTP's efficacy.
In Vitro Kinase Assay (General Protocol)
This protocol is a composite based on standard non-radioactive kinase assays and can be adapted to compare ATP analogs like KTP.[1][3][4][5]
Objective: To measure the phosphorylation of a substrate by a kinase in the presence of either ATP or an ATP analog.
Materials:
-
Recombinant kinase (e.g., PINK1)
-
Kinase substrate (e.g., recombinant Parkin or Ubiquitin)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
ATP and ATP analog (e.g., KTP) stock solutions
-
SDS-PAGE loading buffer
-
Phospho-specific antibody for the substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
-
Phos-tag™ SDS-PAGE gels (optional, for antibody-independent detection of phosphorylation)
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the recombinant kinase and substrate in kinase buffer.
-
Initiate the reaction by adding ATP or the ATP analog to the desired final concentration.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specified time (e.g., 30-120 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE. For antibody-independent detection, Phos-tag™ gels can be used to separate phosphorylated from non-phosphorylated proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the phosphorylated substrate.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to compare the levels of phosphorylation between reactions with ATP and the ATP analog.
Experimental Workflow for Comparing ATP Analogs
The following diagram outlines a typical workflow for the initial characterization and comparison of a novel ATP analog against ATP.
Caption: A generalized workflow for in vitro kinase assays comparing ATP analogs.
Conclusion and Future Directions
The case of this compound and PINK1 underscores the critical importance of rigorous, multi-faceted validation in drug discovery and basic research. While the initial findings by Hertz et al. presented an exciting possibility for therapeutically targeting PINK1, subsequent research has introduced crucial caveats. The current consensus, supported by structural data, suggests that KTP is not a viable substrate for wild-type PINK1. However, the discovery that a gatekeeper mutation can switch nucleotide preference opens a new avenue for chemical genetic approaches to probe kinase function.
For researchers in this field, it is imperative to:
-
Acknowledge the Controversy: When citing the effects of KTP on PINK1, it is crucial to present both the original and the more recent, conflicting findings.
-
Verify with Gatekeeper Mutants: Studies investigating KTP or other bulky N6-substituted ATP analogs should consider including gatekeeper mutant kinases as controls to test for direct substrate activity.
-
Expand the Analog Panel: Comparisons should ideally include a wider range of ATP analogs to better understand the structural determinants of kinase-nucleotide interactions.
The evolving story of KTP serves as a valuable lesson in the scientific process, demonstrating how new data and techniques can refine and sometimes overturn existing models. Future investigations will likely focus on leveraging the unique properties of analog-sensitive kinases for therapeutic and research applications, moving beyond the initial controversy to a more nuanced understanding of kinase regulation.
References
- 1. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate [bio-protocol.org]
- 5. Non-radioactive in vitro PINK1 Kinase Assays Using Ubiquitin or Parkin as Substrate [en.bio-protocol.org]
Kinetin Triphosphate: A Comparative Analysis of its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Kinetin triphosphate (KTP) against other alternatives, supported by experimental data. Kinetin, a plant-derived cytokinin, is the metabolic precursor to this compound. In cellular models, Kinetin is taken up by cells and converted to its active triphosphate form, which has been shown to exhibit neuroprotective properties, primarily through the activation of key cellular signaling pathways. This guide will delve into the quantitative data from studies on Kinetin, serving as a proxy for the effects of KTP, and compare its efficacy with other neuroprotective agents.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of Kinetin and its alternatives in various in vitro models of neuronal damage. The primary cell line discussed is the human neuroblastoma SH-SY5Y line, a common model in neurodegenerative disease research.
Table 1: Comparison of Neuroprotective Activity in a Salsolinol-Induced Parkinson's Disease Model (SH-SY5Y Cells) [1]
| Compound | Concentration | Cell Viability (%) | % Reduction in Cell Death (Propidium Iodide Assay) |
| Kinetin | 1 µM | Not Reported | Not Reported |
| 10 µM | Not Reported | Not Reported | |
| cis-Zeatin Riboside | 0.1 µM | 81.14 ± 2.30 | 71.6 ± 5.08 |
| 1 µM | 81.53 ± 2.24 | Not Reported | |
| Kinetin-3-Glucoside | 10 µM | 81.84 ± 2.36 | 75.0 ± 3.69 |
| N-acetylcysteine (NAC) | 100 µM | 83.39 ± 1.74 | 77.3 ± 2.21 |
| 1000 µM | 89.21 ± 2.89 | 77.5 ± 4.44 | |
| Salsolinol (B1200041) (Toxin) | 500 µM | ~70 | 100 (Baseline) |
Table 2: Comparison of Neuroprotective Activity in a Glutamate-Induced Oxidative Stress Model (SH-SY5Y Cells) [1]
| Compound | Concentration | % Reduction in Cell Death (Propidium Iodide Assay) | % Reduction in Superoxide (B77818) Production | % Reduction in Caspase-3/7 Activity |
| Kinetin | 1 µM | 88.0 ± 3.76 | 81.8 ± 3.39 | 75.8 ± 2.91 |
| 10 µM | 79.9 ± 3.44 | 83.8 ± 2.32 | 72.8 ± 3.48 | |
| Deferoxamine (DFO) | 10 µM | 84.2 ± 4.54 | 80.2 ± 3.80 | 66.8 ± 3.51 |
| Necrostatin-1 (NEC-1) | 50 µM | 76.6 ± 2.51 | 80.4 ± 2.70 | Not Reported |
| Glutamate (Toxin) | - | 100 (Baseline) | 100 (Baseline) | 100 (Baseline) |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Kinetin are attributed to its ability to modulate key signaling pathways involved in cellular stress responses and survival.
PINK1/Parkin-Mediated Mitophagy
This compound acts as an ATP analog that can enhance the kinase activity of PINK1 (PTEN-induced putative kinase 1).[2] This is a critical step in the clearance of damaged mitochondria (mitophagy), a process implicated in Parkinson's disease. Enhanced PINK1 activity leads to the recruitment of Parkin to depolarized mitochondria, initiating their removal.[3]
Caption: Kinetin enhances PINK1/Parkin-mediated mitophagy.
Nrf2-Mediated Antioxidant Response
Kinetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, thereby protecting the cell from damage.
Caption: Kinetin activates the Nrf2 antioxidant pathway.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to evaluate the neuroprotective effects of a compound like this compound is outlined below.
Caption: General workflow for in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For neuroprotective assays, cells are often differentiated with retinoic acid to acquire a more neuron-like phenotype.[1]
-
Treatment: Cells are pre-treated with various concentrations of Kinetin or alternative compounds for a specified duration (e.g., 24 hours) before the addition of a neurotoxin.
Induction of Neuronal Damage
-
Salsolinol-Induced Toxicity: To model Parkinson's disease, differentiated SH-SY5Y cells are exposed to salsolinol (e.g., 500 µM).[1]
-
Glutamate-Induced Oxidative Stress: To mimic excitotoxicity and oxidative damage, cells are treated with glutamate.[1]
Cell Viability and Cytotoxicity Assays
-
Calcein AM and Propidium Iodide (PI) Staining
-
Principle: Calcein AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining the nuclei of dead cells red.
-
Protocol:
-
Prepare a working solution of Calcein AM (e.g., 5 µL/10 mL PBS) and Propidium Iodide (e.g., 30 µL/10 mL PBS).[5]
-
Wash the treated cells with PBS.
-
Incubate the cells with the Calcein AM/PI working solution for 15-20 minutes at room temperature, protected from light.[5]
-
Analyze the cells using a fluorescence microscope or flow cytometer. Live cells will fluoresce green, and dead cells will fluoresce red.[5]
-
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
After treatment, collect the cell culture supernatant.[6]
-
Transfer the supernatant to a new 96-well plate.[6]
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[6]
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.[6]
-
Add a stop solution.[6]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]
-
-
Apoptosis Assay
-
Caspase-3/7 Activity Assay
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
-
Protocol:
-
Oxidative Stress Assay
-
Superoxide Production Assay (Dihydroethidium - DHE)
-
Principle: DHE is a fluorescent probe that is oxidized by superoxide to a red fluorescent product.
-
Protocol:
-
Wash the treated cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a DHE working solution (e.g., 5 µM in recording media) for a specified time (e.g., 30 minutes) at 37°C, protected from light.[8]
-
Wash the cells to remove excess DHE.
-
Measure the fluorescence intensity using a fluorescence microplate reader or microscope with appropriate filters (e.g., excitation ~520 nm, emission ~600 nm).[8]
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Kinetin Triphosphate vs. ATP: A Comparative Guide to the Activation of Mutant PINK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kinetin (B1673648) triphosphate (KTP) and Adenosine triphosphate (ATP) in their capacity to activate mutant forms of PTEN-induced putative kinase 1 (PINK1), a key protein implicated in Parkinson's disease. We will delve into the proposed mechanisms of action, present supporting experimental data, and provide detailed protocols for relevant assays.
Introduction: The Role of PINK1 in Parkinson's Disease
Mutations in the PINK1 gene are a significant cause of early-onset Parkinson's disease. These mutations often lead to a loss of function in the PINK1 kinase, impairing the cellular quality control pathway for damaged mitochondria, a process known as mitophagy. Under normal conditions, PINK1 is stabilized on the outer membrane of depolarized mitochondria, where it recruits and activates the E3 ubiquitin ligase Parkin. This initiates a signaling cascade that leads to the clearance of dysfunctional mitochondria. In healthy mitochondria, PINK1 is rapidly degraded.[1] The kinase activity of PINK1 is crucial for this neuroprotective pathway, making the activation of mutant PINK1 a promising therapeutic strategy.
ATP is the natural phosphate (B84403) donor for PINK1's kinase activity and is essential for maintaining PINK1 levels and mediating the recruitment of Parkin to damaged mitochondria. Low cellular ATP levels result in decreased PINK1 and the inactivation of the mitophagy pathway.[2]
Kinetin, a plant cytokinin, and its triphosphate form, KTP, have been investigated as potential activators of PINK1. Initially, KTP was proposed to act as a "neo-substrate," activating PINK1 with even greater efficiency than ATP and rescuing the function of certain pathogenic mutants.[1][3] However, recent structural studies have challenged this model, suggesting an alternative, yet-to-be-fully-elucidated, mechanism of action.
Comparative Efficacy: Kinetin Triphosphate vs. ATP
The following tables summarize the available quantitative data comparing the effects of KTP and ATP on wild-type and mutant PINK1.
Table 1: In Vitro Kinase Activity
| Molecule | PINK1 Genotype | Relative Kinase Activity | Key Findings | Reference |
| ATP | Wild-type | Baseline | Endogenous substrate for PINK1 kinase activity. | [4] |
| KTP | Wild-type | Increased | Initially reported to have higher catalytic efficiency than ATP. | [1][3] |
| ATP | G309D Mutant | Reduced | Parkinson's-associated mutation impairs kinase activity. | [1] |
| KTP | G309D Mutant | Rescued | KTP was shown to restore the catalytic activity of the G309D mutant to near wild-type levels in vitro. | [1] |
| KTP | Wild-type | No binding | Recent structural studies indicate KTP is unable to bind to the ATP-binding pocket of wild-type PINK1 due to steric hindrance. | [5][6][7] |
| KTP | M318G Mutant | Activated | Mutation of the "gatekeeper" residue is required for KTP to bind and act as a phosphate donor. | [5][6] |
Table 2: Cellular Activity
| Treatment | PINK1 Genotype | Measured Outcome | Result | Reference |
| Kinetin | Wild-type | Parkin Recruitment | Accelerated recruitment of Parkin to depolarized mitochondria. | [1] |
| Kinetin | G300D Mutant | Parkin Recruitment | Rescued the deficit in Parkin recruitment. | [1] |
| Kinetin | Wild-type | Apoptosis | Suppressed apoptosis in neuronal cells. | [1] |
Mechanisms of Action: A Tale of Two Hypotheses
The mechanism by which kinetin and its derivative, KTP, influence PINK1 activity is a subject of ongoing research and debate. Two primary hypotheses have emerged:
The "Neo-Substrate" Hypothesis
The initial hypothesis proposed that KTP acts as a "neo-substrate" for PINK1. This model suggests that PINK1 can utilize KTP as a phosphate donor with higher catalytic efficiency than its natural substrate, ATP. This enhanced activity was thought to be responsible for the observed rescue of function in certain PINK1 mutants.[1][3][8]
The "Alternative Mechanism" Hypothesis
More recent evidence from structural biology studies challenges the "neo-substrate" model. These studies indicate that the bulky furfuryl group of KTP creates a steric clash with the ATP-binding pocket of wild-type PINK1, preventing it from binding.[5][6][7] For KTP to be utilized, a mutation that enlarges the ATP-binding pocket, such as M318G, is necessary. This suggests that the pro-mitophagy and neuroprotective effects of kinetin observed in cells may occur through a different, as-yet-unidentified mechanism that does not involve direct binding of KTP to the wild-type PINK1 active site.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language.
PINK1/Parkin-Mediated Mitophagy Signaling Pathway
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Experimental Workflow for Comparing KTP and ATP
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Structure of PINK1 and mechanisms of Parkinson's disease-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetin and Kinetin Triphosphate in Mitophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kinetin and its intracellular metabolite, Kinetin triphosphate (KTP), focusing on their roles in the regulation of mitophagy. The content synthesizes current and historical experimental data, offering a nuanced perspective on a rapidly evolving area of research. A significant shift in the understanding of their mechanism of action is detailed, providing critical context for ongoing and future investigations.
Introduction: Kinetin, KTP, and Mitophagy
Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones, that has garnered significant interest for its potential therapeutic applications in human diseases, particularly those associated with mitochondrial dysfunction like Parkinson's disease.[1] It is a cell-permeable molecule that, once inside the cell, can be metabolized into its active nucleotide form, This compound (KTP) .[1][2]
Mitophagy is the selective degradation of mitochondria by autophagy. This quality control process is essential for cellular homeostasis, removing damaged or superfluous mitochondria to prevent the accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[3][4] The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are central to the most well-studied mitophagy pathway.[5] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, making its pharmacological modulation a key therapeutic strategy.[6][7]
This guide compares Kinetin and KTP based on the evolution of scientific understanding, from KTP's initial proposed role as a direct PINK1 activator to the latest evidence suggesting an alternative, indirect mechanism of action.
Mechanism of Action: An Evolving Scientific Narrative
The role of Kinetin and KTP in mitophagy has been a subject of significant investigation, leading to a revised understanding of their molecular mechanism.
Initial groundbreaking research proposed that Kinetin acts as a prodrug, being converted intracellularly to KTP.[1][8] KTP, an ATP analogue, was identified as a "neo-substrate" for the PINK1 kinase.[1][9] It was reported to be utilized by PINK1 with higher catalytic efficiency than the endogenous substrate, ATP.[1][10] This enhanced kinase activity was shown to accelerate the recruitment of Parkin to depolarized mitochondria, a critical initiation step for mitophagy.[1] This mechanism was particularly promising as it suggested that KTP could restore activity to certain Parkinson's disease-associated PINK1 mutants.[1]
More recent structural and biochemical studies (2023-2024) have fundamentally challenged the neo-substrate hypothesis.[6][11][12] Structural analyses of the PINK1 kinase domain revealed that the bulky furfuryl group of KTP creates a steric clash with the ATP-binding pocket of the wild-type enzyme.[6][12][13] Consequently, wild-type PINK1 cannot efficiently bind or utilize KTP as a phosphate (B84403) donor.[6][11] It was demonstrated that the ATP-binding pocket must be enlarged through mutagenesis to enable KTP to function as a substrate.[6][12]
This evidence overturns the previously accepted model. It indicates that the observed pro-mitophagic effects of Kinetin are not due to the direct enhancement of PINK1 activity by its metabolite, KTP.[6][7] Instead, Kinetin and its derivatives are now thought to function through an unidentified, indirect mechanism to stimulate mitophagy.[6][11]
The following diagrams illustrate this shift in understanding.
Caption: Original (now revised) model where Kinetin becomes KTP, which directly enhances PINK1 activity.
Caption: Current model where Kinetin acts via an unknown mechanism to promote mitophagy.
Experimental Data: Kinetin's Effect on Mitophagy
Despite the revised mechanistic understanding, experimental evidence confirms that Kinetin promotes processes central to mitophagy in a PINK1-dependent manner. Direct comparative data for Kinetin vs. exogenously applied KTP is unavailable, as studies utilize the cell-permeable Kinetin.
| Compound | Model System | Concentration | Key Mitophagy-Related Endpoint | Quantitative Result | Reference |
| Kinetin | HeLa cells expressing mCherry-Parkin | 100 µM | Parkin recruitment to depolarized mitochondria | Accelerated Parkin recruitment post-CCCP treatment compared to control. | [1] |
| Kinetin | Rat cortical neurons | 10 µM | Percentage of motile mitochondria | Markedly inhibited mitochondrial motility (p=0.0005 vs. DMSO). This effect was PINK1-dependent. | [1] |
| Kinetin | Human iPSC-derived neurons | 10 µM | Percentage of motile mitochondria | Significantly decreased mitochondrial motility (p<0.0001 vs. control). Effect was absent in PINK1 KO neurons. | [1] |
| Kinetin | H9c2 cardiac myoblast cells | Not Specified | Mitophagy Flux (LC3-II accumulation in mitochondrial fraction) | Treatment with lysosomal inhibitors led to a much larger increase in LC3-II levels in Kinetin-treated cells vs. vehicle, indicating accelerated mitophagy flux. | [14] |
Experimental Protocols
The following is a representative protocol for assessing Kinetin-induced mitophagy flux, synthesized from methodologies described in the cited literature.[1][14]
-
Cell Culture and Treatment:
-
Plate H9c2 cardiac myoblasts or HeLa cells to achieve 70-80% confluency.
-
Treat cells with Kinetin (e.g., 10-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
To measure flux, a subset of cells is co-treated with lysosomal protease inhibitors (e.g., 10 µg/mL E64d and 10 µg/mL Pepstatin A) for the final 4 hours of the Kinetin treatment. This prevents the degradation of proteins within the lysosome, causing markers like LC3-II to accumulate if mitophagy is active.
-
-
Mitochondrial Fractionation:
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 600 x g for 5 minutes.
-
Resuspend the cell pellet in a mitochondrial isolation buffer (e.g., containing 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
LC3B: To detect LC3-II accumulation in the mitochondrial fraction.
-
TOM20 or VDAC1: As a mitochondrial loading control.
-
GAPDH: To confirm the purity of the mitochondrial fraction (should be absent).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
-
Data Interpretation:
-
An increase in the LC3-II/TOM20 ratio in the mitochondrial fraction of Kinetin-treated cells compared to vehicle-treated cells indicates an increase in mitophagosome formation.
-
A significantly larger accumulation of LC3-II in the presence of lysosomal inhibitors confirms an increase in mitophagy flux (i.e., the entire process from initiation to degradation).
-
Caption: Workflow for assessing mitophagy flux using mitochondrial fractionation and Western Blot.
Discussion and Future Directions
The comparison between Kinetin and this compound is unique in that one is a cell-permeable prodrug and the other is its intracellular metabolite. The primary takeaway for researchers is the paradigm shift in their mechanism of action.
-
From Direct Activator to Indirect Modulator: The initial view of KTP as a direct, potent PINK1 activator has been largely refuted by recent structural biology data.[6][12] This means that screening for compounds that function as KTP mimetics for wild-type PINK1 may not be a viable therapeutic strategy.
-
Kinetin's Efficacy Remains: Despite the mechanistic uncertainty, the data showing Kinetin's ability to promote mitophagy-related events in a PINK1-dependent manner remains significant.[1][14] This suggests Kinetin is a valuable tool compound and a potential therapeutic lead, though its true molecular target is currently unknown.
-
Future Research: The critical next step is to identify the direct molecular target(s) through which Kinetin and its derivatives exert their pro-mitophagy effects. Unbiased chemical proteomics or genetic screening approaches could be employed to unravel this novel mechanism. A deeper understanding is required to optimize the development of next-generation mitophagy inducers.
Conclusion
While initially believed to function as a direct activator of the PINK1 kinase via its metabolite KTP, recent evidence has overturned this model. Kinetin is now understood to promote mitophagy through an as-yet-unidentified mechanism that acts upstream or parallel to the PINK1/Parkin pathway. Despite this change in mechanistic understanding, Kinetin remains a validated modulator of mitophagy in cellular models. This guide highlights the dynamic nature of scientific discovery and underscores the need for continued investigation to fully harness the therapeutic potential of Kinetin and related compounds for diseases of mitochondrial dysfunction.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Plant and Animal Natural Products on Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PINK1-Dependent Mitophagy Inhibits Elevated Ubiquitin Phosphorylation Caused by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Kinetin Triphosphate's Contentious Role in PINK1 Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of potential therapeutic compounds is paramount. Kinetin (B1673648) triphosphate (KTP), an ATP analog, has been at the center of a scientific debate regarding its role in activating PINK1, a key kinase implicated in Parkinson's disease. This guide provides a comprehensive comparison of the proposed mechanisms of KTP's action on PINK1, contrasts its performance with alternative PINK1 modulators, and presents supporting experimental data and protocols.
A central controversy surrounds the mechanism by which Kinetin, the precursor to KTP, influences PINK1 activity. An initial "neo-substrate" hypothesis proposed that KTP could directly substitute for ATP, enhancing PINK1's catalytic activity. However, recent structural studies have challenged this model, suggesting that KTP cannot physically bind to the active site of wild-type PINK1 due to steric hindrance. This has led to the current understanding that kinetin and its derivatives likely act through an as-yet-unidentified indirect mechanism.
The Conflicting Mechanisms of Kinetin Triphosphate Action on PINK1
The initial "neo-substrate" hypothesis posited that Kinetin is converted in cells to this compound (KTP), which then acts as a more efficient substrate for PINK1 than ATP. This was suggested to enhance PINK1's ability to phosphorylate its downstream targets, thereby promoting mitochondrial quality control.[1][2] This model was supported by in vitro kinase assays and cellular studies showing that kinetin treatment led to PINK1-dependent effects.
Comparative Analysis of PINK1 Modulators
Several alternatives to Kinetin for modulating PINK1 activity exist, broadly categorized as direct activators (though the direct action of Kinetin is now disputed) and indirect activators.
| Modulator Category | Compound(s) | Proposed Mechanism of Action | Reported Effects on PINK1 Pathway |
| Direct Activators (Disputed) | Kinetin / this compound (KTP) | Neo-substrate Hypothesis (Disproven): KTP acts as a more efficient substrate for PINK1 than ATP.[1][2][6] Steric Hindrance Model (Current View): KTP cannot bind to wild-type PINK1. Kinetin's effects are likely indirect and the exact mechanism is unknown.[3][4][5] | - Accelerates Parkin recruitment to depolarized mitochondria.[1] - Reduces mitochondrial motility.[1] - Suppresses apoptosis in a PINK1-dependent manner.[1] |
| Kinetin Riboside | A nucleoside derivative of kinetin, also thought to be converted to KTP intracellularly. | Activates PINK1 in cells, reportedly independent of mitochondrial depolarization.[7][8][9] | |
| N6-substituted adenosines (e.g., N6-benzyladenosine) | Structurally related to kinetin, presumed to act through a similar, yet unknown, indirect mechanism. | Activate PINK1 in cells and can inhibit ubiquitin phosphorylation induced by mitochondrial depolarizing agents.[10] | |
| Indirect Activators | CCCP (carbonyl cyanide m-chlorophenyl hydrazone) | Induces mitochondrial depolarization, leading to the accumulation and activation of PINK1 on the mitochondrial outer membrane.[7][10] | - Robustly induces PINK1 accumulation and autophosphorylation. - Leads to phosphorylation of Parkin and ubiquitin, initiating mitophagy.[10][11] |
| Antimycin A / Oligomycin | Inhibitors of the mitochondrial electron transport chain, leading to mitochondrial stress and PINK1 activation. | Induce PINK1 activation and Parkin recruitment. |
Experimental Data Summary
In Vitro PINK1 Kinase Activity
Cellular PINK1 Pathway Activation
| Compound | Concentration | Cell Type | Assay | Key Finding |
| Kinetin | 50 µM | SH-SY5Y | Phospho-Bcl-xL (S62) levels | Significant increase in phosphorylation following CCCP-induced depolarization, dependent on PINK1.[1] |
| Kinetin | Not specified | HeLa | Parkin Recruitment | Accelerates the recruitment of Parkin to depolarized mitochondria in a PINK1-dependent manner.[1] |
| Kinetin Riboside | 50 µM | HEK293 | Phospho-Parkin (Ser65) levels | Significant activation of PINK1, independent of CCCP treatment.[8] |
| N6-benzyladenosine | 50 µM | HeLa | Phospho-Parkin (Ser65) levels | Pronounced activation of PINK1.[10] |
| CCCP | 10 µM | HeLa | Phospho-ubiquitin levels | Strong induction of ubiquitin phosphorylation at Serine 65.[10][12] |
Experimental Protocols
In Vitro PINK1 Kinase Assay (Non-Radioactive)
This protocol is adapted from established methods for measuring PINK1-mediated phosphorylation of ubiquitin.
Materials:
-
Recombinant human PINK1 protein
-
Recombinant human Ubiquitin
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP or KTP)
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibody against phospho-ubiquitin (Ser65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the kinase reaction mixture by combining recombinant PINK1 and ubiquitin in kinase assay buffer.
-
Initiate the reaction by adding ATP or the test compound (e.g., KTP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-ubiquitin (Ser65).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Parkin Recruitment Assay
This protocol outlines a cell-based assay to visualize the recruitment of Parkin to mitochondria.
Materials:
-
HeLa or U2OS cells
-
Plasmids encoding fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-dsRed)
-
Transfection reagent
-
CCCP stock solution
-
Kinetin or other test compounds
-
Fluorescence microscope
Procedure:
-
Co-transfect cells with plasmids for YFP-Parkin and a mitochondrial marker.
-
Allow cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with Kinetin or the vehicle control for a specified duration.
-
Induce mitochondrial depolarization by adding CCCP (e.g., 10 µM).
-
Acquire fluorescence images at different time points after CCCP addition.
-
Analyze the images to quantify the co-localization of YFP-Parkin with the mitochondrial marker. An increase in co-localization indicates Parkin recruitment.
Visualizations
PINK1 Signaling Pathway
Caption: The PINK1/Parkin signaling pathway for mitochondrial quality control.
Experimental Workflow for Parkin Recruitment Assay
Caption: Workflow for the fluorescent microscopy-based Parkin recruitment assay.
Logical Relationship of KTP's Disputed Mechanisms
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetin Riboside and Its ProTides Activate the Parkinson’s Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PINK1-Dependent Mitophagy Inhibits Elevated Ubiquitin Phosphorylation Caused by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal Analysis of Protein Ubiquitylation and Phosphorylation During Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Kinetin Triphosphate (KTP) as a Neo-Substrate Enhances PINK1 Kinase Activity Compared to ATP
For researchers in neurodegenerative disease and drug development, enhancing the activity of PINK1, a key kinase implicated in Parkinson's disease, is a significant therapeutic goal. A recent study has demonstrated that kinetin (B1673648) triphosphate (KTP), a synthetic analog of adenosine (B11128) triphosphate (ATP), acts as a "neo-substrate" for PINK1, leading to a substantial increase in its catalytic activity compared to its natural substrate, ATP. This guide provides a detailed comparison of PINK1 kinase activity with ATP versus KTP, supported by experimental data and protocols.
A study by Hertz et al. has revealed that PINK1 utilizes KTP more efficiently than ATP.[1] This finding is significant as mutations that reduce PINK1 kinase activity are linked to early-onset Parkinson's disease.[1] The discovery of a neo-substrate that can amplify the activity of both wild-type and certain mutant forms of PINK1 opens a new avenue for therapeutic intervention.[1]
Comparative Kinase Activity: ATP vs. KTP
The kinase activity of wild-type PINK1 (PINK1wt) was assessed using both ATP and KTP. The results, summarized in the table below, clearly indicate that KTP leads to a higher maximal reaction velocity (Vmax), although it also shows a higher Michaelis constant (KM), suggesting a lower binding affinity compared to ATP.[1]
| Nucleotide | Vmax (relative units) | KM (μM) | Catalytic Efficiency (Vmax/KM) |
| ATP | 1.0 ± 0.3 | 27.9 ± 4.9 | 0.036 |
| KTP | 3.9 ± 1.3 | 74.6 ± 13.2 | 0.052 |
Data adapted from Hertz et al. Vmax is presented in relative units for comparison.[1]
The catalytic efficiency (Vmax/KM) is a measure of how efficiently the enzyme converts a substrate into a product. Despite the higher KM, the significantly increased Vmax with KTP results in a higher overall catalytic efficiency compared to ATP.[1]
PINK1 Signaling Pathway
PINK1 is a serine/threonine kinase that plays a crucial role in mitochondrial quality control.[2][3] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2] This initiates a signaling cascade that leads to the recruitment and activation of the E3 ubiquitin ligase Parkin.[1][4] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for clearance through a selective form of autophagy known as mitophagy.[3] The kinase activity of PINK1 is essential for this process.[2]
Experimental Protocols
The following sections detail the methodologies used to compare the kinase activity of PINK1 with ATP and KTP.
In Vitro Kinase Assay (Radiolabeled)
This assay is a common method to quantify kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP or [γ-32P]KTP into a substrate.[4][5][6][7]
Materials:
-
Recombinant PINK1 enzyme
-
Substrate (e.g., Ubiquitin or a peptide substrate like PINKtide)[7][8]
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)[5]
-
[γ-32P]ATP or [γ-32P]KTP
-
Unlabeled ("cold") ATP or KTP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PINK1, and the substrate.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP or KTP and a tracer amount of [γ-32P]ATP or [γ-32P]KTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[4][5]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the incorporation of the radiolabel into the substrate using a phosphorimager.
In-Cell Activity Measurement
To assess the effect of KTP in a cellular context, its membrane-permeable precursor, kinetin, can be supplied to cells.[1] Inside the cell, kinetin is converted to KTP.[1] The activity of PINK1 can then be indirectly measured by observing downstream events, such as the recruitment of Parkin to mitochondria upon mitochondrial depolarization (e.g., using CCCP).[1]
Procedure:
-
Culture cells (e.g., HeLa or neuronal cells) expressing fluorescently tagged Parkin.
-
Treat the cells with kinetin or a vehicle control.
-
Induce mitochondrial damage by treating with an agent like CCCP.
-
Fix and image the cells using fluorescence microscopy.
-
Quantify the co-localization of fluorescent Parkin with mitochondria to determine the extent of Parkin recruitment, which serves as a proxy for PINK1 activity.
Conclusion
The finding that KTP enhances the catalytic activity of PINK1 provides a novel strategy for modulating this key enzyme in the context of Parkinson's disease research.[1] The data strongly suggest that KTP acts as a more efficient substrate for PINK1 than ATP in vitro. Furthermore, the ability of the precursor kinetin to promote PINK1-dependent processes in cells highlights the potential of this neo-substrate approach for therapeutic development.[1] The experimental protocols outlined here provide a framework for researchers to further investigate the effects of KTP and other potential neo-substrates on PINK1 activity.
References
- 1. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkin and PINK1: Much More than Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PINK1 is activated by mitochondrial membrane potential depolarization and stimulates Parkin E3 ligase activity by phosphorylating Serine 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of PINK1 and mechanisms of Parkinson's disease-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Comparison of the Activity Requirements and Substrate Specificity of Human and Triboleum castaneum PINK1 Orthologues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of catalytically active orthologues of the Parkinson's disease kinase PINK1: analysis of substrate specificity and impact of mutations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Kinetin Triphosphate for PINK1 Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PTEN-induced putative kinase 1 (PINK1) is a critical regulator of mitochondrial quality control, and its dysfunction is directly linked to early-onset Parkinson's disease. As a serine/threonine kinase, PINK1's activity is central to the signaling cascade that identifies and removes damaged mitochondria via mitophagy.[1][2] The search for specific activators of PINK1 is a promising therapeutic avenue.[3] Kinetin (B1673648) triphosphate (KTP), an analog of ATP, was initially reported as a "neo-substrate" that could amplify the activity of both wild-type and mutant PINK1 with greater efficiency than ATP itself.[4][5] However, this finding has been challenged by recent structural and biochemical studies, creating a complex and evolving landscape for researchers.[6][7][8]
This guide provides an objective comparison of Kinetin triphosphate's specificity for PINK1, presenting the conflicting experimental data, detailing relevant experimental protocols, and comparing KTP with other molecules related to PINK1 activity.
The Core Controversy: KTP as a PINK1 Substrate
Initial groundbreaking research suggested that PINK1 possesses an unusual ability to utilize N6-modified ATP analogs, specifically this compound (KTP). This study reported that KTP not only serves as a substrate but also enhances the catalytic activity of both wild-type PINK1 (PINK1wt) and the Parkinson's disease-associated mutant PINK1G309D.[4] The cell-permeable precursor, kinetin, was also shown to be converted to KTP within cells, leading to increased PINK1-dependent signaling, such as the recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria.[4][9]
However, more recent investigations have provided compelling evidence to the contrary.[6][7][10] Structural analyses revealed that the ATP-binding pocket of wild-type PINK1 contains a "gatekeeper" methionine residue (M318 in human PINK1) that sterically hinders the binding of the bulkier KTP.[6][8] These studies assert that KTP cannot bind to or be utilized by wild-type PINK1.[6][7][11] They demonstrate that only when the gatekeeper residue is mutated to a smaller amino acid, such as glycine (B1666218) (M318G), can the kinase accommodate and use KTP as a phosphate (B84403) donor, effectively switching its nucleotide preference from ATP to KTP.[6][8] This suggests the previously observed cellular effects of kinetin may occur through an unidentified, off-target mechanism rather than direct enhancement of wild-type PINK1 activity.[6][7]
Data Presentation: In Vitro and Cellular Findings
The following tables summarize the key quantitative and qualitative findings from studies on KTP's interaction with PINK1.
Table 1: Initial Reported Activity of PINK1 with KTP vs. ATP
| Kinase | Nucleotide | Relative Kinase Activity (Transphosphorylation of TRAP1) | Key Finding | Reference |
| PINK1 wt | ATP | Baseline | Standard activity with natural substrate. | [4] |
| PINK1 wt | KTP | Increased vs. ATP | KTP enhances wild-type PINK1 activity. | [4] |
| PINK1 G309D | ATP | Reduced vs. PINK1 wt | PD-mutant shows impaired kinase activity. | [4] |
| PINK1 G309D | KTP | Increased vs. ATP; restored to near wt levels | KTP rescues the activity of the mutant kinase. | [4] |
| (Data is based on immunoblotting results from Hertz et al., 2013 and is presented qualitatively. The study showed KTPγS signal persisted even in the presence of a 4-fold excess of ATP.) |
Table 2: Reassessment of KTP Interaction with Wild-Type and Mutant PINK1
| Kinase | Nucleotide | Binding Detected (Thermal Shift Assay) | Kinase Activity Detected (Ubiquitin Phosphorylation) | Key Finding | Reference |
| PINK1 wt | KTP | No | No | Wild-type PINK1 does not bind or utilize KTP. | [6][8][11] |
| PINK1 M318G | ATP | N/A (Destabilized) | Impaired | Mutation reduces ability to use ATP. | [6][8] |
| PINK1 M318G | KTP | Yes | Yes | Gatekeeper mutation enables KTP binding and utilization. | [6][8] |
| (Data is based on findings from Gan et al., 2023, which contradict the initial 2013 report.) |
Table 3: Comparison of KTP with Other PINK1 Modulators
| Compound | Class | Proposed Mechanism of Action for PINK1 | Specificity Note |
| ATP | Endogenous Substrate | Natural phosphate donor for PINK1 kinase activity. | Utilized by all kinases; specificity is conferred by the kinase's substrate binding domains. |
| This compound (KTP) | ATP Analog / Neo-substrate | Initially proposed as a highly efficient phosphate donor for wt-PINK1[4]. Later shown to be specific only for engineered, gatekeeper-mutant PINK1 (M318G)[6][8]. | High specificity for M318G mutant PINK1; recent evidence suggests no activity with wild-type PINK1.[6][8] |
| Ubiquitin / Parkin | Physiological Substrates | Proteins directly phosphorylated by activated PINK1 on the mitochondrial outer membrane to initiate mitophagy.[2][12] | These are the natural protein targets of PINK1 kinase activity. |
| Niclosamide | Indirect Activator | A mitochondrial uncoupler that depolarizes the mitochondrial membrane, leading to PINK1 stabilization and activation.[2] | Lacks specificity for PINK1; acts by inducing the cellular stress that activates the pathway. |
| MTK-458 | Direct Activator | Binds directly to PINK1, stabilizing it in an active conformation.[2][3] | Reported as a direct activator, though activation in some studies was observed in the presence of low doses of mitochondrial stressors.[2] |
| Kinetin Riboside | Direct Activator Precursor | A nucleoside derivative of kinetin that can activate PINK1 in cells, independent of mitochondrial depolarization.[13][14] | Activates PINK1 through its metabolites, but its interaction with the ATP pocket is part of the ongoing research debate.[13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the specificity of KTP. The following diagrams illustrate the PINK1 signaling pathway, a typical kinase assay workflow, and the conflicting models of KTP interaction.
Caption: The canonical PINK1/Parkin signaling pathway for mitophagy.
Caption: General workflow for an in vitro kinase specificity assay.
Caption: Conflicting models of KTP's specificity for PINK1 kinase.
Experimental Protocols
A robust assessment of kinase specificity requires multiple orthogonal assays. Below are methodologies adapted from the literature for investigating the interaction between KTP and PINK1.
Protocol 1: In Vitro Kinase Assay for PINK1 Activity
This protocol is designed to measure the ability of PINK1 to phosphorylate a substrate using either ATP or KTP as a phosphate donor. Analysis is performed via immunoblotting.
Materials:
-
Purified recombinant PINK1 (e.g., GST-tagged human PINK1 156-496)
-
Purified substrate (e.g., TRAP1 or Ubiquitin)
-
Kinase Reaction Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT
-
ATP and KTP stock solutions (e.g., 10 mM)
-
Thiophosphate versions (ATPγS or KTPγS) for use with anti-thiophosphate ester antibodies
-
SDS-PAGE loading buffer
-
Primary antibodies: Anti-p-Ser65-Ubiquitin, Anti-thiophosphate ester antibody, Anti-GST (for PINK1 loading control), Anti-TRAP1 (for substrate loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Prepare kinase reactions in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
4 µL of 5x Kinase Reaction Buffer
-
2 µL of purified PINK1 (to a final concentration of ~2-5 µM)
-
2 µL of substrate (to a final concentration of ~5 µM)
-
Water to 18 µL
-
-
Initiate the reaction by adding 2 µL of the desired nucleotide (ATP, KTP, ATPγS, or KTPγS) to a final concentration of 100-500 µM.
-
Incubate the reaction at 30°C for 60 minutes with gentle agitation.
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using the appropriate primary and secondary antibodies to detect substrate phosphorylation and total protein levels.
-
Quantify band intensities to compare the relative kinase activity with different nucleotides.
Protocol 2: Thermal Shift Assay (TSA) for Direct Binding
This protocol assesses the direct binding of a ligand (KTP) to a protein (PINK1) by measuring changes in the protein's thermal stability.
Materials:
-
Purified recombinant PINK1
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
KTP and ATP stock solutions
-
A real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare a master mix containing Assay Buffer, SYPRO Orange dye (final concentration 5x), and purified PINK1 (final concentration 2 µM).
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add KTP, ATP (as a positive control), or vehicle (DMSO/water) to the wells to the desired final concentration (e.g., 1 mM).
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence.
-
The melting temperature (Tm) is the point at which the fluorescence is maximal, corresponding to the midpoint of the protein unfolding transition.
-
Calculate the change in melting temperature (ΔTm) for each ligand compared to the vehicle control. A significant positive ΔTm indicates ligand binding and stabilization.[11]
Conclusion and Future Directions
The specificity of this compound for PINK1 kinase is a subject of significant scientific debate. While initial studies presented KTP as a promising neo-substrate capable of enhancing wild-type PINK1 activity, subsequent structural and biochemical evidence strongly indicates that KTP does not bind to or act as a substrate for wild-type PINK1 due to steric hindrance in the ATP-binding pocket.[4][6][8] The current consensus is that KTP is only a substrate for specifically engineered PINK1 mutants (e.g., M318G) that possess an enlarged ATP-binding site.[6][8]
For researchers, this has critical implications. The observed biological effects of kinetin in cellular models are likely not due to the direct enhancement of wild-type PINK1 via its conversion to KTP.[7] This points toward an alternative, as-yet-unidentified mechanism of action or off-target effects.[6] Future investigations should focus on:
-
Off-Target Profiling: Comprehensive screening of kinetin and its metabolites against a broad panel of kinases and other cellular proteins to identify the true molecular targets responsible for its observed effects on mitochondrial health.[15][16]
-
Exploring the M318G-PINK1 System: The specificity of KTP for the M318G mutant can be leveraged as a powerful research tool—a "chemogenetic" system to activate PINK1 signaling on demand, uncoupling its activation from mitochondrial depolarization.[6]
-
Development of True PINK1 Activators: The search for bona fide, specific activators of wild-type PINK1 remains a high-priority goal for developing therapeutics for Parkinson's disease.[1][3]
This guide underscores the importance of rigorous, multi-faceted validation in drug discovery and basic research. The evolving story of KTP and PINK1 serves as a compelling example of the scientific process, where new data challenges existing models and refines our understanding of complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PINK1 Activators for Treating Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reassessing kinetin’s effect on PINK1 and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Pink1, the first ubiquitin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Kinetin Triphosphate as a Therapeutic Agent for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kinetin (B1673648) triphosphate (KTP) as a potential therapeutic agent for Parkinson's disease against established and alternative treatments. It includes an overview of the proposed mechanism of action for KTP, supporting and conflicting experimental data, and a comparative analysis with current therapeutic strategies.
Executive Summary
Kinetin triphosphate, a plant-derived cytokinin, has emerged as a novel investigational agent for Parkinson's disease, primarily based on its proposed role as a "neo-substrate" for the PINK1 kinase.[1] Mutations in PINK1 are linked to early-onset Parkinson's disease, and the kinase plays a crucial role in mitochondrial quality control, a key pathway implicated in the disease's pathogenesis. The initial hypothesis suggested that KTP could enhance the activity of both wild-type and mutant PINK1, thereby promoting the clearance of damaged mitochondria.[1] However, recent structural biology findings have challenged this mechanism, suggesting KTP is too large to fit into the active site of PINK1.[2][3] This guide presents the available data for KTP and compares it with standard-of-care treatments like Levodopa (B1675098) and other therapeutic alternatives, providing a resource for researchers to evaluate its potential and future directions.
Mechanism of Action: The PINK1/Parkin Pathway
The PINK1/Parkin pathway is a critical cellular process for maintaining mitochondrial health. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin.[4] Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for degradation through a selective form of autophagy known as mitophagy.
Caption: The PINK1/Parkin signaling pathway for mitochondrial quality control.
This compound: Supporting and Conflicting Evidence
Initial studies reported that the cell-permeable precursor, kinetin, is converted intracellularly to KTP, which then acts as a more efficient substrate for PINK1 than the endogenous ATP.[1] This was shown to rescue the activity of a Parkinson's-associated PINK1 mutant (G309D) and enhance downstream signaling, including Parkin recruitment to depolarized mitochondria.[1]
However, a 2024 study using cryo-electron microscopy revealed that KTP is sterically hindered from binding to the ATP-binding pocket of PINK1 due to a "gatekeeper" methionine residue.[2][3] This suggests that the previously proposed mechanism of action is unlikely and that if kinetin and its derivatives have a therapeutic effect, it is through an unidentified mechanism.
Quantitative Data on Kinetin's Biological Effects
| Parameter | Cell Line | Treatment | Result | Citation |
| Parkin Recruitment | HeLa cells expressing PINK1-WT | 50 µM Kinetin | Increased co-localization of Parkin with mitochondria from 0.112 to 0.13. | [1] |
| Parkin Recruitment | HeLa cells expressing PINK1-G309D | 50 µM Kinetin | Increased co-localization of Parkin with mitochondria from 0.076 to 0.124 (near wild-type levels). | [1] |
| Apoptosis Reduction | SH-SY5Y cells | 50 µM Kinetin | Significantly lower induction of apoptosis (p=0.0023) compared to DMSO control. | [1] |
| Bcl-xL Phosphorylation | SH-SY5Y cells | 50 µM Kinetin | Significant increase in PINK1-dependent phosphorylation of Bcl-xL (S62) (p=0.01 vs. DMSO). | [1] |
Comparison with Alternative Therapeutic Agents
The current standard of care for Parkinson's disease primarily focuses on symptomatic relief by restoring dopamine (B1211576) levels. The following tables compare this compound with Levodopa and Dopamine Agonists based on available data.
Efficacy Comparison
| Therapeutic Agent | Mechanism of Action | Key Efficacy Measures (Clinical) | Key Efficacy Measures (Preclinical) | Citations |
| This compound | Proposed: PINK1 kinase activation (Contested) | Not yet in clinical trials for Parkinson's disease. | Increased Parkin recruitment to mitochondria and reduced apoptosis in cell models. | [1] |
| Levodopa | Dopamine precursor; restores dopamine levels in the brain. | Significant improvement in motor function (UPDRS scores). Dose-dependent improvement in symptom severity. | Can induce mitochondrial dysfunction and oxidative stress in vitro at high concentrations. | [1][5][6] |
| Dopamine Agonists | Directly stimulate dopamine receptors. | Effective as monotherapy in early Parkinson's and as adjunct therapy to reduce "off" time. | Can inhibit mitochondrial respiration. | [7][8] |
Experimental Protocols
In Vitro PINK1 Kinase Assay (Phos-tag™ SDS-PAGE)
This method allows for the separation of phosphorylated and non-phosphorylated forms of a protein, providing a readout of kinase activity.
Caption: Workflow for in vitro PINK1 Kinase Assay using Phos-tag™ SDS-PAGE.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant PINK1 enzyme, the protein substrate (e.g., recombinant Parkin or ubiquitin), and either ATP or KTP in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
Initiate Reaction: Add ATP or KTP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Phos-tag™ SDS-PAGE:
-
Prepare a polyacrylamide gel containing Phos-tag™ acrylamide (B121943) and ZnCl2 or MnCl2 according to the manufacturer's instructions.
-
Load the samples and run the gel at a constant voltage in a cold room.
-
-
Transfer: Before transferring, wash the gel in transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which improves transfer efficiency. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Parkin Recruitment Assay (Immunofluorescence)
This assay visualizes the translocation of Parkin from the cytosol to mitochondria upon mitochondrial depolarization, a key step in mitophagy.
Caption: Experimental workflow for the Parkin Recruitment Assay.
Detailed Steps:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips. Co-transfect with plasmids encoding a fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-RFP).
-
Treatment: Treat the cells with the test compound (e.g., 50 µM kinetin) for a specified duration (e.g., 24 hours). Then, induce mitochondrial depolarization by adding an uncoupling agent like CCCP (e.g., 10 µM) for 1-3 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Staining (if necessary for endogenous protein): Incubate with a primary antibody against Parkin overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI. Acquire images using a confocal or high-resolution fluorescence microscope.
-
Analysis: Quantify the co-localization between the Parkin signal and the mitochondrial marker using image analysis software. An increase in co-localization indicates Parkin recruitment.[8]
Conclusion and Future Directions
The validation of this compound as a therapeutic agent for Parkinson's disease is at a critical juncture. While initial findings were promising, suggesting a novel mechanism to boost a key mitochondrial quality control pathway, recent structural evidence casts significant doubt on the originally proposed direct activation of PINK1.[1][2][3]
For researchers, the immediate challenge is to determine if kinetin and its derivatives exert neuroprotective effects through an alternative mechanism. This could involve indirect effects on PINK1, modulation of other components of the mitophagy pathway, or entirely different cellular targets.
For drug development professionals, the conflicting data underscores the importance of rigorous mechanistic validation early in the discovery process. While the safety profile of kinetin is advantageous, its efficacy and mechanism in the context of Parkinson's disease require further elucidation before it can be considered a viable therapeutic candidate.
Future studies should focus on:
-
Unbiased screening to identify the true molecular target(s) of kinetin and its metabolites in neuronal cells.
-
Direct, head-to-head preclinical studies comparing the neuroprotective effects of kinetin derivatives with Levodopa and other established and emerging Parkinson's therapies in relevant animal models.[9][10]
-
Further investigation into the potential of other small molecules to allosterically modulate PINK1 activity.
By addressing these key questions, the scientific community can determine whether this compound or related compounds hold a place in the future therapeutic landscape for Parkinson's disease.
References
- 1. L-DOPA causes mitochondrial dysfunction in vitro: A novel mechanism of L-DOPA toxicity uncovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical assessment of inhaled levodopa for OFF episodes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Impairment of neuronal mitochondrial function by l-DOPA in the absence of oxygen-dependent auto-oxidation and oxidative cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Inhibition of brain mitochondrial respiration by dopamine and its metabolites: implications for Parkinson's disease and catecholamine-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of Parkinson's disease and L-dopa induced dyskinesia: how close are we to the clinic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parkinson's Disease Animal Models [labome.com]
Safety Operating Guide
Proper Disposal Procedures for Kinetin Triphosphate
Immediate Safety and Logistical Information
Kinetin (B1673648) is a cytokinin, a class of plant hormones that promote cell division. While some sources classify pure kinetin as non-hazardous, at least one Safety Data Sheet indicates that it is suspected of causing genetic defects.[1][2] Given its biological activity and potential mutagenicity, it is prudent to handle kinetin triphosphate and its waste with care, treating it as potentially hazardous or cytotoxic waste.
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A standard lab coat.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., unused solutions).
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof, and sealable container for waste collection.[3] Ideally, use the original container if it is in good condition.[3]
-
The container must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must also include the full chemical name: "this compound".
-
Affix appropriate hazard pictograms. Given that kinetin is suspected of causing genetic defects, the "Health Hazard" pictogram is recommended.[1][2]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4]
-
Ensure the SAA is away from incompatible materials and general laboratory traffic.
-
Do not overfill the waste container; leave at least one inch of headspace to allow for expansion.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain. [1][5][6][7] This is to prevent its release into aquatic environments.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The waste will be handled by a licensed hazardous waste transporter for final disposal, which is typically high-temperature incineration for cytotoxic or potentially mutagenic compounds.[8][9]
-
Data Presentation: Disposal Parameters Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste, Potentially Cytotoxic/Mutagenic | Based on the biological activity of cytokinins and safety data for kinetin suggesting potential genetic defects.[1][2] |
| PPE | Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact during handling. |
| Waste Container | Compatible, leak-proof, with a secure screw cap. | To prevent spills and ensure safe storage and transport.[3] |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Pictograms | Required by EPA and ensures proper handling by EHS and disposal personnel.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations and ensures safe, temporary storage.[3][4] |
| Disposal Method | Collection by licensed hazardous waste contractor for incineration. | Prevents environmental release and ensures complete destruction of the active compound.[8][9] |
| Prohibited Disposal | Drain or regular trash disposal. | To prevent environmental contamination and potential harm to aquatic life.[1][5] |
Experimental Protocols
This document provides disposal procedures and does not cite experimental protocols.
Visualizations
References
- 1. southernbiological.com [southernbiological.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. medlabmag.com [medlabmag.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. tmmedia.in [tmmedia.in]
- 7. biofinechemical.com [biofinechemical.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
